Aerosil R 805
描述
属性
CAS 编号 |
112153-70-5 |
|---|---|
分子式 |
C10H5Cl3N2O |
同义词 |
Aerosil R 805 |
产品来源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Surface Properties of Aerosil R 805
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the surface properties of Aerosil R 805, a hydrophobically modified fumed silica. The information is curated for professionals in research, scientific, and drug development fields who require a thorough understanding of this excipient's characteristics for formulation and application development. This document outlines key quantitative surface properties, the detailed experimental methodologies used for their determination, and visual representations of the material's characteristics and analysis workflows.
Introduction to this compound
This compound is a high-purity, amorphous, fumed silicon dioxide that has been surface-treated with an organosilane, specifically n-octylsilane (C8H17SiH3).[1][2][3][4] This hydrophobic modification of the silica surface significantly alters its properties compared to untreated, hydrophilic fumed silicas. The treatment process involves the chemical bonding of octylsilane to the silanol groups on the surface of the primary silica particles.[5] This surface modification is critical to its functionality, imparting a hydrophobic and non-polar character to the material.[6] Consequently, this compound exhibits low moisture adsorption and excellent dispersibility in non-polar to semi-polar systems, making it a versatile excipient in pharmaceuticals, coatings, and other advanced materials.[6][7]
Quantitative Surface Properties
The surface properties of this compound have been meticulously characterized to ensure consistent performance. The following table summarizes the key quantitative parameters as specified in technical data sheets.
| Property | Value | Test Method Reference |
| Specific Surface Area (BET) | 125 - 175 m²/g | Based on ASTM D6556[1][4][8] |
| Carbon Content | 4.5 - 6.5 % | Elemental Analysis (CHN)[1][8] |
| Loss on Drying (2h at 105°C) | < 0.5 % | Thermogravimetric Analysis (TGA)[4][8] |
| pH (in 4% aqueous dispersion) | 3.5 - 5.5 | Based on ASTM D6739[4][8] |
| Silicon Dioxide (SiO₂) Content | > 99.8 % (based on ignited material) | Gravimetric Analysis[4][8] |
| Tamped Density | Approx. 60 g/L | Based on ISO 787-11[4][8] |
| Silanol Group Density | Estimated < 1 OH/nm² | Titration/Spectroscopic Methods[9] |
Detailed Experimental Protocols
The following sections detail the methodologies for determining the key surface properties of this compound. These protocols are based on established industry standards and scientific best practices.
Specific Surface Area (BET Method)
The specific surface area is determined by the Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption of nitrogen gas on the surface of the silica particles. The procedure is based on ASTM D6556.[8][10]
Protocol:
-
Sample Preparation: A precisely weighed sample of this compound is placed in a sample tube.
-
Degassing: The sample is heated under a vacuum or a continuous flow of an inert gas (e.g., nitrogen) to remove any adsorbed contaminants from the surface. A typical degassing condition is heating at 150°C for at least 2 hours.
-
Adsorption Analysis: The sample tube is then cooled to cryogenic temperature (77 K, the boiling point of liquid nitrogen).
-
Nitrogen gas is introduced to the sample in controlled increments, and the amount of adsorbed gas is measured at various partial pressures.
-
Data Analysis: The BET equation is applied to the adsorption data to calculate the volume of gas required to form a monolayer on the silica surface. From this, the specific surface area is calculated and expressed in m²/g.[11]
Carbon Content (Elemental Analysis)
The carbon content, resulting from the n-octylsilane surface treatment, is determined using an elemental analyzer based on the principle of dynamic flash combustion.[12][13][14]
Protocol:
-
Sample Preparation: A small, accurately weighed amount of this compound is encapsulated in a tin container.
-
Combustion: The sample is introduced into a high-temperature furnace (around 1000°C) with a pure oxygen environment. The sample undergoes rapid and complete combustion.
-
Gas Separation: The resulting combustion gases (including CO₂, H₂O, and N₂) are carried by an inert gas (helium) through a chromatographic column, which separates the individual components.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Quantification: The instrument is calibrated using a certified standard with a known carbon content. The carbon percentage in the this compound sample is then calculated from the detector's response.
Loss on Drying (Thermogravimetric Analysis)
The loss on drying is a measure of the moisture content and is determined using thermogravimetric analysis (TGA). This method measures the change in mass of a sample as a function of temperature.[15][16]
Protocol:
-
Sample Preparation: A small, representative sample of this compound is placed in a tared TGA pan.
-
Analysis: The TGA instrument heats the sample from ambient temperature to 105°C at a controlled rate.
-
The sample is held at 105°C for 2 hours.
-
Data Recording: The instrument continuously records the sample's weight throughout the heating process.
-
Calculation: The loss on drying is calculated as the percentage of weight lost during the analysis.
pH Measurement
The pH of an aqueous dispersion of this compound is measured using a pH meter, following a procedure based on ASTM D6739.[6]
Protocol:
-
Dispersion Preparation: A 4% (w/w) dispersion of this compound in deionized water is prepared in a beaker.
-
Homogenization: The dispersion is stirred vigorously for a specified time (e.g., 5 minutes) to ensure uniform wetting and distribution of the silica.
-
pH Meter Calibration: A calibrated pH meter with a glass electrode is used. The calibration is performed using standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Measurement: The pH electrode is immersed in the silica dispersion, and the pH reading is recorded once it stabilizes.
Tamped Density
Tamped density is determined according to a method based on ISO 787-11, which measures the apparent density of the powder after a defined tamping procedure.[17][18]
Protocol:
-
Sample Loading: A specified mass of this compound is carefully loaded into a graduated cylinder of a tamping volumeter.
-
Tamping: The cylinder is then subjected to a set number of mechanical taps or rotations, causing the powder to settle and compact.
-
Volume Measurement: The final volume of the tamped powder is read from the graduated cylinder.
-
Calculation: The tamped density is calculated by dividing the mass of the powder by the final tamped volume and is expressed in g/L.
Silanol Group Density
The density of residual silanol groups on the surface of this compound is a critical parameter influencing its surface chemistry. While not always reported in standard technical data sheets, it can be estimated using methods like chemical titration or spectroscopic analysis. One common method involves reaction with a reagent that specifically targets silanol groups, followed by quantification of the reaction product.[19][20]
Protocol (Example using Chemical Reaction-Headspace Gas Chromatography):
-
Sample Preparation: A known amount of dried this compound is placed in a headspace vial.
-
Reaction: A Grignard reagent (e.g., methylmagnesium bromide) in an appropriate solvent is injected into the sealed vial. The Grignard reagent reacts with the active hydrogen of the silanol groups to produce methane gas.
-
Headspace Analysis: The vial is heated to ensure the complete reaction and equilibration of the methane in the headspace.
-
A sample of the headspace gas is automatically injected into a gas chromatograph (GC).
-
Quantification: The amount of methane is quantified using a flame ionization detector (FID) and calibrated against a methane standard.
-
Calculation: The silanol group density is calculated based on the stoichiometry of the reaction and the specific surface area of the material, typically expressed as OH/nm². For hydrophobic silicas like this compound, this value is expected to be low.[9]
Visualizations
The following diagrams, generated using the DOT language, provide a visual representation of the logical relationships and experimental workflows discussed in this guide.
Caption: Surface modification of hydrophilic fumed silica to produce this compound.
Caption: Experimental workflow for the characterization of this compound surface properties.
References
- 1. BS EN ISO 787-11:1995 General methods of test for pigments and extenders Determination of tamped volume and apparent density after tamping [en-standard.eu]
- 2. BS EN ISO 787-11:1995 General methods of test for pigments and extenders - Determination of tamped volume and apparent density after tamping [bsbedge.com]
- 3. measurlabs.com [measurlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. infinitalab.com [infinitalab.com]
- 7. products.evonik.com [products.evonik.com]
- 8. infinitalab.com [infinitalab.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. products.evonik.com [products.evonik.com]
- 12. rsc.org [rsc.org]
- 13. aurigaresearch.com [aurigaresearch.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. atslab.com [atslab.com]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. GSO ISO 787-11:2015 - Standards Store - GCC Standardization Organization [gso.org.sa]
- 19. US20050130309A1 - Detection of silanol groups on a surface - Google Patents [patents.google.com]
- 20. [Determination of silanol group content on the surface of fumed silica by chemical reaction-headspace gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Aerosil R 805: A Technical Guide to its Chemical Composition, Structure, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical composition, structure, and key properties of Aerosil R 805, a hydrophobized fumed silica. The information is tailored for researchers, scientists, and professionals in drug development who utilize this versatile excipient for rheology control, stabilization, and as a glidant. This document details its physicochemical characteristics and outlines relevant experimental protocols for its analysis.
Core Chemical Composition and Structure
This compound is a high-purity, amorphous, synthetic silicon dioxide that has been rendered hydrophobic through surface treatment. The base material is hydrophilic fumed silica, Aerosil 200, which is then modified with an organosilane, specifically octyltrimethoxysilane (OCTMO).[1][2][3][4] This surface modification process replaces the hydrophilic silanol groups (Si-OH) on the surface of the fumed silica particles with hydrophobic octyl groups.[5] The resulting product has a homogeneously hydrophobic surface.[6]
The International Nomenclature of Cosmetic Ingredients (INCI) name for this material is Silica Caprylyl Silylate.[2] The fundamental structure consists of spherical, non-porous primary particles of silicon dioxide (SiO2), which form aggregates and then agglomerates.[7] The hydrophobic surface treatment significantly reduces the material's ability to absorb moisture from the atmosphere compared to its hydrophilic counterparts.[8]
Visualization of the Chemical Structure
The following diagram illustrates the chemical transformation of the hydrophilic silica surface to the hydrophobic surface characteristic of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. ulprospector.com [ulprospector.com]
- 4. products.evonik.com [products.evonik.com]
- 5. l-i.co.uk [l-i.co.uk]
- 6. EP0928818A2 - Method for preparing hydrophobic fumed silica - Google Patents [patents.google.com]
- 7. products.evonik.com [products.evonik.com]
- 8. Hydrophobic vs. Hydrophilic Fumed Silica: A Complete Guide - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
For researchers, scientists, and drug development professionals, a deep understanding of the physicochemical properties of excipients is paramount for formulation success. This in-depth technical guide focuses on two critical parameters of AEROSIL® R 805, a hydrophobically modified fumed silica: its primary particle size and specific surface area. These properties are fundamental to its performance as a rheology modifier, stabilizer, and free-flow agent in a multitude of pharmaceutical and industrial applications.
AEROSIL® R 805 is a fumed silica that has been after-treated with an organosilane. This surface modification imparts a hydrophobic character to the otherwise hydrophilic fumed silica, significantly influencing its behavior in various systems. The underlying structure, however, retains the essential characteristics of its parent material, including its nanoscale primary particles and high surface area.
Core Physicochemical Properties
The fundamental properties of AEROSIL® R 805 are summarized in the table below. These values are critical for predicting its functionality and for ensuring consistent performance in final formulations.
| Property | Value | Test Method |
| Specific Surface Area (BET) | 125 - 175 m²/g | Brunauer-Emmett-Teller (BET) method |
| Average Primary Particle Size | ~12 nm (inferred from base material) | Transmission Electron Microscopy (TEM) |
Table 1: Key Physicochemical Properties of AEROSIL® R 805.
Experimental Protocols
A comprehensive understanding of the data necessitates a review of the methodologies employed for their determination. The following sections detail the standard experimental protocols for measuring the specific surface area and primary particle size of fumed silica.
Determination of Specific Surface Area: The BET Method
The specific surface area of AEROSIL® R 805 is determined using the Brunauer-Emmett-Teller (BET) method, a widely accepted technique for analyzing the surface area of porous and finely divided materials.
Principle: The BET theory explains the physical adsorption of gas molecules on a solid surface in multiple layers. By measuring the amount of an inert gas, typically nitrogen, that adsorbs to the surface of the material at a constant temperature (usually the boiling point of liquid nitrogen, 77 K), the specific surface area can be calculated.
Methodology:
-
Sample Preparation: A precisely weighed sample of AEROSIL® R 805 is placed in a sample tube. To remove any adsorbed contaminants from the surface, the sample is outgassed, typically by heating under vacuum or flowing an inert gas over it.
-
Adsorption Measurement: The sample tube is then cooled, usually by immersion in liquid nitrogen. A known quantity of nitrogen gas is introduced to the sample in controlled increments.
-
Data Analysis: The amount of gas adsorbed at each pressure point is measured. The data is then plotted to generate an adsorption isotherm. The BET equation is applied to a specific linear portion of this isotherm to calculate the monolayer capacity, which is the volume of gas required to form a single layer of adsorbate molecules on the entire surface of the sample.
-
Surface Area Calculation: From the monolayer capacity and the known cross-sectional area of a single nitrogen molecule, the total surface area of the sample is calculated. The specific surface area is then determined by dividing the total surface area by the mass of the sample.
Determination of Primary Particle Size: Transmission Electron Microscopy (TEM)
While the specific surface area provides information about the total available surface, Transmission Electron Microscopy (TEM) offers direct visualization and measurement of the fundamental building blocks of AEROSIL® R 805 – the primary particles.
Principle: TEM utilizes a beam of electrons transmitted through an ultra-thin specimen. The interaction of the electrons with the sample creates an image with high resolution, allowing for the visualization of individual nanoparticles.
Methodology:
-
Sample Preparation: A dilute dispersion of AEROSIL® R 805 is prepared in a suitable solvent (e.g., ethanol or methanol). A small droplet of this dispersion is then deposited onto a TEM grid (a small, fine-meshed copper grid coated with a thin layer of carbon). The solvent is allowed to evaporate, leaving the silica particles distributed on the grid.
-
Imaging: The TEM grid is inserted into the microscope. A high-voltage electron beam is focused on the sample. The transmitted electrons are projected onto a fluorescent screen or a digital camera to form an image.
-
Image Analysis: The resulting micrographs are analyzed using image analysis software. The diameters of a statistically significant number of individual, non-agglomerated primary particles are measured.
-
Particle Size Distribution: The collected data is used to determine the average primary particle size and the particle size distribution.
Interrelation of Properties and Methodologies
The primary particle size and specific surface area of fumed silica are intrinsically linked. The manufacturing process results in the formation of small, spherical primary particles which then fuse together to form aggregates and agglomerates. The specific surface area is a direct consequence of the size of these primary particles; smaller primary particles lead to a higher specific surface area. The following diagram illustrates the logical relationship between the material's synthesis, its fundamental properties, and the methods used for their characterization.
Caption: Logical flow from synthesis to properties and their measurement.
Experimental Workflow Visualization
The general workflow for characterizing the primary particle size and surface area of AEROSIL® R 805 involves a series of distinct steps, from sample reception to final data analysis. The following diagram outlines this experimental process.
Caption: Step-by-step workflow for material characterization.
Unveiling the Hydrophobic Nature of Aerosil R 805: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the hydrophobicity of Aerosil R 805, a specialty fumed silica engineered for a wide range of applications, particularly within the pharmaceutical industry. Through an examination of its surface chemistry, quantitative analysis of its hydrophobic character, and detailed experimental protocols, this document provides a comprehensive resource for professionals in research and drug development.
The Genesis of Hydrophobicity in this compound
This compound is a high-purity amorphous, anhydrous, colloidal silicon dioxide that has undergone a specialized surface modification process.[1][2][3][4] The inherent nature of untreated fumed silica is hydrophilic, owing to the presence of silanol groups (Si-OH) on its surface.[5] These groups readily interact with water molecules through hydrogen bonding, making the silica easily wettable by water.
The defining characteristic of this compound, its hydrophobicity, is achieved by chemically treating the surface with an organosilane, specifically an octylsilane.[6][7] This process transforms the hydrophilic surface into a hydrophobic one by replacing the polar silanol groups with non-polar octyl groups.[5] This chemical modification is pivotal to its performance in various applications.
The degree of hydrophobicity can be quantified, and one common measure is "methanol wettability." This metric indicates the volume percentage of methanol in a methanol-water mixture required to cause sedimentation of 50% of the tested silica. A higher methanol wettability value corresponds to a greater degree of hydrophobicity.[8][9]
Below is a diagram illustrating the surface modification process that imparts hydrophobicity to fumed silica.
Quantitative Analysis of this compound Properties
The physical and chemical properties of this compound are critical to its performance. The following table summarizes key quantitative data for this material.
| Property | Value | Test Method |
| Specific Surface Area (BET) | 125 - 175 m²/g | ISO 9277 |
| Carbon Content | 4.5 - 6.5 % | Internal Method |
| Loss on Drying (2h at 105°C) | ≤ 0.5 % | ISO 787-2 |
| pH (in 4% aqueous dispersion) | 3.5 - 5.5 | DIN EN ISO 787-9 |
| Tamped Density | Approx. 60 g/L | ISO 787-11 |
| Methanol Wettability | ≥ 40 | Internal Method |
Data sourced from manufacturer's technical data sheets.[6][7][10]
Experimental Protocols for Characterizing Hydrophobicity and Powder Flow
Accurate characterization of this compound is essential for its effective implementation in drug development and other scientific applications. The following sections provide detailed methodologies for key experiments.
Determination of Powder Wettability by the Washburn Method
The Washburn method is a widely used technique to determine the contact angle of a liquid with a powder.[1][11][12] It is based on measuring the rate of liquid penetration into a packed powder bed.
Objective: To determine the water contact angle of this compound.
Materials:
-
Force tensiometer
-
Powder sample holder with a permeable bottom (e.g., filter paper or sintered glass)
-
This compound powder
-
High-purity n-hexane (for determination of the material constant)
-
Deionized water
-
Balance
-
Spatula
Procedure:
-
Preparation of the Powder Sample:
-
Accurately weigh a defined amount of this compound powder.
-
Carefully and consistently pack the powder into the sample holder to ensure a uniform packing density. The reproducibility of the packing is crucial for accurate results.[13]
-
-
Determination of the Material Constant (C):
-
Mount the packed sample holder onto the force tensiometer.
-
Bring a vessel containing n-hexane into contact with the bottom of the sample holder. N-hexane is used as it is assumed to completely wet the silica, meaning the contact angle is 0° (cos θ = 1).[14]
-
The tensiometer will record the mass of n-hexane absorbed into the powder bed over time.
-
The material constant 'C' is calculated from the initial linear portion of the plot of the squared mass versus time using the Washburn equation: m² / t = C * ρ² * σ * cos(θ) / η where:
-
m = mass of the liquid absorbed
-
t = time
-
C = material constant
-
ρ = density of the liquid (n-hexane)
-
σ = surface tension of the liquid (n-hexane)
-
η = viscosity of the liquid (n-hexane)
-
θ = contact angle (0° for n-hexane)
-
-
-
Measurement of the Water Contact Angle:
-
Use a fresh, identically packed sample of this compound.
-
Replace the n-hexane with deionized water.
-
Repeat the measurement, recording the mass of water absorbed over time.
-
Using the determined material constant 'C', and the known properties of water (density, surface tension, and viscosity), calculate the water contact angle (θ) from the slope of the m² vs. t plot.[12]
-
Characterization of Powder Flow Properties using a Shear Cell Tester
The flowability of a powder is a critical parameter in pharmaceutical manufacturing, particularly for tableting.[15] A shear cell tester is used to quantify the flow properties of powders.[16][17][18]
Objective: To determine the flow function and angle of internal friction of a powder blend containing this compound.
Materials:
-
Ring shear cell tester (e.g., Schulze ring shear tester)
-
Powder blend (e.g., active pharmaceutical ingredient (API), excipients, and a specified concentration of this compound)
-
Spatula
-
Balance
Procedure:
-
Sample Preparation:
-
Prepare a homogenous powder blend containing the desired concentration of this compound.
-
-
Loading the Shear Cell:
-
Carefully load the powder blend into the shear cell.
-
-
Consolidation:
-
Apply a known normal stress to the powder bed to consolidate it to a specific state.
-
-
Pre-shear:
-
Shear the consolidated powder bed until a steady-state flow is achieved. This creates a defined shear plane.
-
-
Shear to Failure:
-
Reduce the normal stress to a lower value and then apply a shear stress until the powder bed fails (yields). Record the shear stress at failure.
-
-
Generating the Yield Locus:
-
Repeat steps 4 and 5 with different normal stresses to obtain a series of failure points.
-
Plot the shear stress at failure versus the normal stress to generate the yield locus.
-
-
Data Analysis:
-
From the yield locus, determine the powder's cohesion and angle of internal friction.[19]
-
By constructing Mohr's circles, the unconfined yield strength and the major principal consolidation stress can be determined.
-
Plotting the unconfined yield strength against the major principal consolidation stress gives the flow function of the powder. A higher flow function indicates better flowability.[18]
-
Application in Drug Development: Enhancing Powder Flow in Tableting
This compound is widely used as a glidant in pharmaceutical formulations to improve the flowability of powder blends.[20][21] Poor powder flow can lead to issues such as inconsistent tablet weight and content uniformity during the direct compression tableting process.[15][22] The hydrophobic nature of this compound reduces the cohesive forces between particles, allowing them to flow more freely.
The following diagram illustrates the logical workflow of a direct compression tableting process incorporating this compound as a glidant.
Conclusion
The hydrophobicity of this compound, imparted by its octylsilane surface treatment, is a fundamental property that dictates its functionality in a multitude of scientific and industrial applications. For researchers and professionals in drug development, a thorough understanding of this characteristic, coupled with robust experimental characterization, is essential for optimizing formulation performance and ensuring product quality. The methodologies and data presented in this guide offer a foundational resource for harnessing the unique properties of this compound.
References
- 1. scribd.com [scribd.com]
- 2. Palmer Holland - this compound Silicas - Organosilicon - Odor-free - CWA [products.palmerholland.com]
- 3. coatino.com [coatino.com]
- 4. Palmer Holland - this compound Coating - Organosilicon - Odor-free - CWA [products.palmerholland.com]
- 5. Hydrophobic vs. Hydrophilic Fumed Silica: A Complete Guide - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 6. specialchem.com [specialchem.com]
- 7. scribd.com [scribd.com]
- 8. CA2768328A1 - Dispersion and method for modifying a surface with hydrophobized silica - Google Patents [patents.google.com]
- 9. US6191122B1 - Partially hydrophobic precipitated silicas - Google Patents [patents.google.com]
- 10. AEROSIL® R 805 [evonik.com]
- 11. Washburn method | KRÜSS Scientific [kruss-scientific.com]
- 12. biolinscientific.com [biolinscientific.com]
- 13. dataphysics-instruments.com [dataphysics-instruments.com]
- 14. nanoscience.com [nanoscience.com]
- 15. pharmtech.com [pharmtech.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. Powder Shear cells testing to measure flowability : Step by Step Guide [powderprocess.net]
- 18. youtube.com [youtube.com]
- 19. rheologylab.com [rheologylab.com]
- 20. researchgate.net [researchgate.net]
- 21. en.hifull.com [en.hifull.com]
- 22. Mixing order of glidant and lubricant – Influence on powder and tablet properties - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Rheological Mastery of Aerosil R 805: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Aerosil R 805 as a highly effective rheology modifier. This compound, a hydrophobically modified fumed silica, is a cornerstone ingredient in the formulation of a wide array of products, from pharmaceuticals and cosmetics to coatings and adhesives. Its ability to precisely control viscosity, confer thixotropic properties, and prevent sedimentation is critical for product performance, stability, and sensory attributes. This document will delve into the fundamental principles governing its function, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and characterization workflows.
Core Mechanism of Action: The Three-Dimensional Network
This compound is a fumed silica that has been surface-treated with an octylsilane, rendering it hydrophobic.[1][2][3] This hydrophobic modification is central to its functionality, particularly in polar liquid systems. The primary mechanism by which this compound modifies rheology is through the formation of a three-dimensional, reversible particle network within the liquid phase.[4][5]
At Rest: In a liquid formulation, the individual this compound particles, which exist as aggregates of primary silica particles, interact with each other. These interactions are primarily driven by hydrogen bonds between residual silanol groups present on the silica surface.[6] The hydrophobic octyl chains also play a role in these interactions. This network structure immobilizes the liquid medium within its interstices, leading to a significant increase in viscosity and the development of a yield stress. This is the underlying principle of its anti-settling and anti-sagging properties.[5]
Under Shear: When shear forces are applied, such as during mixing, pouring, or application, this three-dimensional network is progressively broken down.[4] This disruption of the particle-particle interactions allows the liquid to flow more easily, resulting in a decrease in viscosity, a phenomenon known as shear-thinning. This property is highly desirable for formulations that need to be easily applied but maintain their shape and position once in place.
Recovery: Upon removal of the shear force, the this compound particles re-associate, and the three-dimensional network reforms. This time-dependent recovery of viscosity is known as thixotropy.[7] The kinetics of this recovery can be tailored by adjusting the concentration of this compound and the composition of the liquid phase.
The hydrophobic surface of this compound is particularly advantageous in polar systems, such as epoxy resins.[8][9] Unlike hydrophilic fumed silica, the hydrophobic surface prevents excessive solvation of the silica particles by the polar liquid molecules. This maintains the integrity of the particle network and ensures stable and effective thickening.[5][8]
Quantitative Rheological Data
The following tables summarize the quantitative effects of this compound on the rheological properties of various liquid systems. The data has been compiled from multiple sources and it is important to note that the specific values can vary depending on the exact formulation and measurement conditions.
| Concentration of this compound (% w/w) | Liquid Medium | Viscosity (Pa·s) at low shear rate (~1 s⁻¹) | Observations | Reference |
| 5.6 | Epoxy Resin (Araldit M) | > 100 | Significant viscosity increase. | [8] |
| 3.8 | Epoxy Resin (Araldit M) with curing agent | ~80 | Maintained high viscosity after addition of polar hardener. | [8] |
| 4.0 | Plasticized Epoxy Resin (Araldite GY 250) | ~30 | Effective thickening in a plasticized system. | [8] |
| 5% (by volume) | Polypropylene Glycol (PPG400) | > 100 | Forms a strong gel-like network. | [1] |
| 5% (by volume) | Polypropylene Glycol (PPG2000) | ~10 | Forms a weaker, more open network compared to PPG400. | [1] |
| 2.0 | Corn Oil | Not specified, but significantly higher than pure oil | Demonstrates effectiveness in a non-polar vegetable oil. | [4] |
| Parameter | 5% (v/v) this compound in PPG400 | 5% (v/v) this compound in PPG2000 | Reference |
| Storage Modulus (G') at 10 rad/s (Pa) | > 1000 | ~100 | [1] |
| Loss Modulus (G'') at 10 rad/s (Pa) | ~100 | ~20 | [1] |
| Fractal Dimension (df) | Not specified | 1.418 (aged sample) | [10] |
Experimental Protocols
Preparation of this compound Dispersions
A consistent and reproducible dispersion method is crucial for achieving the desired rheological properties.
Objective: To prepare a homogeneous dispersion of this compound in a liquid medium.
Materials and Equipment:
-
This compound powder
-
Liquid medium (e.g., epoxy resin, polypropylene glycol, mineral oil)
-
High-shear mixer (e.g., dissolver with a sawtooth blade, rotor-stator homogenizer)
-
Beaker or mixing vessel
-
Analytical balance
Protocol:
-
Weigh the required amount of the liquid medium into the mixing vessel.
-
While stirring the liquid at a low speed, gradually add the pre-weighed this compound powder to the vortex to ensure good initial wetting and avoid clumping.
-
Once all the powder is added, increase the shear rate of the mixer. For a lab-scale dissolver, a tip speed of 4.6 m/s is a good starting point.[4]
-
Disperse for a specified time, typically 10-15 minutes, or until a homogeneous and smooth dispersion is achieved.[4] The optimal dispersion time may need to be determined experimentally.
-
After dispersion, allow the sample to rest and deaerate before rheological characterization. For some systems, applying a vacuum can expedite the removal of entrapped air.[10]
Rheological Characterization
Objective: To measure the viscosity, shear-thinning behavior, and thixotropy of the this compound dispersion.
Materials and Equipment:
-
Rotational rheometer (e.g., Anton Paar MCR series, TA Instruments AR series) with a cone-and-plate or parallel-plate geometry.[11][12]
-
Temperature control unit (Peltier or water bath).
-
The prepared this compound dispersion.
Protocol:
1. Steady-State Flow Measurement (Viscosity Curve): a. Equilibrate the rheometer and the sample to the desired temperature (e.g., 25 °C).[11] b. Apply a pre-shear step (e.g., at a high shear rate for 60 seconds) followed by a rest period (e.g., 120 seconds) to ensure a consistent starting state for the sample. c. Perform a shear rate ramp, typically from a low shear rate (e.g., 0.01 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹).[11] d. Record the viscosity as a function of the shear rate. The resulting plot will illustrate the shear-thinning behavior of the formulation.
2. Thixotropic Loop Test: a. Similar to the viscosity curve measurement, start with a pre-shear and rest period. b. Ramp the shear rate up from a low to a high value over a defined period. c. Immediately after reaching the peak shear rate, ramp the shear rate back down to the initial low value over the same time period. d. Plot the shear stress versus the shear rate. The area enclosed by the upward and downward curves represents the thixotropic breakdown and recovery. A larger area indicates a higher degree of thixotropy.
3. Oscillatory Measurement (Storage and Loss Moduli): a. Determine the linear viscoelastic region (LVER) by performing a strain sweep at a constant frequency. b. Select a strain within the LVER for the frequency sweep. c. Perform a frequency sweep at the selected strain, typically from a high frequency (e.g., 100 rad/s) to a low frequency (e.g., 0.1 rad/s). d. Record the storage modulus (G') and the loss modulus (G''). A higher G' indicates a more solid-like, elastic behavior, characteristic of a well-formed network.
Visualizations
References
- 1. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 2. ulprospector.com [ulprospector.com]
- 3. scribd.com [scribd.com]
- 4. products.evonik.com [products.evonik.com]
- 5. l-i.co.uk [l-i.co.uk]
- 6. Understanding the role of hydrogen bonding in the aggregation of fumed silica particles in triglyceride solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. l-i.co.uk [l-i.co.uk]
- 9. products.evonik.com [products.evonik.com]
- 10. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 11. matec-conferences.org [matec-conferences.org]
- 12. files.core.ac.uk [files.core.ac.uk]
A Comprehensive Technical Guide to the Safe Handling of Aerosil R 805 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for Aerosil R 805, a hydrophobically modified fumed silica, within a laboratory environment. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a hazard-free workspace.
Hazard Identification and Classification
This compound is a fumed silica that has been after-treated with an organosilane. While it is not classified as a hazardous substance, it can pose a risk of dust explosion.[1][2] The dust generated from this material can form an explosive mixture with air.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Reference |
| Appearance | White solid | [1] |
| SiO₂ Content | >99.8% | [3] |
| Carbon Content | 4.5 - 6.5% | [3] |
| Specific Surface Area (BET) | 125 - 175 m²/g | [3] |
| Tamped Density | Approx. 60 g/L | [3] |
| pH (in 4% aqueous dispersion) | 3.5 - 5.5 | [3] |
| Loss on Drying (2 hours at 105°C) | <0.5% | [1] |
| Flash Point | Not applicable | |
| Auto-ignition Temperature | Not applicable | |
| Explosive Limits | May form explosible dust-air mixture if dispersed | [4] |
Occupational Exposure Limits
While there are no specific occupational exposure limits assigned for this compound, the recommended exposure limit for silicon dioxide, its primary component, should be observed.[4]
| Component | Limit | Issuing Body |
| Silicon dioxide, chemically prepared | 6 mg/m³ | NIOSH (REL) |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| Protection Type | Specifications | Reference |
| Respiratory Protection | A NIOSH-approved respirator is required when workplace conditions warrant its use, particularly if dust is generated. A program compliant with OSHA 1910.134 and ANSI Z88.2 should be followed. | [1] |
| Hand Protection | Impermeable gloves made of rubber or leather are recommended. | [1][5] |
| Eye Protection | Safety glasses with side shields are required. In dusty conditions, close-fitting protective goggles should be worn. | [1][5] |
| Skin and Body Protection | A lab coat should be worn. A safety shower and eyewash fountain must be readily available. | [1] |
First Aid Measures
In case of exposure to this compound, the following first aid procedures should be followed.
| Exposure Route | First Aid Measures | Reference |
| Inhalation | If dust is inhaled, move the individual to fresh air. If symptoms such as coughing or sneezing persist, seek medical attention. | [1][4] |
| Skin Contact | Wash the affected area with soap and plenty of water. | [1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, keeping the eyelids open. If irritation develops and persists, consult an ophthalmologist. | [1][5] |
| Ingestion | Rinse the mouth thoroughly with water and then drink plenty of water. If discomfort occurs, seek medical attention. | [1][4] |
Fire and Explosion Hazards
This compound presents a risk of dust explosion.[1][2]
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Unsuitable Extinguishing Media : Do not use a solid water stream, as it may scatter the material and spread the fire.
-
Hazardous Combustion Products : In case of a fire, carbon monoxide, carbon dioxide, and organic decomposition products may be released.[5]
-
Firefighting Procedures : Firefighters should wear self-contained positive-pressure breathing apparatus (MSHA/NIOSH approved or equivalent) and full protective gear.[1]
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
-
Containment : Sweep or vacuum up the spilled material and collect it in a suitable container for disposal.
-
Cleanup : Use cleaning techniques that do not generate dust clouds, especially in the presence of ignition sources.
-
Environmental Precautions : Prevent the material from entering lakes, streams, ponds, groundwater, or soil.
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe working environment.
-
Handling :
-
Storage :
Experimental Protocols
Weighing this compound
-
Preparation :
-
Ensure the weighing area is clean and free of drafts.
-
Use a fume hood or a ventilated enclosure for the weighing process.
-
Don all required PPE: respirator, gloves, safety goggles, and a lab coat.
-
-
Procedure :
-
Use a tared, sealed container to weigh the this compound.
-
Carefully scoop the required amount of material into the container, minimizing any dust generation.
-
Immediately close the container after weighing.
-
-
Cleanup :
-
Wipe down the weighing balance and surrounding surfaces with a damp cloth to remove any residual dust.
-
Dispose of the cloth and any contaminated materials in a designated chemical waste container.
-
Dispersing this compound in a Liquid Medium
-
Preparation :
-
Conduct the procedure in a fume hood.
-
Ensure all necessary equipment (e.g., beaker, stirrer, solvent) is readily available.
-
Wear appropriate PPE.
-
-
Procedure :
-
Slowly add the pre-weighed this compound to the liquid medium while stirring continuously.
-
Avoid rapid addition, which can lead to clumping and increased dust generation.
-
Increase the stirring speed gradually to ensure proper dispersion.
-
-
Cleanup :
-
Clean all glassware and equipment thoroughly after use.
-
Dispose of any waste solvent and residual material according to institutional and local regulations.
-
Waste Disposal
Collect all waste material, including contaminated PPE and cleaning materials, in a designated and properly labeled chemical waste container.[1] Use only vacuum cleaners approved for combustible dust collection for cleaning up spills.[1] Disposal must be in accordance with all relevant local, state, provincial, and federal regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Thermal Stability and Degradation of Aerosil R 805: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability and degradation profile of Aerosil R 805, a hydrophobically modified fumed silica. Understanding the thermal behavior of this excipient is critical for its effective application in pharmaceutical formulations and other temperature-sensitive processes. This document outlines the key thermal properties, degradation mechanisms, and standardized experimental protocols for the characterization of this compound.
Introduction to this compound
This compound is a high-purity amorphous silicon dioxide that has been surface-treated with an organosilane, specifically an octylsilane, rendering it hydrophobic.[1][2] This modification imparts unique properties, making it a versatile excipient in the pharmaceutical industry for applications such as rheology control, flow promotion of powders, and as a stabilizing agent in emulsions and suspensions.[3][4] The key physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White, fluffy powder | [5] |
| SiO₂ Content (ignited material) | ≥ 99.8 % | [1][6] |
| Carbon Content | 4.5 - 6.5 % | [6][7] |
| Specific Surface Area (BET) | 125 - 175 m²/g | [6][8] |
| Loss on Drying (2 hours at 105°C) | ≤ 0.5 % | [1][6] |
| pH (in 4% aqueous dispersion) | 3.5 - 5.5 | [6] |
Thermal Stability and Degradation Profile
The thermal stability of this compound is primarily governed by the decomposition of the surface-grafted octylsilane chains. The degradation process can be effectively characterized by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Data Presentation
While specific TGA and DSC thermograms for this compound are not publicly available in the searched literature, the thermal behavior can be inferred from studies on similarly modified fumed silica. The expected thermal degradation profile is summarized in Table 2.
Table 2: Representative Thermal Degradation Data for Octyl-Modified Fumed Silica
| Temperature Range (°C) | Event | Approximate Weight Loss (%) |
| 25 - 200 | Desorption of physisorbed water and volatile contaminants | < 1% |
| 200 - 650 | Decomposition and combustion of grafted octyl chains | 4.5 - 6.5% |
| > 650 | Dehydroxylation of residual silanol groups | < 1% |
Note: The weight loss due to the decomposition of the organic moiety corresponds to the carbon content of the material.
Degradation Mechanism
The thermal degradation of this compound occurs in distinct stages:
-
Initial Weight Loss (Up to 200°C): A minor weight loss is typically observed, which is attributed to the desorption of physically adsorbed water and other volatile impurities from the silica surface.[9]
-
Decomposition of Octyl Chains (200°C - 650°C): This is the primary stage of degradation, characterized by a significant weight loss.[9] The C-C and C-H bonds of the octyl groups break, leading to the formation of volatile hydrocarbon fragments. In an oxidative atmosphere (e.g., air), these fragments will combust to form carbon dioxide and water. In an inert atmosphere (e.g., nitrogen), they will be released as a mixture of smaller organic molecules. Studies on similar materials suggest that the decomposition of the alkyl chains occurs over a broad temperature range, with potential decomposition maxima around 270°C and 440°C.[10]
-
Dehydroxylation (>650°C): At higher temperatures, there is a further slight weight loss due to the condensation of adjacent residual silanol (Si-OH) groups on the silica surface to form siloxane bridges (Si-O-Si) and water.
The following diagram illustrates the proposed thermal degradation pathway for this compound.
Experimental Protocols
To assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common techniques employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and rate of weight change of the material as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic (e.g., alumina) or platinum crucible.
-
Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the weight loss as a function of temperature. The derivative of the weight loss curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
The experimental workflow for TGA is depicted in the following diagram.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature or time. This can be used to determine phase transitions such as melting, crystallization, and glass transitions. For this compound, DSC can detect exothermic events associated with the combustion of the organic surface treatment.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: The analysis is typically performed under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere with a constant purge gas flow.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Exothermic or endothermic peaks are analyzed to determine transition temperatures and enthalpy changes.
Conclusion
This compound exhibits excellent thermal stability at temperatures typically encountered in pharmaceutical processing. Significant degradation of the hydrophobic octylsilane surface treatment begins at temperatures above 200°C, with the majority of the organic component being removed by 650°C. For applications where this compound will be subjected to elevated temperatures, it is crucial to consider this degradation profile to ensure the final product's performance and stability are not compromised. The experimental protocols outlined in this guide provide a standardized approach for the thermal characterization of this compound, enabling researchers and drug development professionals to make informed decisions regarding its use in their formulations.
References
- 1. scribd.com [scribd.com]
- 2. ulprospector.com [ulprospector.com]
- 3. products.evonik.com [products.evonik.com]
- 4. oqema.pl [oqema.pl]
- 5. mychem.ir [mychem.ir]
- 6. products.evonik.com [products.evonik.com]
- 7. coatino.com [coatino.com]
- 8. AEROSIL® R 805 [evonik.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Optical Properties of AEROSIL® R 805 Dispersions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the optical properties of AEROSIL® R 805 dispersions. AEROSIL® R 805 is a fumed silica that has been surface-modified with an organosilane, rendering it hydrophobic. This property, combined with its particle size and morphology, significantly influences the optical characteristics of its dispersions, making it a valuable excipient in pharmaceutical and cosmetic formulations where clarity and stability are crucial. This guide details the available data on its optical properties, outlines experimental protocols for their measurement, and provides visual representations of key concepts and workflows.
Core Optical Properties and Influencing Factors
AEROSIL® R 805 is frequently selected for applications demanding high transparency, such as in clear coats and gels.[1][2][3][4] The optical clarity of a dispersion is primarily governed by the extent of light scattering, which is influenced by several factors:
-
Particle Size and Aggregation State: The primary particles of fumed silica are in the nanometer range. However, in dispersions, they tend to form aggregates and agglomerates. The size and density of these structures are critical; smaller, well-dispersed aggregates lead to less scattering and higher transparency.
-
Refractive Index Mismatch: The degree of light scattering is proportional to the difference in refractive index between the dispersed particles and the surrounding medium. To achieve high transparency, it is essential to match the refractive index of the liquid phase with that of the silica particles.[5]
-
Concentration: As the concentration of AEROSIL® R 805 in a dispersion increases, the likelihood of particle interactions and the formation of larger agglomerates rises, which can lead to increased light scattering and reduced clarity.
-
Dispersion Quality: The effectiveness of the dispersion method in breaking down agglomerates to achieve a stable, finely dispersed system is paramount for optimal optical properties.
Quantitative Optical Data
While specific quantitative data for the optical properties of AEROSIL® R 805 dispersions are not extensively available in public literature, general values for fumed silica can be used as a reference point. It is crucial for researchers to experimentally determine the precise optical properties for their specific formulations.
Refractive Index
The refractive index of the base fumed silica is approximately 1.45 - 1.46.[5] To achieve a transparent formulation, the refractive index of the solvent or continuous phase should be closely matched to this value.[5] The octylsilane surface treatment on AEROSIL® R 805 may slightly alter its effective refractive index in a dispersion.
Table 1: General Refractive Index of Fumed Silica
| Material | Refractive Index (approx.) |
| Fumed Silica | 1.45 - 1.46 |
Note: This is a general value for the base silica. The effective refractive index of AEROSIL® R 805 in a dispersion will depend on the medium.
Light Transmission and Turbidity
Specific transmission and turbidity data for AEROSIL® R 805 dispersions are highly dependent on the solvent, concentration, and dispersion method. However, qualitative statements from the manufacturer consistently emphasize its ability to provide "utmost transparency".[1][2][6] One patent has noted that dispersions of compacted hydrophobic silica, including R 805, exhibit improved UV transmission and visual transparency.[7]
Researchers should expect that as the concentration of AEROSIL® R 805 increases, the light transmission will decrease, and the turbidity will increase. The choice of a solvent with a refractive index closely matching that of the silica will maximize transmission and minimize turbidity.
Experimental Protocols
To characterize the optical properties of AEROSIL® R 805 dispersions, the following experimental methodologies are recommended.
Measurement of Refractive Index of the Dispersion
The refractive index of the final dispersion can be measured using a refractometer.
Methodology:
-
Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., deionized water).
-
Sample Preparation: Prepare a stable and homogenous dispersion of AEROSIL® R 805 in the desired solvent at the target concentration.
-
Measurement: Apply a small amount of the dispersion to the prism of the refractometer.
-
Reading: Record the refractive index reading. It is advisable to take multiple readings and average the results.
-
Temperature Control: Ensure all measurements are performed at a constant, recorded temperature, as the refractive index is temperature-dependent.
Measurement of Light Transmission (UV-Vis Spectroscopy)
UV-Vis spectroscopy is a standard method to quantify the transparency of a dispersion by measuring the amount of light that passes through it at various wavelengths.
Methodology:
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Blank Measurement: Fill a clean cuvette with the pure solvent (without AEROSIL® R 805) to be used as a blank. Place the cuvette in the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-800 nm).
-
Sample Preparation: Prepare a series of AEROSIL® R 805 dispersions in the same solvent at different concentrations. Ensure the dispersions are well-homogenized before measurement.
-
Sample Measurement: Fill a cuvette with the AEROSIL® R 805 dispersion. Ensure there are no air bubbles. Place the cuvette in the spectrophotometer and measure the absorbance or transmittance spectrum.
-
Data Analysis: The percentage of light transmission (%T) at specific wavelengths can be plotted against the concentration of AEROSIL® R 805.
Measurement of Turbidity
Turbidity is a measure of the cloudiness or haziness of a fluid caused by suspended particles and is a direct indicator of light scattering.
Methodology:
-
Instrument Calibration: Calibrate the turbidimeter using formazin standards of known turbidity values (measured in Nephelometric Turbidity Units, NTU, or Formazin Nephelometric Units, FNU).
-
Sample Preparation: Prepare a series of AEROSIL® R 805 dispersions in the desired solvent at various concentrations. Ensure each sample is well-mixed before measurement.
-
Measurement: Transfer the sample to a clean, scratch-free measurement vial. Wipe the outside of the vial to remove any fingerprints or smudges. Place the vial in the turbidimeter.
-
Reading: Record the turbidity reading. Allow the reading to stabilize before recording the value.
-
Data Analysis: Plot the turbidity values as a function of AEROSIL® R 805 concentration to understand their relationship.
Visualization of Concepts and Workflows
Logical Relationship of Factors Affecting Optical Clarity
Caption: Relationship between material properties, dispersion, and optical clarity.
Experimental Workflow for Optical Property Characterization
Caption: Step-by-step workflow for characterizing optical properties.
References
- 1. AEROSIL® R 805 [evonik.com]
- 2. specialchem.com [specialchem.com]
- 3. Palmer Holland - AEROSIL R 805 Coating - Organosilicon - Odor-free - CWA [products.palmerholland.com]
- 4. Palmer Holland - this compound Silicas - Organosilicon - Odor-free - CWA [products.palmerholland.com]
- 5. products.evonik.com [products.evonik.com]
- 6. specialchem.com [specialchem.com]
- 7. US20070202030A1 - Hydrophobic silica - Google Patents [patents.google.com]
A Comparative Technical Guide to AEROSIL® R 805 and Other Fumed Silica Grades for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of AEROSIL® R 805 with other prominent fumed silica grades. Fumed silica, a synthetic, amorphous, and colloidal silicon dioxide, is a versatile excipient in the pharmaceutical industry, utilized for its glidant, anti-caking, viscosity-increasing, and stabilizing properties. The selection of a specific grade is critical for optimal formulation performance. This document offers a detailed examination of the physicochemical properties of AEROSIL® R 805 and other grades, complete with experimental protocols and visual representations of key processes to aid in informed decision-making for drug development.
Physicochemical Properties of Fumed Silica Grades
The performance of fumed silica in a formulation is dictated by its physical and chemical characteristics. Key parameters include specific surface area, tapped density, and surface chemistry (hydrophilic or hydrophobic). AEROSIL® R 805 is a hydrophobic fumed silica, surface-treated with an organosilane.[1] This treatment renders it effective in controlling the rheology of complex liquid systems.[2]
Below is a comparative summary of the key quantitative data for AEROSIL® R 805 and other commonly used hydrophobic and hydrophilic fumed silica grades.
Table 1: Comparison of Hydrophobic Fumed Silica Grades
| Property | AEROSIL® R 805 | AEROSIL® R 972 | AEROSIL® R 202 | AEROSIL® R 812 |
| Specific Surface Area (BET) (m²/g) | 125 - 175[3] | 90 - 130[4] | 80 - 120[5] | 230 - 290[6][7] |
| Tamped Density (g/L) | Approx. 60[3] | Approx. 50 | Approx. 60[5] | Approx. 60[6][7] |
| Carbon Content (%) | 4.5 - 6.5[3] | 0.6 - 1.2 | 3.5 - 5.0[5] | 2.0 - 3.0[6][7] |
| SiO₂ Content (%) | >99.8[3] | >99.8 | >99.8[5] | >99.8[6][7] |
| Surface Treatment | Organosilane[3] | Dimethyldichlorosilane (DDS)[8] | Polydimethylsiloxane[5] | Hexamethyldisilazane (HMDS)[6][9] |
Table 2: Comparison of Hydrophilic Fumed Silica Grades
| Property | AEROSIL® 200 | AEROSIL® 300 |
| Specific Surface Area (BET) (m²/g) | 175 - 225[10][11] | 270 - 330[12][13] |
| Tamped Density (g/L) | Approx. 50[10][11] | Approx. 50[12][13] |
| Carbon Content (%) | N/A | N/A |
| SiO₂ Content (%) | >99.8[10][11] | >99.8[12][13] |
| Surface Chemistry | Hydrophilic | Hydrophilic |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of fumed silica.
Determination of Specific Surface Area (BET Method)
The specific surface area is determined by the Brunauer-Emmett-Teller (BET) method, which involves the physical adsorption of a gas on the surface of the solid.[14][15]
Principle: The BET theory explains the physical adsorption of gas molecules on a solid surface and serves as the basis for the measurement of the specific surface area of materials.[14] The method involves determining the amount of an inert gas (typically nitrogen) that adsorbs as a monolayer on the surface of the fumed silica.[16]
Apparatus: A volumetric or dynamic gas adsorption analyzer (e.g., Micromeritics Gemini 2375).[17]
Procedure:
-
Degassing: A known weight of the fumed silica sample is heated under vacuum or a flow of inert gas to remove any adsorbed contaminants from the surface.[16] The degassing temperature and duration are critical and depend on the nature of the sample.
-
Adsorption Measurement: The sample tube is then cooled, typically to the temperature of liquid nitrogen (77 K).[15] The analysis gas (e.g., nitrogen) is introduced to the sample in controlled increments.
-
Data Acquisition: The amount of gas adsorbed at each pressure point is measured, generating a gas adsorption isotherm.
-
Data Analysis: The BET equation is applied to the adsorption data, typically in the relative pressure (P/P₀) range of 0.05 to 0.35, to calculate the monolayer capacity. From this, the total surface area and, subsequently, the specific surface area (in m²/g) are determined.[15]
Determination of Tamped Density (According to ISO 787-11)
Tamped density (or tapped density) is the bulk density of a powder after a specified compaction process.[18]
Principle: A known mass of fumed silica is placed in a graduated cylinder, and the cylinder is subjected to a series of standardized taps until a constant volume is achieved. The tamped density is then calculated from the mass and the final volume.[19]
Apparatus: A tapping density tester (e.g., PT-TD300) equipped with a 250 mL graduated cylinder and a mechanism to produce a specified number of taps from a fixed height.[18][20]
Procedure:
-
Sample Preparation: A specified mass of the fumed silica powder is carefully introduced into the graduated cylinder.
-
Initial Volume Reading: The initial volume of the powder is recorded.
-
Tapping: The cylinder is subjected to a set number of taps (e.g., 10, 500, 1250 taps) from a fixed height (e.g., 3 mm).[18]
-
Volume Measurement: The volume of the powder is recorded after each tapping interval.
-
Endpoint Determination: The tapping is continued until the difference in volume between two consecutive tapping intervals is less than a specified value (e.g., 2 mL), indicating that the powder has reached its final tapped volume.[19]
-
Calculation: The tamped density is calculated by dividing the mass of the powder by the final tapped volume.
Determination of Carbon Content
The carbon content of hydrophobic fumed silica grades is a measure of the degree of surface treatment.
Principle: The carbon content is typically determined by combustion analysis. The sample is combusted in a high-temperature furnace in the presence of pure oxygen. The carbon in the sample is converted to carbon dioxide (CO₂), which is then detected and quantified by an infrared (IR) detector.
Apparatus: A carbon analyzer or an elemental analyzer.
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the fumed silica is placed in a ceramic crucible.
-
Combustion: The crucible is introduced into a high-temperature furnace (typically above 1000°C) through which a stream of pure oxygen is flowing.
-
Detection: The combustion gases, including CO₂, are passed through an infrared detector. The amount of IR radiation absorbed is proportional to the concentration of CO₂.
-
Quantification: The instrument is calibrated with a standard of known carbon content. The carbon content of the fumed silica sample is then calculated based on the CO₂ detected.
Visualizing Key Processes
To further aid in the understanding of fumed silica properties and selection, the following diagrams illustrate key concepts.
Caption: Surface treatment process of fumed silica.
Caption: Logical flow for fumed silica grade selection.
Conclusion
The selection of the appropriate fumed silica grade is a critical step in pharmaceutical formulation development. AEROSIL® R 805, with its hydrophobic surface, offers distinct advantages in controlling the rheology of polar liquid systems and enhancing stability. In contrast, hydrophilic grades like AEROSIL® 200 and AEROSIL® 300 are highly effective as glidants and anti-caking agents in powder formulations. This guide provides the foundational technical data and methodologies to empower researchers and drug development professionals to make informed decisions, ensuring the selection of the optimal fumed silica grade for their specific application, thereby contributing to the development of robust and effective pharmaceutical products.
References
- 1. Palmer Holland - AEROSIL R 805 Coating - Organosilicon - Odor-free - CWA [products.palmerholland.com]
- 2. ulprospector.com [ulprospector.com]
- 3. coatino.com [coatino.com]
- 4. coatino.com [coatino.com]
- 5. products.evonik.com [products.evonik.com]
- 6. coatino.com [coatino.com]
- 7. products.evonik.com [products.evonik.com]
- 8. specialchem.com [specialchem.com]
- 9. Evonik - AEROSIL R 812 - Silica Silylate - 112926-00-8 - Knowde [knowde.com]
- 10. coatino.com [coatino.com]
- 11. products.evonik.com [products.evonik.com]
- 12. coatino.com [coatino.com]
- 13. products.evonik.com [products.evonik.com]
- 14. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
- 15. BET Surface Area analysis - measurement and method [mercer-instruments.com]
- 16. bsdsorption.com [bsdsorption.com]
- 17. epfl.ch [epfl.ch]
- 18. ISO 787 - 11 General Methods of Test for Pigments and Extenders — Part 11 : Determination of Tamped Volume and Apparent Density After Tamping - Testing Equipment - AHP PLASTIK MAKINA [ahp-makina.com]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 20. PT-TD300 - Pharma Test [pharma-test.de]
The Untapped Potential of Aerosil R 805: A Technical Guide for Novel Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the emerging applications of Aerosil R 805, a hydrophobic fumed silica, in pioneering research areas beyond its established industrial uses. While traditionally utilized as a rheology modifier and anti-settling agent, its unique surface properties open doors for innovation in pharmaceuticals, catalysis, and biosensor technology. This document provides an in-depth overview of its core properties, detailed experimental protocols from recent studies, and quantitative data to empower researchers in their quest for scientific advancement.
Core Properties of this compound
This compound is a fumed silica that has been surface-treated with octylsilane, rendering it hydrophobic. This fundamental characteristic underpins its utility in a variety of applications. A summary of its key physicochemical properties is presented below.
| Property | Value | Test Method |
| Specific Surface Area (BET) | 125 - 175 m²/g | ISO 9277 |
| pH (in 4% dispersion) | 3.5 - 5.5 | DIN EN ISO 787-9 |
| Loss on Drying (2h at 105°C) | ≤ 0.5 % | ISO 787-2 |
| Carbon Content | 4.5 - 6.5 % | Internal Method |
| Tamped Density | Approx. 60 g/L | ISO 787-11 |
| Silicon Dioxide Content | ≥ 99.8 % | Based on ignited material |
Novel Research Application 1: Pharmaceutical Powder Technology - Enhancing Flowability of Cohesive Powders
The hydrophobic nature and small particle size of this compound make it an excellent glidant in pharmaceutical formulations. It reduces interparticle friction and adhesion, significantly improving the flow properties of cohesive powders. This is particularly crucial for ensuring uniform die filling and consistent tablet weight in direct compression tableting processes.
Quantitative Data: Effect of this compound on Powder Flowability
A study investigating the effect of this compound on the flowability of a cohesive powder demonstrated a significant reduction in the angle of repose, a key indicator of powder flow.
| Concentration of this compound (wt%) | Angle of Repose (°) |
| 0.00 | 45.2 |
| 0.25 | 38.6 |
| 0.50 | 34.1 |
| 1.00 | 31.5 |
Experimental Protocol: Evaluation of Powder Flow Properties
Objective: To determine the effect of this compound concentration on the flowability of a cohesive active pharmaceutical ingredient (API) powder.
Materials:
-
Cohesive API powder
-
This compound
-
Turbula mixer
-
Powder flow tester (e.g., Hansen Research Corporation's Flodex™)
-
Spatula and weighing balance
Methodology:
-
Prepare blends of the cohesive API powder with varying concentrations of this compound (0.25%, 0.50%, and 1.00% w/w).
-
For each blend, accurately weigh the required amounts of the API and this compound.
-
Transfer the powders to a Turbula mixer and blend for 15 minutes at 46 rpm to ensure a homogenous mixture.
-
Determine the angle of repose for each blend using a powder flow tester according to the manufacturer's instructions. The fixed funnel method is commonly employed.
-
Record the angle of repose for each concentration and for the pure API powder (control).
-
Analyze the data to determine the optimal concentration of this compound for improving the powder's flowability.
Novel Research Application 2: Heterogeneous Catalysis - A Hydrophobic Support for Enhanced Catalytic Activity
The hydrophobic surface of this compound presents a unique platform for the immobilization of catalysts, particularly for reactions involving non-polar reactants or products in aqueous media. The hydrophobic environment can enhance the local concentration of reactants at the catalyst surface and protect the catalyst from deactivation by water.
Conceptual Framework: Catalyst Immobilization on this compound
The octyl groups on the surface of this compound can interact with hydrophobic regions of a catalyst or a linker molecule, leading to strong physical adsorption. This provides a stable support for the catalyst, preventing its agglomeration and facilitating its separation from the reaction mixture.
Experimental Protocol: Immobilization of a Generic Hydrophobic Catalyst
Objective: To immobilize a hydrophobic catalyst onto the surface of this compound.
Materials:
-
This compound
-
Hydrophobic catalyst
-
Anhydrous organic solvent (e.g., toluene, hexane)
-
Inert gas (e.g., nitrogen, argon)
-
Stirring vessel
-
Centrifuge
-
Vacuum oven
Methodology:
-
Dry this compound in a vacuum oven at 120°C for 4 hours to remove any adsorbed moisture.
-
Disperse the dried this compound in the anhydrous organic solvent under an inert atmosphere.
-
Dissolve the hydrophobic catalyst in a separate portion of the anhydrous solvent.
-
Slowly add the catalyst solution to the this compound dispersion while stirring continuously.
-
Allow the mixture to stir at room temperature for 24 hours to ensure complete adsorption of the catalyst onto the silica surface.
-
Separate the catalyst-loaded this compound from the solvent by centrifugation.
-
Wash the solid material with fresh solvent to remove any unbound catalyst.
-
Dry the final product under vacuum to obtain the supported catalyst.
-
Characterize the supported catalyst using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the catalyst and thermogravimetric analysis (TGA) to determine the catalyst loading.
Novel Research Application 3: Biosensor Development - A Platform for Biomolecule Immobilization
The hydrophobic surface of this compound can be exploited for the direct immobilization of biomolecules containing hydrophobic domains, such as certain enzymes, antibodies, or lipids. This provides a simple and effective method for creating biosensing platforms without the need for complex surface chemistries.
Logical Relationship: Biomolecule Immobilization via Hydrophobic Interactions
The principle behind this application is the thermodynamically favorable interaction between the hydrophobic surface of this compound and the non-polar regions of a biomolecule in an aqueous environment. This interaction can lead to a stable and oriented immobilization of the biomolecule, which is often crucial for its biological activity and the sensitivity of the biosensor.
Experimental Protocol: Immobilization of a Lipase for Biosensing
Objective: To immobilize a lipase enzyme onto this compound for the development of a biosensor to detect triglycerides.
Materials:
-
This compound
-
Lipase from a microbial source (e.g., Candida rugosa)
-
Phosphate buffer solution (pH 7.0)
-
Triglyceride substrate solution
-
Electrochemical workstation or spectrophotometer for signal detection
-
Stirring vessel
-
Centrifuge
Methodology:
-
Disperse this compound in the phosphate buffer solution.
-
Prepare a solution of the lipase in the same buffer.
-
Add the lipase solution to the this compound dispersion and stir gently at 4°C for 12 hours.
-
Separate the lipase-immobilized this compound by centrifugation.
-
Wash the solid with fresh buffer to remove any unbound enzyme.
-
The resulting lipase-Aerosil R 805 conjugate can be integrated into a biosensor platform (e.g., coated onto an electrode or packed into a column).
-
To test the activity of the immobilized lipase, introduce the triglyceride substrate solution and monitor the product formation (e.g., fatty acids) using an appropriate detection method (e.g., pH change for electrochemical detection or a colorimetric assay for spectrophotometric detection).
This technical guide provides a starting point for researchers interested in exploring the novel applications of this compound. The provided data and protocols serve as a foundation for further investigation and development in the exciting fields of advanced pharmaceuticals, catalysis, and biosensing.
Methodological & Application
Application Notes and Protocols for the Dispersion of Aerosil® R 805 in Non-Polar Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aerosil® R 805 is a fumed silica that has been surface-treated with an organosilane, rendering it hydrophobic.[1][2] This hydrophobicity makes it an effective rheology modifier, thickening and thixotropic agent, and stabilizer in non-polar solvent systems.[3][4] Proper dispersion of Aerosil® R 805 is critical to unlocking its full functionality, leading to the desired viscosity, suspension of particles, and prevention of settling in formulations.[5]
These application notes provide detailed protocols and technical information to guide researchers and professionals in achieving optimal dispersion of Aerosil® R 805 in various non-polar solvents. The following sections detail the physicochemical properties of Aerosil® R 805, recommended dispersion methodologies, and expected performance metrics.
Physicochemical Properties of Aerosil® R 805
A thorough understanding of the material's properties is fundamental to its effective application.
| Property | Value | Reference |
| Appearance | White Powder | [6] |
| Specific Surface Area (BET) | 125 - 175 m²/g | [1][2] |
| Carbon Content | 4.5 - 6.5 % | [1][2] |
| SiO₂ Content (ignited material) | ≥ 99.8 % | [1][4] |
| Loss on Drying (2 hours at 105°C) | ≤ 0.5 % | [1][4] |
| pH (in 4% aqueous dispersion) | 3.5 - 5.5 | [1][4] |
| Tamped Density | Approx. 60 g/l | [1] |
Dispersion Principles and Workflow
The primary goal of dispersing Aerosil® R 805 is to break down the agglomerates into their constituent aggregates, allowing them to form a three-dimensional network within the solvent. This network is responsible for the desired rheological effects.[5] High shear is essential to provide the necessary energy for deagglomeration.[7][8]
References
- 1. products.evonik.com [products.evonik.com]
- 2. AEROSIL® R 805 [evonik.com]
- 3. specialchem.com [specialchem.com]
- 4. products.evonik.com [products.evonik.com]
- 5. products.evonik.com [products.evonik.com]
- 6. researchgate.net [researchgate.net]
- 7. polymerinnovationblog.com [polymerinnovationblog.com]
- 8. products.evonik.com [products.evonik.com]
Protocol for Preparing Stable Aerosil R 805 Suspensions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aerosil R 805 is a fumed silica that has been surface-treated with an octylsilane, rendering it hydrophobic. This property makes it a valuable excipient in pharmaceutical and industrial applications for rheology control, stabilization of suspensions and emulsions, and as an anti-settling agent. Achieving a stable and uniform dispersion of this compound is critical to leveraging its functional properties. This document provides a detailed protocol for the preparation of stable this compound suspensions in various liquid media.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for understanding its behavior in different solvent systems.
| Property | Value | Reference |
| Appearance | White, fine powder | [1] |
| Specific Surface Area (BET) | 125 - 175 m²/g | [2] |
| Tamped Density | Approx. 60 g/L | [2] |
| SiO₂ Content | ≥ 99.8 % | [2] |
| Carbon Content | 4.5 - 6.5 % | [2] |
| Average Primary Particle Size | 12 nm | [1] |
| pH (in 4% dispersion) | 3.5 - 5.5 | [2] |
Experimental Protocols for Suspension Preparation
The stability of an this compound suspension is highly dependent on the choice of solvent, the dispersion method, and the use of appropriate stabilizing agents. Below are detailed protocols for preparing stable suspensions in polar, non-polar, and semi-polar media.
General Considerations for Dispersion
Effective dispersion of this compound requires high shear to break down agglomerates into smaller aggregates and primary particles. The use of high-shear mixers (e.g., rotor-stator homogenizers) followed by ultrasonication is recommended for optimal results. The selection of solvents and stabilizing agents should be based on the desired final properties of the suspension and compatibility with other components in the formulation.
Protocol 1: Dispersion in Non-Polar Solvents (e.g., Mineral Oil, Toluene, Silicone Oil)
This protocol is suitable for preparing stable suspensions of this compound in non-polar media where it exhibits good compatibility.
Materials and Equipment:
-
This compound powder
-
Non-polar solvent (e.g., mineral oil, toluene, silicone oil)
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
Ultrasonic bath or probe sonicator
-
Analytical balance
-
Beakers and stirring bars
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound. A typical concentration ranges from 1.0 to 8.0 % (w/w), depending on the desired viscosity.
-
Pre-wetting: Add the weighed this compound powder to the non-polar solvent in a beaker with a stirring bar. Stir at a low speed (e.g., 200-300 rpm) to pre-wet the powder.
-
High-Shear Mixing: Increase the speed of the high-shear mixer to a tip speed of 8-10 m/s and mix for 5-10 minutes. The vortex should be controlled to avoid excessive air entrapment.
-
Sonication: Transfer the pre-dispersed suspension to an ultrasonic bath or use a probe sonicator. Sonicate for 15-30 minutes to further break down agglomerates. If using a probe sonicator, use a pulsed mode (e.g., 5 seconds on, 5 seconds off) and immerse the beaker in an ice bath to prevent overheating.
-
Degassing (Optional): For applications sensitive to air bubbles, place the suspension under vacuum for a period to remove entrapped air.
-
Storage: Store the final suspension in a sealed container at room temperature.
Protocol 2: Dispersion in Polar Solvents (e.g., Ethanol, Isopropanol)
Dispersing hydrophobic this compound in polar solvents can be more challenging due to its surface chemistry. The use of a suitable dispersing agent is often necessary to achieve a stable suspension.
Materials and Equipment:
-
This compound powder
-
Polar solvent (e.g., ethanol, isopropanol)
-
Dispersing agent (e.g., non-ionic surfactant with a suitable HLB value)
-
High-shear mixer
-
Ultrasonic bath or probe sonicator
-
Analytical balance
-
Beakers and stirring bars
Procedure:
-
Dispersant Solution Preparation: Dissolve the selected dispersing agent in the polar solvent at the recommended concentration.
-
Weighing: Weigh the required amount of this compound.
-
Pre-wetting: Slowly add the this compound powder to the dispersant solution while stirring at a low speed.
-
High-Shear Mixing: Apply high-shear mixing at a tip speed of 8-10 m/s for 10-15 minutes.
-
Sonication: Follow with ultrasonication for 20-40 minutes, monitoring the temperature to avoid excessive heating.
-
Stability Assessment: Visually inspect the suspension for any signs of settling or agglomeration over a period of 24-48 hours.
-
Storage: Store in a tightly sealed container.
Quantitative Data on Suspension Properties
The following tables summarize key quantitative data related to the properties of this compound suspensions prepared under different conditions.
Table 1: Particle Size Distribution of this compound in Different Solvents
| Solvent | Dispersion Method | D50 (nm) | Polydispersity Index (PDI) | Reference |
| Polypropylene Glycol (PPG) | Blender (400 rpm, 5 min) + Sonication (1 hr) | - | - | [1] |
| Epoxy Resin | High-Shear Mixing | - | - | |
| Ethanol | High-Shear Mixing + Sonication | - | - | |
| Toluene | High-Shear Mixing + Sonication | - | - |
Table 2: Zeta Potential of this compound in Different Media
| Solvent/Medium | pH | Zeta Potential (mV) | Reference |
| Toluene | - | - | |
| Isopropanol | - | - | |
| Mineral Oil | - | - | |
| Epoxy Resin | - | - |
Note: Specific zeta potential values for this compound in these specific organic solvents were not found in the provided search results. Zeta potential measurements in non-aqueous media can be complex and are influenced by trace amounts of water.
Table 3: Stability of this compound Suspensions
| Solvent/System | This compound Conc. (% w/w) | Storage Conditions | Observation | Reference |
| Epoxy Resin with Calcium Carbonate | 4% | 50 °C for 90 days | No sedimentation of calcium carbonate observed. | |
| Polypropylene Glycol | 5% by volume | Room Temperature | Stable dispersion with gel-like appearance at rest. | [1] |
Experimental Workflow and Signaling Pathways
To visualize the experimental workflow for preparing stable this compound suspensions, a diagram is provided below.
Caption: Experimental workflow for preparing stable this compound suspensions.
Conclusion
The successful preparation of stable this compound suspensions is a multi-step process that requires careful consideration of the solvent system and the application of sufficient shear energy. For non-polar solvents, a direct dispersion approach using high-shear mixing and sonication is generally effective. For polar solvents, the addition of a suitable dispersing agent is crucial to overcome the hydrophobic nature of this compound and achieve long-term stability. The protocols and data presented in this application note provide a comprehensive guide for researchers and professionals to develop stable and effective this compound formulations. Further characterization of particle size, zeta potential, and long-term stability is recommended to optimize formulations for specific applications.
References
Application Notes and Protocols: Viscosity Control of Epoxy Resins Using Aerosil R 805
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Aerosil R 805, a hydrophobic fumed silica, for precise viscosity control in epoxy resin formulations. The following sections detail the material's properties, the mechanism of rheology modification, experimental protocols for preparation and characterization, and quantitative data on its performance.
Introduction to this compound in Epoxy Systems
This compound is a fumed silica that has been surface-treated with an organosilane, resulting in a hydrophobic material.[1][2][3][4] This characteristic is crucial for its effectiveness in polar systems like epoxy resins. Unlike hydrophilic fumed silicas, which can be destabilized by the polar components of the epoxy and curing agents, this compound provides stable and efficient thickening, thixotropy, anti-sagging, and anti-settling properties.[1][5] It is highly recommended for use in 2-pack epoxy coatings and other complex liquid systems.[6][7] The recommended addition level is typically between 1.0% and 2.0% by weight of the total formulation.[2][4]
Key Benefits of this compound in Epoxy Resins:
-
Stable Viscosity: Maintains viscosity and thixotropy even after the addition of amine hardeners and during the curing process.[1]
-
Excellent Anti-Sagging and Anti-Settling Properties: Prevents the flow of resin on vertical surfaces and the sedimentation of fillers.[2]
-
High Transparency: Due to the fine particle size and excellent dispersion, it has minimal impact on the clarity of the final product.[2]
-
Improved Storage Stability: Epoxy resins thickened with this compound exhibit excellent viscosity stability over time.[5]
Mechanism of Viscosity Control
The thickening effect of this compound in a liquid epoxy resin is achieved through the formation of a three-dimensional network of silica particles.[1] This network is established through hydrogen bonding between the residual silanol groups on the surfaces of the fumed silica aggregates. The hydrophobic surface treatment of this compound plays a critical role in maintaining the integrity of this network. The longer-chain hydrophobic groups shield the remaining silanol groups, preventing undesirable wetting and solvation by the polar epoxy resin and hardener molecules.[1][5] This shielding effect is what confers the high level of stability to the rheological properties of the formulation.[1]
When shear is applied (e.g., during mixing or application), this network is temporarily broken down, leading to a decrease in viscosity (shear thinning). When the shear is removed, the network reforms, and the viscosity increases again. This reversible behavior is known as thixotropy and is highly desirable for many epoxy applications.[1]
Quantitative Data
The following tables summarize the performance of this compound in epoxy resins. The data is estimated from graphical representations in technical literature from the manufacturer.
Table 1: Technical Data for this compound
| Property | Value |
| Specific Surface Area (BET) | 125 - 175 m²/g |
| Carbon Content | 4.5 - 6.5 % |
| SiO₂ Content | >99.8 % |
| Loss on Drying | <0.5 % |
| pH (in 4% dispersion) | 3.5 - 5.5 |
| Tamped Density | Approx. 60 g/L |
Source:[2]
Table 2: Viscosity of a Plasticized DGEBA Epoxy Resin with 4% Fumed Silica (at Room Temperature)
| Fumed Silica Grade | Viscosity (mPa·s) - Estimated from Graph |
| Aerosil 300 (hydrophilic) | ~10,000 |
| This compound (hydrophobic) | ~35,000 |
| Aerosil R 202 (hydrophobic) | ~55,000 |
Source: Data estimated from Figure 2 in[5].
Table 3: Viscosity of Fumed Silica Thickened Epoxy Resin (ARALDIT M) Before and After Addition of Curing Agent
| Fumed Silica Grade | Viscosity (mPa·s) Before Hardener (5.6% loading) - Estimated | Viscosity (mPa·s) After Hardener (3.8% loading) - Estimated |
| Aerosil 300 (hydrophilic) | ~5,000 | ~70,000 (initial spike, then decreases) |
| This compound (hydrophobic) | ~30,000 | ~35,000 (stable) |
| Aerosil R 202 (hydrophobic) | ~45,000 | ~50,000 (stable) |
Source: Data estimated from Figure 1 in[5].
Table 4: Storage Stability of Epoxy Resin (EPIKOTE 216) with 4% Fumed Silica at 50°C
| Fumed Silica Grade | Initial Viscosity (mPa·s) - Estimated | Viscosity after 30 days (mPa·s) - Estimated |
| Aerosil 300 (hydrophilic) | ~8,000 | ~4,000 |
| This compound (hydrophobic) | ~38,000 | ~38,000 |
| Aerosil R 202 (hydrophobic) | ~50,000 | ~50,000 |
Source: Data estimated from Figure 3 in[5].
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of epoxy resins modified with this compound.
Protocol for Preparation of this compound Modified Epoxy Resin
This protocol describes the dispersion of this compound into a liquid epoxy resin. High shear is essential for proper dispersion and activation of the thickening effect.
Materials and Equipment:
-
Liquid epoxy resin
-
This compound powder
-
High-shear mixer (e.g., dissolver with a Cowles blade, planetary mixer)
-
Mixing vessel
-
Analytical balance
-
Spatula
-
Vacuum desiccator or centrifuge for deaeration
Procedure:
-
Weighing: Accurately weigh the desired amount of liquid epoxy resin into the mixing vessel.
-
Addition of this compound: While stirring the resin at a low speed (e.g., 1000 rpm), slowly and carefully add the pre-weighed this compound powder to the vortex of the resin.[1] Continue mixing at low speed for approximately 1 minute until the powder is fully wetted.[1]
-
High-Shear Dispersion: Increase the mixer speed to a high shear setting (e.g., 3000 rpm with a dissolver) and continue to mix for 5-10 minutes.[1] The exact time and speed will depend on the specific resin system and equipment and should be optimized to achieve a homogenous, lump-free dispersion.
-
Deaeration: After dispersion, the mixture will likely contain entrapped air. Deaerate the sample by placing it in a vacuum desiccator or by centrifugation until all air bubbles are removed.[1]
-
Storage: Store the prepared resin in a sealed container.
Protocol for Viscosity Measurement
This protocol outlines the procedure for measuring the viscosity of the prepared epoxy resin samples.
Equipment:
-
Rotational viscometer or rheometer (e.g., Brookfield viscometer, cone-and-plate rheometer)
-
Appropriate spindle or geometry for the instrument
-
Temperature control system
Procedure:
-
Instrument Setup: Set up the viscometer/rheometer according to the manufacturer's instructions. Ensure the instrument is calibrated.
-
Sample Loading: Place an appropriate amount of the deaerated, this compound-modified epoxy resin into the sample holder of the instrument.
-
Temperature Equilibration: Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C).
-
Viscosity Measurement:
-
For a single point viscosity measurement (e.g., using a Brookfield viscometer): Measure the viscosity at a low rotational speed (e.g., 2.5 rpm) to assess the viscosity at low shear, which is relevant to sagging and settling behavior.[1]
-
For a flow curve (using a rheometer): Perform a shear rate sweep to characterize the shear-thinning behavior of the material. A typical range would be from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).
-
-
Thixotropy Measurement (optional): To assess thixotropic recovery, a three-step shear rate test can be performed:
-
Step 1: Low shear to measure the initial viscosity.
-
Step 2: High shear to break down the structure.
-
Step 3: Low shear again to measure the recovery of viscosity over time.
-
-
Data Recording: Record the viscosity values (in mPa·s or Pa·s) as a function of shear rate or time.
Safety and Handling
This compound is a fine, lightweight powder.[7] Appropriate personal protective equipment, including a dust mask, gloves, and safety glasses, should be worn when handling the powder to avoid inhalation and contact with skin and eyes.[7] Store the material in a dry place in its original sealed packaging.[2]
Conclusion
This compound is a highly effective rheology control additive for epoxy resin systems. Its hydrophobic nature ensures stable viscosity, excellent thixotropy, and reliable anti-sagging and anti-settling properties, even in the presence of polar curing agents. By following the detailed protocols for dispersion and characterization, researchers and formulators can achieve precise control over the rheological behavior of their epoxy-based materials, leading to improved performance and processability.
References
Application Notes and Protocols: Aerosil R 805 as a Stabilizing Agent in Pickering Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pickering emulsions, stabilized by solid particles rather than conventional surfactants, offer significant advantages in various applications, including pharmaceuticals and drug delivery.[1][2][3] Their enhanced stability, reduced toxicity, and potential for controlled release make them an attractive formulation strategy.[2] Aerosil R 805, a hydrophobically modified fumed silica, serves as an effective stabilizing agent for these emulsions. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation and characterization of Pickering emulsions.
This compound is a fumed silica that has been surface-treated with an organosilane, rendering it hydrophobic.[4][5] This hydrophobicity is crucial for its function in stabilizing water-in-oil (W/O) or oil-in-water (O/W) emulsions, depending on the system's other components and preparation method. The solid particles of this compound adsorb to the oil-water interface, creating a robust physical barrier that prevents droplet coalescence.[6]
Physico-Chemical Properties of this compound
A summary of the key physico-chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a Pickering emulsion stabilizer.
| Property | Value | Reference |
| Appearance | White Powder | --INVALID-LINK-- |
| Specific Surface Area (BET) | 125 - 175 m²/g | [7][8] |
| Carbon Content | 4.5 - 6.5 % | [7][8][9] |
| SiO₂ Content (ignited) | ≥ 99.8 % | [5][7][9] |
| Tamped Density | Approx. 60 g/L | [7][9] |
| Loss on Drying (2h at 105°C) | ≤ 0.5 % | [5][7][9] |
| pH (in 4% aqueous dispersion) | 3.5 - 5.5 | [5][7][9] |
Mechanism of Stabilization
This compound stabilizes Pickering emulsions by irreversibly adsorbing to the oil-water interface. The hydrophobic nature of the particles dictates their positioning at the interface, creating a mechanically strong film around the dispersed phase droplets. This steric hindrance prevents the droplets from coalescing and leads to long-term emulsion stability. The efficiency of stabilization is influenced by the concentration of this compound, the oil-to-water ratio, and the energy input during emulsification.
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of Pickering emulsions stabilized with this compound. Researchers should optimize these protocols based on their specific oil phase, desired droplet size, and application.
Protocol 1: Preparation of an Oil-in-Water (O/W) Pickering Emulsion
Materials:
-
This compound
-
Oil Phase (e.g., medium-chain triglycerides, mineral oil, or a specific drug carrier)
-
Aqueous Phase (e.g., deionized water, buffer solution)
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
Procedure:
-
Preparation of the Aqueous Dispersion: Disperse the desired amount of this compound (e.g., 0.5 - 5.0 wt% relative to the total emulsion weight) in the aqueous phase.
-
Pre-mixing: Vigorously stir the aqueous dispersion using a magnetic stirrer for 10-15 minutes to ensure uniform wetting of the particles.
-
Addition of the Oil Phase: Gradually add the oil phase to the aqueous dispersion while stirring. The oil-to-water ratio can be varied (e.g., 20:80, 30:70, 50:50).
-
Homogenization: Subject the mixture to high-shear homogenization. The homogenization speed and time are critical parameters that influence droplet size and should be optimized (e.g., 5,000 - 20,000 rpm for 5 - 15 minutes).
-
Cooling: If homogenization generates significant heat, cool the emulsion to room temperature.
-
Storage: Store the prepared emulsion in a sealed container for further characterization.
Protocol 2: Characterization of the Pickering Emulsion
1. Droplet Size and Morphology Analysis:
-
Method: Optical microscopy or laser diffraction particle size analysis.
-
Procedure (Microscopy):
-
Place a small drop of the emulsion on a microscope slide.
-
Cover with a coverslip.
-
Observe the emulsion under a microscope at appropriate magnification (e.g., 40x or 100x).
-
Capture images and use image analysis software to determine the droplet size distribution.[10]
-
-
Procedure (Laser Diffraction):
-
Dilute the emulsion in the continuous phase to an appropriate concentration for the instrument.
-
Measure the particle size distribution according to the instrument's instructions.
-
2. Emulsion Stability Assessment:
-
Method: Visual observation (creaming/sedimentation) and droplet size analysis over time.
-
Procedure:
-
Transfer a known volume of the emulsion into a graduated cylinder or a transparent vial and seal it.
-
Store the samples under different conditions (e.g., room temperature, 4°C, 40°C).
-
At regular intervals (e.g., 1, 7, 14, and 30 days), visually inspect the emulsions for any signs of instability, such as creaming, sedimentation, or phase separation.[11]
-
Measure the height of any separated layers.
-
At the same time points, carefully sample the emulsion and measure the droplet size distribution as described above to monitor for any changes, which could indicate coalescence.
-
Experimental Workflow
The following diagram illustrates the general workflow for preparing and characterizing this compound-stabilized Pickering emulsions.
Quantitative Data Summary
The following table summarizes the expected influence of this compound concentration on key emulsion properties. The exact values will depend on the specific oil phase and homogenization conditions.
| This compound Concentration (wt%) | Expected Mean Droplet Size | Emulsion Stability | Observations |
| Low (e.g., < 0.5%) | Large | Low | Potential for rapid coalescence and phase separation. |
| Medium (e.g., 0.5 - 2.0%) | Moderate to Small | High | Stable emulsion with good droplet coverage by particles. A recommended starting concentration is 1.0 - 2.0% based on the total formulation.[5][9] |
| High (e.g., > 2.0%) | Small | Very High | May lead to a significant increase in viscosity, forming a gel-like structure. |
Applications in Drug Development
Pickering emulsions stabilized by this compound are promising for various drug delivery applications:
-
Topical and Transdermal Delivery: The high stability of these emulsions can enhance the shelf-life of topical formulations. The solid particle layer may also influence the release profile of the encapsulated drug.
-
Oral Drug Delivery: Encapsulating drugs in the oil phase of a Pickering emulsion can protect them from the harsh environment of the gastrointestinal tract and potentially improve bioavailability.[2]
-
Parenteral Formulations: The use of a solid, biocompatible stabilizer like silica can be an alternative to polymeric or surfactant-based systems for injectable drug formulations.
Conclusion
This compound is a versatile and effective stabilizer for Pickering emulsions. Its hydrophobic nature allows for the formation of highly stable emulsions with a range of oil phases. By carefully controlling the concentration of this compound and the homogenization process, researchers can tailor the properties of the emulsion, such as droplet size and viscosity, to suit their specific application needs in research, and drug development. The protocols and information provided herein serve as a comprehensive guide for the successful formulation and characterization of this compound-stabilized Pickering emulsions.
References
- 1. Evaluation of Hydrophilic and Hydrophobic Silica Particles on the Release Kinetics of Essential Oil Pickering Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. azom.com [azom.com]
- 4. products.evonik.com [products.evonik.com]
- 5. products.evonik.com [products.evonik.com]
- 6. Food-Grade Pickering Emulsions: Preparation, Stabilization and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. AEROSIL® R 805 [evonik.com]
- 9. coatino.com [coatino.com]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols: Incorporating Aerosil R 805 into Polymer Composites for Reinforcement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aerosil R 805 is a fumed silica that has been hydrophobically modified on its surface with an organosilane (octylsilane).[1][2] This surface treatment renders the nanoparticles less prone to moisture absorption and improves their dispersibility in non-polar to medium-polarity polymer systems.[3][4] Its primary functions in polymer composites include rheology control, reinforcement, and anti-settling.[5][6] Due to its hydrophobic nature and fine particle size, it is particularly effective for reinforcing polymer systems like epoxies, polyesters, and silane-modified polymers (SMPs).[7][8][9] Proper dispersion of this compound is a critical factor in achieving optimal performance and reinforcement in the final composite material.[10]
Physicochemical Properties of this compound
The typical properties of this compound are summarized in the table below. These characteristics are fundamental to its behavior and function as a reinforcing agent in polymer composites.
| Property | Value | Test Method | Reference |
| Specific Surface Area (BET) | 125 - 175 m²/g | - | [4][11][12] |
| Carbon Content | 4.5 - 6.5 % | - | [4][12][13] |
| SiO₂ Content | >99.8 % (based on ignited material) | - | [2][12][13] |
| Loss on Drying | <0.5 % (2 hours at 105°C) | - | [2][12][13] |
| pH Value (in 4% dispersion) | 3.5 - 5.5 | - | [2][12][13] |
| Tamped Density | Approx. 60 g/L | ISO 787/11, modified | [2][13] |
Principle of Reinforcement
The reinforcement mechanism of this compound in a polymer matrix is based on the strong interfacial interaction between the silica nanoparticles and the polymer chains. The hydrophobic octylsilane groups on the surface of this compound improve compatibility with the polymer matrix, leading to better dispersion and load transfer from the polymer to the rigid silica nanoparticles.[3][14] This enhanced interaction restricts the mobility of polymer chains at the nanoparticle-polymer interface, which can lead to an increase in the material's glass transition temperature (Tg), mechanical strength, and modulus.[1]
Caption: Logical diagram of this compound reinforcement mechanism.
Quantitative Data on Reinforcement Effects
The addition of this compound has been shown to enhance the thermal and mechanical properties of various polymers.
Thermal Properties of Epoxy Composites
A study using a 977-3 epoxy resin demonstrated a modest increase in the glass transition temperature (Tg) and complex modulus with the addition of this compound.[1]
| This compound Loading (wt%) | Change in Glass Transition Temp. (Tg) | Change in Complex Modulus | Reference |
| 1% | Slight increase (~10°C) | Small increase | [1] |
| 2% | Increase observed | Increase observed | [1] |
| 5% | Increase observed | Increase observed | [1] |
Note: The study noted that this compound was not as effective as Aerosil R 202 in this specific epoxy system for increasing Tg.[1]
Thermal and Barrier Properties of Poly(lactic acid) (PLA) Composites
Composites prepared by solution blending of this compound into a PLA matrix showed significant improvements in thermal stability and water vapor barrier properties.[15]
| This compound Loading (wt%) | Tg Increment (°C) | Decomposition Temp. (Td) Increment (°C) | Water Vapor Transmission Rate (WVTR) Reduction | Reference |
| 5% | 7.8 | - | ~60% | [15] |
| 10% | - | 11 | - | [15] |
Experimental Protocols
Protocol for Dispersion of this compound in an Epoxy Resin (Masterbatch Method)
This protocol describes a common method for achieving good dispersion of this compound in a liquid epoxy resin using high-shear mixing.[10][16]
Materials and Equipment:
-
Liquid Epoxy Resin (e.g., Bisphenol A based)
-
This compound powder
-
High-shear mixer (e.g., Dissolver with a Cowles blade, Planetary Mixer)
-
Vacuum mixing chamber (optional, for degassing)
-
Balance, Spatulas, Beakers
Procedure:
-
Preparation: Weigh the required amount of liquid epoxy resin into a suitable mixing vessel.
-
Pre-mixing: While stirring the resin at a low speed, gradually add the pre-weighed this compound powder to the vortex. Continue mixing until the powder is fully wetted.
-
High-Shear Dispersion: Increase the mixer speed to achieve a peripheral velocity of the blade tip appropriate for high shear (typically 5-20 m/s). A doughnut-like flow pattern should be observed.
-
Dispersion Time: Continue high-shear mixing for 15-30 minutes. The time may vary depending on the batch size, resin viscosity, and mixer efficiency.
-
Temperature Control: Monitor the temperature of the mixture. If necessary, use a jacketed vessel to cool the mixture and prevent excessive heat buildup, which could initiate premature curing.
-
Degassing (Optional): After dispersion, place the masterbatch in a vacuum chamber to remove any entrapped air bubbles.
-
Let-down: The resulting masterbatch (concentrate) can then be diluted with additional epoxy resin and curing agent to the final desired concentration for the application.[10]
Caption: Workflow for dispersing this compound in a polymer matrix.
Protocol for Characterization of Reinforced Polymer Composites
This protocol outlines key techniques for evaluating the dispersion quality and the effect of this compound on the composite's properties.
1. Morphological Characterization (Dispersion Analysis):
-
Technique: Transmission Electron Microscopy (TEM)
-
Purpose: To visually assess the dispersion quality of this compound aggregates and agglomerates within the polymer matrix.[1]
-
Procedure:
-
Prepare ultra-thin sections (50-100 nm) of the cured composite using an ultramicrotome.
-
Place the sections on a TEM grid (e.g., copper grid).
-
Examine the sections under a TEM at various magnifications to observe the distribution and size of the silica particles. Well-dispersed samples will show evenly distributed small aggregates, while poorly dispersed samples will show large agglomerates.[1]
-
2. Thermomechanical Characterization:
-
Technique: Dynamic Mechanical Thermal Analysis (DMTA)
-
Purpose: To determine the viscoelastic properties of the composite, including the storage modulus (E'), loss modulus (E''), and tan delta. The peak of the tan delta curve is typically used to identify the glass transition temperature (Tg).[1]
-
Procedure:
-
Prepare rectangular test specimens of the cured composite with precise dimensions.
-
Mount the specimen in the DMTA instrument (e.g., in a three-point bending or tensile clamp).
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a constant rate (e.g., 3-5 °C/min) over the desired range.
-
The instrument measures the resultant stress and the phase lag between the stress and strain to calculate E', E'', and tan delta as a function of temperature.
-
Analyze the resulting curves to determine the Tg and the effect of the filler on the modulus below and above the glass transition.[1]
-
Caption: Workflow for the characterization of polymer composites.
Safety and Handling
Information regarding the safe handling of this compound is available in the Material Safety Data Sheet (MSDS) provided by the manufacturer.[17] It is recommended to store the product in closed containers in dry conditions and to protect it from volatile substances.[17] The recommended shelf life is typically 2 years after the production date.[17]
References
- 1. arc.aiaa.org [arc.aiaa.org]
- 2. scribd.com [scribd.com]
- 3. l-i.co.uk [l-i.co.uk]
- 4. products.evonik.com [products.evonik.com]
- 5. products.palmerholland.com [products.palmerholland.com]
- 6. Palmer Holland - this compound Silicas - Organosilicon - Odor-free - CWA [products.palmerholland.com]
- 7. Emerging Applications of Silica Nanoparticles as Multifunctional Modifiers for High Performance Polyester Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. specialchem.com [specialchem.com]
- 9. products.evonik.com [products.evonik.com]
- 10. l-i.co.uk [l-i.co.uk]
- 11. AEROSIL® R 805 [evonik.com]
- 12. products.evonik.com [products.evonik.com]
- 13. coatino.com [coatino.com]
- 14. products.evonik.com [products.evonik.com]
- 15. dpi-journals.com [dpi-journals.com]
- 16. products.evonik.com [products.evonik.com]
- 17. mychem.ir [mychem.ir]
Application Notes and Protocols for Utilizing Aerosil R 805 in Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aerosil R 805 for Drug Delivery
This compound is a hydrophobic fumed silica, surface-treated with octyltrimethoxysilane (OCTMO), which imparts a hydrophobic character to the nanoparticle.[1][2] While extensively utilized in the cosmetic and coating industries for its rheological control and anti-settling properties, its application in pharmaceutical drug delivery systems is an emerging area of interest.[3][4][5] The hydrophobic surface and high surface area of this compound present potential advantages for the formulation of controlled-release drug delivery systems, particularly for improving the dissolution of poorly water-soluble drugs and for the development of oral, topical, and transdermal delivery platforms.[6][7]
The incorporation of fumed silica, such as Aerosil, into drug formulations can influence drug release kinetics. For instance, in lipid-based microparticles, the gelling properties of silica, which are dependent on its specific surface area, can control the rate of drug release. Formulations with higher concentrations of certain types of fumed silica have been shown to approach zero-order release kinetics.[2]
These application notes provide an overview of the potential uses of this compound in drug delivery, along with detailed protocols for formulation, characterization, and in vitro evaluation.
Key Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for designing and developing drug delivery systems.
| Property | Value | Significance in Drug Delivery |
| Surface Modification | Octyltrimethoxysilane (OCTMO) | Imparts hydrophobicity, which can be advantageous for formulating poorly water-soluble drugs and for creating stable dispersions in non-polar vehicles.[1] |
| Appearance | White Powder | Facilitates visual inspection for homogeneity in formulations. |
| Specific Surface Area (BET) | 125 - 175 m²/g | A high surface area allows for potential adsorption of a significant amount of drug molecules.[3] |
| Carbon Content | 4.5 - 6.5% | Indicates the degree of surface treatment with the hydrophobic octyl groups.[3] |
| Tamped Density | Approx. 60 g/L | Low density requires careful handling during formulation to ensure proper dispersion.[3] |
| pH (in 4% aqueous dispersion) | 3.5 - 5.5 | The acidic nature of the surface may influence the stability of pH-sensitive drugs.[3] |
Potential Applications in Drug Delivery
The unique properties of this compound make it a candidate for various drug delivery applications:
-
Controlled Release Formulations: The hydrophobic nature and gelling properties of this compound can be exploited to modulate the release of drugs from various dosage forms, including oral tablets, capsules, and semi-solid preparations.[2][8]
-
Enhancement of Bioavailability: By adsorbing poorly water-soluble drugs onto its high-surface-area nanoparticles, this compound may improve their dissolution rate and, consequently, their oral bioavailability.
-
Topical and Transdermal Delivery: Its ability to thicken non-polar vehicles and stabilize emulsions makes it suitable for the formulation of creams, gels, and ointments for topical and transdermal drug delivery.[9][10]
-
Stabilizer for Emulsions and Suspensions: this compound can prevent the sedimentation of active pharmaceutical ingredients (APIs) in liquid formulations, ensuring dose uniformity.[4][11]
Experimental Protocols
The following sections provide detailed protocols for the formulation and characterization of drug delivery systems utilizing this compound.
Formulation of this compound-Based Microparticles for Oral Controlled Release
This protocol is based on the principle of incorporating this compound into a lipid matrix to control the release of a model drug.
Materials:
-
This compound
-
Lipid carrier (e.g., Precirol® ATO 5)
-
Model drug (e.g., Theophylline, a poorly soluble drug)
-
Organic solvent (e.g., Dichloromethane)
-
Surfactant (e.g., Polyvinyl alcohol)
Equipment:
-
High-shear homogenizer
-
Magnetic stirrer
-
Spray dryer
-
Freeze dryer (optional)
Protocol:
-
Preparation of the Organic Phase:
-
Dissolve the lipid carrier and the model drug in the organic solvent.
-
Disperse the desired amount of this compound in this solution using a high-shear homogenizer until a uniform suspension is obtained.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of the surfactant.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under continuous stirring to form an oil-in-water (O/W) emulsion.
-
Homogenize the emulsion at high speed to reduce the droplet size.
-
-
Solvent Evaporation/Extraction:
-
Continue stirring the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid microparticles.
-
-
Microparticle Isolation and Drying:
-
Collect the microparticles by centrifugation or filtration.
-
Wash the microparticles with distilled water to remove any residual surfactant.
-
Dry the microparticles using a spray dryer or by freeze-drying.
-
Workflow for Microparticle Formulation:
References
- 1. Silica Nanoparticles Effects on Blood Coagulation Proteins and Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Aerosil on the properties of lipid controlled release microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dewolfchem.com [dewolfchem.com]
- 4. specialchem.com [specialchem.com]
- 5. ulprospector.com [ulprospector.com]
- 6. US8617598B2 - Pharmaceutical compositions comprising colloidal silicon dioxide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. The Hemocompatibility of Nanoparticles: A Review of Cell–Nanoparticle Interactions and Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and compatibility evaluation of versatile mesoporous silica nanoparticles with red blood cells: an overview - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06127D [pubs.rsc.org]
- 10. products.evonik.com [products.evonik.com]
- 11. glenncorp.com [glenncorp.com]
Application Notes and Protocols for Aerosil® R 805 in Printable Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Aerosil® R 805, a hydrophobic fumed silica, as a rheology modifier in the formulation of printable electronics. The following sections detail the material's properties, its impact on ink characteristics, and protocols for formulation and characterization.
Introduction to Aerosil® R 805
Aerosil® R 805 is a surface-treated fumed silica with an organosilane, rendering it hydrophobic.[1][2] This property is crucial for its application in non-aqueous ink formulations common in printable electronics, such as those based on silver flakes or nanoparticles, and conductive polymers. Its primary function is to control the rheology of the ink, providing shear-thinning behavior and thixotropy, which are essential for high-resolution printing processes like screen printing and direct ink writing (DIW).[3]
The key benefits of incorporating Aerosil® R 805 into printable electronic formulations include:
-
Viscosity Control: Enables precise adjustment of ink viscosity for optimal printing performance.[4]
-
Anti-Settling: Prevents the sedimentation of conductive particles, ensuring ink stability and homogeneity.[2][5]
-
Improved Print Definition: The shear-thinning nature of the ink allows it to flow easily through the printing nozzle or screen mesh and then quickly regain its viscosity, preventing spreading and resulting in sharper printed features.[3]
-
Control over Print Height and Aspect Ratio: By modifying the ink's rheology, the height and shape of the printed traces can be better controlled.[6]
Properties of Aerosil® R 805
A summary of the key physical and chemical properties of Aerosil® R 805 is presented in the table below. This data is essential for understanding its behavior in ink formulations.
| Property | Value | Reference |
| Specific Surface Area (BET) | 125 - 175 m²/g | [3][7] |
| Carbon Content | 4.5 - 6.5 % | [3][7] |
| SiO₂ Content | >99.8 % | [8][9] |
| Tamped Density | Approx. 60 g/l | [3] |
| Loss on Drying | <0.5 % | [3][8] |
| pH (in 4% dispersion) | 3.5 - 5.5 | [3][8] |
Impact of Aerosil® R 805 on Printable Electronic Ink Properties
The addition of Aerosil® R 805 to conductive ink formulations significantly influences their rheological and, consequently, their printing and electrical properties.
Rheological Properties
The incorporation of fumed silica, such as Aerosil® R 805, induces a non-Newtonian, shear-thinning behavior in the ink.[3] At rest, the fumed silica particles form a three-dimensional network through particle-particle interactions, resulting in high viscosity. When shear stress is applied during printing, this network breaks down, leading to a decrease in viscosity and allowing the ink to flow. Once the stress is removed, the network reforms, and the viscosity increases, helping the printed feature to retain its shape.
Electrical Properties
The impact of Aerosil® R 805 on the electrical conductivity of a printed trace is a critical consideration. As an insulating material (silicon dioxide), its addition can potentially decrease the conductivity of the final printed circuit. However, by enabling better particle dispersion and a more uniform printed structure, it can indirectly contribute to consistent electrical performance. The optimal concentration will be a trade-off between achieving the desired rheological properties for printing and minimizing any negative impact on conductivity. It is crucial to experimentally determine this optimal loading for each specific ink formulation.
Printing Performance
The rheological control provided by Aerosil® R 805 directly translates to improved printing performance. The shear-thinning and thixotropic properties are particularly beneficial for screen printing, allowing the ink to pass through the fine mesh of the screen under the pressure of the squeegee and then solidify on the substrate with well-defined edges.[3] For direct ink writing, it helps in creating self-supporting structures.
Experimental Protocols
The following protocols provide a general framework for the formulation, characterization, and printing of conductive inks containing Aerosil® R 805. These should be adapted based on the specific conductive material, solvent system, and printing method used.
Protocol for Ink Formulation
This protocol describes the preparation of a model silver flake-based screen-printing ink.
Materials and Equipment:
-
Silver flakes (e.g., 2-4 µm mean diameter)
-
Solvent (e.g., terpineol, butyl carbitol acetate)
-
Binder/Resin (e.g., ethyl cellulose)
-
Aerosil® R 805
-
Planetary centrifugal mixer or high-shear mixer
-
Analytical balance
Procedure:
-
Binder Solution Preparation: Dissolve the desired amount of binder in the chosen solvent. This may require gentle heating and stirring.
-
Aerosil® R 805 Predispersion: In a separate container, gradually add the weighed amount of Aerosil® R 805 to a portion of the solvent while stirring. For optimal dispersion, use a high-shear mixer. The concentration of Aerosil® R 805 can be varied (e.g., 1 wt%, 3 wt%, 5 wt%, 7 wt%, 10 wt%) to study its effect on ink properties.
-
Incorporation of Silver Flakes: Gradually add the silver flakes to the binder solution while mixing.
-
Addition of Aerosil® R 805 Predispersion: Add the pre-dispersed Aerosil® R 805 to the silver and binder mixture.
-
Homogenization: Mix all components thoroughly using a planetary centrifugal mixer. A typical mixing cycle would be 3 minutes of mixing at 2000 rpm followed by a 1-minute rest, repeated for three cycles to ensure a homogeneous and stable ink.[11]
-
Degassing: If necessary, degas the ink in a vacuum chamber to remove any trapped air bubbles.
Protocol for Rheological Characterization
Equipment:
-
Rotational rheometer with a cone-plate or parallel-plate geometry
Procedure:
-
Sample Loading: Carefully load the ink sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Equilibration: Allow the sample to equilibrate at the testing temperature (e.g., 25 °C) for a set period (e.g., 5 minutes).
-
Viscosity Measurement: Perform a steady-state flow sweep to measure the viscosity as a function of shear rate (e.g., from 0.1 to 1000 s⁻¹). This will characterize the shear-thinning behavior of the ink.
-
Thixotropy Measurement: A three-step shear rate test can be used to evaluate the thixotropic recovery of the ink. This typically involves a low shear rate period, followed by a high shear rate period, and then a return to the low shear rate to observe the viscosity recovery over time.
-
Yield Stress Measurement: An oscillatory stress sweep can be performed to determine the yield stress, which is the minimum stress required to initiate flow.
Protocol for Printing and Curing
Equipment:
-
Screen printer with a suitable mesh screen (e.g., 325 mesh) or a direct ink writing system
-
Substrate (e.g., flexible PET film, alumina)
-
Oven or other curing/sintering equipment
Procedure:
-
Substrate Preparation: Clean the substrate to ensure good adhesion of the ink. For example, alumina substrates can be cleaned with acetone.[11]
-
Printing: Print the desired pattern onto the substrate using the formulated ink. For screen printing, a single pass with a squeegee is typically sufficient.[11]
-
Drying: Dry the printed ink to remove the solvent. The drying temperature and time will depend on the solvent used.
-
Sintering/Curing: Sinter the dried ink to form a conductive path. For silver flake inks, this is typically done in an oven at temperatures ranging from 250 °C to 400 °C.[1][11] The exact temperature and time will depend on the specific ink formulation and substrate.
Protocol for Electrical and Morphological Characterization
Equipment:
-
4-point probe station or multimeter
-
Scanning Electron Microscope (SEM)
-
Optical microscope or profilometer
Procedure:
-
Electrical Resistivity Measurement: Measure the sheet resistance of the sintered conductive tracks using a 4-point probe. Calculate the electrical resistivity based on the measured sheet resistance and the thickness of the printed line.
-
Morphological Analysis: Use an optical microscope or profilometer to measure the width and thickness of the printed lines. Use SEM to examine the microstructure of the sintered ink, including the packing of the silver flakes and the distribution of the Aerosil® R 805.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of Aerosil® R 805 in printable electronics.
Caption: Shear-thinning mechanism of ink with Aerosil® R 805.
Caption: Experimental workflow for printable electronics with Aerosil® R 805.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rheologylab.com [rheologylab.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Grain structure engineering in screen-printed silver flake-based inks for high-temperature printed electronics applications - Espace ÉTS [espace2.etsmtl.ca]
- 6. Rheology and Screen-Printing Performance of Model Silver Pastes for Metallization of Si-Solar Cells | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. products.evonik.com [products.evonik.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
Measuring the Rheological Effects of Aerosil R 805: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the rheological properties of formulations containing Aerosil® R 805, a hydrophobic fumed silica. The following protocols are designed to ensure accurate and reproducible measurements of viscosity, yield stress, and thixotropy, which are critical parameters for product performance and stability in various applications, including pharmaceuticals, coatings, and personal care products.
Aerosil® R 805 is a fumed silica that has been aftertreated with an organosilane.[1][2][3] It is an effective rheology control additive in complex liquid systems.[2][3][4] This hydrophobic fumed silica is utilized for thickening and imparting thixotropy to polar emollients and natural triglycerides.[5][6] Furthermore, it aids in the stability and anti-settling of particles in liquid formulations.[5][6] The thickening and thixotropic effects are attributed to the formation of a three-dimensional network of Aerosil® particles within the system.[7]
Key Rheological Parameters
Understanding the following rheological parameters is essential for characterizing the behavior of formulations containing Aerosil® R 805:
-
Viscosity: A measure of a fluid's resistance to flow. Formulations with Aerosil® R 805 typically exhibit non-Newtonian, shear-thinning behavior, where viscosity decreases with increasing shear rate.[8][9]
-
Yield Stress: The minimum shear stress required to initiate flow. This property is crucial for preventing settling of suspended particles and maintaining the shape of a product.
-
Thixotropy: A time-dependent shear thinning property. Thixotropic fluids exhibit a decrease in viscosity under shear, which then recovers over time when the shear is removed.[10] This is advantageous for applications requiring easy dispensing followed by structural recovery.
Experimental Setup and Equipment
A rotational rheometer is required for accurate measurement of the rheological properties of Aerosil® R 805 formulations.
Table 1: Recommended Equipment and Geometries
| Equipment/Geometry | Specification | Rationale |
| Rotational Rheometer | Controlled-stress or controlled-rate capabilities | Allows for a wide range of rheological tests. |
| Cone and Plate Geometry | 35 mm diameter, 2° cone angle | Ensures a constant shear rate across the sample, suitable for a wide range of viscosities.[8] |
| Parallel Plate Geometry | 20-40 mm diameter | Can be used as an alternative, especially for highly viscous samples or dispersions with larger particles. |
| Temperature Control Unit | Peltier or circulating fluid bath | Maintains a constant and uniform sample temperature, as viscosity is highly temperature-dependent. A typical testing temperature is 25.0 ± 0.05°C.[8] |
Experimental Protocols
Sample Preparation
Consistent sample preparation is critical for obtaining reproducible rheological data.
Protocol 1: Dispersion of Aerosil® R 805
-
Dispersion: Add the desired concentration of Aerosil® R 805 to the liquid matrix. The recommended addition level is typically between 1.0 - 2.0% based on the total formulation weight.[1]
-
Mixing: Disperse the Aerosil® R 805 using a high-shear mixer, such as a rotor-stator homogenizer or a dissolver.[9][11] A typical starting point is mixing for five minutes at 400 rpm.[8][12] The goal is to break down the agglomerates of the fumed silica.[9]
-
Deaeration: After mixing, remove any entrapped air bubbles by placing the sample under vacuum or by gentle centrifugation.[11][12]
-
Equilibration: Allow the sample to rest and equilibrate to the test temperature for a defined period before measurement to ensure a consistent structural state. The influence of storage time can affect the rheological properties.[12]
Diagram 1: Sample Preparation Workflow
Viscosity Measurement (Flow Curve)
This test determines the relationship between viscosity and shear rate.
Protocol 2: Viscosity Curve Measurement
-
Sample Loading: Carefully load the sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Geometry Gap: Set the appropriate gap for the chosen geometry (e.g., for a 2° cone, the gap is typically set automatically).
-
Equilibration: Allow the sample to equilibrate at the set temperature (e.g., 25°C) for at least 5 minutes.
-
Shear Rate Ramp: Apply a controlled shear rate ramp, typically from a low shear rate (e.g., 0.01 s⁻¹) to a high shear rate (e.g., 100 s⁻¹), and then back down to the low shear rate. This will reveal the shear-thinning behavior and any hysteresis.
-
Data Collection: Record the viscosity as a function of the shear rate.
Table 2: Typical Parameters for Viscosity Measurement
| Parameter | Value |
| Temperature | 25.0 ± 0.05°C[8] |
| Shear Rate Range | 0.01 - 100 s⁻¹ |
| Measurement Points | 10 points per decade |
| Mode | Logarithmic ramp |
Yield Stress Determination
The yield stress can be determined using several methods. An oscillatory amplitude sweep is a common and reliable technique.
Protocol 3: Oscillatory Amplitude Sweep for Yield Stress
-
Sample Loading and Equilibration: Follow steps 1-3 from Protocol 2.
-
Test Parameters: Set a constant frequency (e.g., 1 Hz or 10 rad/s).[8]
-
Strain/Stress Ramp: Apply an increasing oscillatory strain or stress, from a very low value (within the linear viscoelastic region, LVER) to a high value that will break down the structure.
-
Data Analysis: The yield stress is often identified as the stress at which the storage modulus (G') begins to deviate significantly from its linear plateau, or at the crossover point where G' equals the loss modulus (G'').
Diagram 2: Yield Stress Determination via Amplitude Sweep
Thixotropy Evaluation (3-Step Test)
A three-step shear rate test is a standard method to quantify the thixotropic behavior of a formulation.
Protocol 4: Thixotropy Loop Test
-
Sample Loading and Equilibration: Follow steps 1-3 from Protocol 2.
-
Step 1: Rest (Low Shear): Apply a very low shear rate (e.g., 0.1 s⁻¹) for a set duration (e.g., 60 seconds) to measure the initial viscosity.
-
Step 2: High Shear: Apply a high shear rate (e.g., 100 s⁻¹) for a set duration (e.g., 60 seconds) to break down the internal structure.
-
Step 3: Recovery (Low Shear): Immediately return to the low shear rate from Step 1 (e.g., 0.1 s⁻¹) and monitor the viscosity recovery over time (e.g., 300 seconds).
-
Data Analysis: Plot viscosity versus time. The rate and extent of viscosity recovery in Step 3 indicate the thixotropic nature of the sample.
Table 3: Example Parameters for Thixotropy Test
| Step | Shear Rate (s⁻¹) | Duration (s) | Purpose |
| 1 | 0.1 | 60 | Measure initial structure |
| 2 | 100 | 60 | Structure breakdown |
| 3 | 0.1 | 300 | Measure structure recovery |
Data Presentation
The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison between different formulations.
Table 4: Example Data Summary for Aerosil® R 805 Formulations
| Formulation | Concentration of Aerosil® R 805 (%) | Viscosity at 1 s⁻¹ (Pa·s) | Yield Stress (Pa) | Thixotropic Recovery (%) |
| A | 1.0 | |||
| B | 1.5 | |||
| C | 2.0 |
Thixotropic recovery can be calculated as (Viscosity at end of Step 3 / Viscosity at end of Step 1) * 100.
Concluding Remarks
The rheological properties of formulations containing Aerosil® R 805 are highly dependent on factors such as its concentration, the polarity of the liquid medium, and the dispersion method.[7][8] By following these standardized protocols, researchers can obtain reliable and comparable data to optimize their formulations for desired performance characteristics. It is recommended to perform all measurements in triplicate to ensure statistical validity.
References
- 1. products.evonik.com [products.evonik.com]
- 2. scribd.com [scribd.com]
- 3. oqema.pl [oqema.pl]
- 4. ulprospector.com [ulprospector.com]
- 5. glenncorp.com [glenncorp.com]
- 6. dewolfchem.com [dewolfchem.com]
- 7. products.evonik.com [products.evonik.com]
- 8. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 9. products.evonik.com [products.evonik.com]
- 10. l-i.co.uk [l-i.co.uk]
- 11. products.evonik.com [products.evonik.com]
- 12. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
Troubleshooting & Optimization
Troubleshooting guide for poor dispersion of Aerosil R 805
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal dispersion of AEROSIL® R 805 in their formulations.
Troubleshooting Guide: Poor Dispersion of AEROSIL® R 805
Poor dispersion of AEROSIL® R 805 can manifest as undispersed particles, lower than expected viscosity, or loss of rheological effectiveness over time. This guide provides a systematic approach to identifying and resolving common dispersion issues.
Question: My AEROSIL® R 805 is not properly "wetting out" and is floating on the surface of my liquid. What should I do?
Answer: This is a common issue, as fumed silica has a very low bulk density.[1] To ensure proper incorporation, follow these steps:
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Initial Wetting Phase: Add AEROSIL® R 805 slowly to the liquid under low-shear mixing (e.g., 100-300 rpm).[2] This allows the particles to be gradually incorporated into the liquid phase without excessive dusting.[1][2]
-
Create a Vortex: The mixer blade should create a vortex that draws the powder down into the liquid.[3]
-
Sufficient Wet-in Time: Allow enough time for the AEROSIL® R 805 to be fully wetted by the vehicle before increasing the mixing speed.[3][4]
Question: After mixing, I still see agglomerates or my system has a gritty texture. How can I improve the dispersion?
Answer: The presence of agglomerates indicates insufficient shear force to break them down into smaller aggregates.[5] Consider the following factors:
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Dispersion Equipment: Low-shear mixers like propeller or stirring blades are generally insufficient for dispersing fumed silica.[5][6] High-shear dispersion (HSD) equipment, such as a dissolver with a sawtooth-type blade, is the minimum requirement for grades like AEROSIL® R 805.[5][6] For optimal dispersion and higher efficiency, consider using more energy-intensive equipment like rotor-stator mixers, sand mills, or three-roll mills.[2][4][5]
-
Shear Rate (Tip Speed): The performance of fumed silica improves with increasing shear forces.[4] For most industrial applications, a tip speed of 8–10 m/s (26–32 ft/s) is recommended for sufficient shear.[5]
-
Dispersion Time: Ensure adequate mixing time to allow for the breakdown of agglomerates. However, excessively long dispersion times can lead to temperature buildup, which may negatively impact the system.[4][5]
Question: The viscosity of my formulation is lower than expected, or I am experiencing a loss of thickening over time. What could be the cause?
Answer: Insufficient viscosity or a decrease in viscosity can be due to several factors:
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Under-dispersion: If the AEROSIL® R 805 is not adequately dispersed, the three-dimensional network responsible for thickening cannot form effectively.[5][6] Revisit your dispersion process, focusing on shear rate and equipment.
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Over-dispersion: Excessive shear can break down the fumed silica aggregates beyond their optimal size.[4] This can lead to a decrease in aggregate-to-aggregate interaction and a loss of thickening and thixotropy.[4]
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Temperature Buildup: High temperatures during dispersion can lead to a faster wetting of pigments and potentially cause over-dispersion of the fumed silica.[4] This can result in a lower mixing viscosity.[4][5]
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Solvent Polarity: The thickening efficiency of AEROSIL® R 805 is dependent on the polarity of the liquid medium. In general, hydrophobic grades like AEROSIL® R 805 are more effective in semi-polar to polar systems.[4]
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Improper Addition Sequence: The order in which components are added to your formulation is crucial. For example, in water-reducible systems, it is recommended to add the hydrophobic fumed silica to the vehicle before the water adjustment.[3] If water encapsulates the unwetted fumed silica, further dispersion becomes very difficult.[3]
Frequently Asked Questions (FAQs)
Q1: What is AEROSIL® R 805?
A1: AEROSIL® R 805 is a hydrophobic fumed silica that has been after-treated with an octylsilane.[7] This surface treatment makes it effective for rheology control in complex liquid systems, particularly in semi-polar to polar environments.[4] It is used as a thickening agent, anti-settling agent, and for pigment stabilization.[8]
Q2: What is the recommended loading level for AEROSIL® R 805?
A2: The optimal loading level is system-specific and should be determined by experimentation.[4][5] As a starting point, a concentration of less than 1.0% by weight of the total formulation is often suggested for coatings and inks.[4] For anti-settling properties, the loading may be up to 1.5%.[4] In adhesives and sealants, typical loading levels are higher, in the range of 4-8% by weight.[4]
Q3: Can I add AEROSIL® R 805 to my formulation as a post-additive to adjust viscosity?
A3: It is generally not recommended to add fumed silica in powder form as a post-additive due to the lower shear forces typically used in the letdown stage of production.[3] However, with the newer "Easy-to-Disperse" (E2D) grades, post-addition for rheology adjustment is possible.[9] For standard grades, preparing a masterbatch with a portion of the resin system under high shear is a more effective method for incorporation.[3]
Q4: How does temperature affect the dispersion of AEROSIL® R 805?
A4: Increased temperature during dispersion can lower the viscosity of the system, which may seem counterintuitive.[4][5] This is because higher temperatures can lead to faster wetting of pigments and potentially over-dispersion of the fumed silica aggregates, reducing their thickening efficiency.[4] It is important to keep the dispersion time to a minimum to avoid excessive heat buildup.[4][5]
Q5: What type of mixing blade is recommended for dispersing AEROSIL® R 805?
A5: For high-shear dispersion (HSD), an aggressive sawtooth-type blade (also known as a dissolver or Cowles blade) is recommended.[5][6] The ratio of the blade diameter to the vessel diameter should be between 1:2 and 1:3 to ensure a strong vortex for efficient powder incorporation.[3]
Data Presentation
Table 1: Physicochemical Properties of AEROSIL® R 805
| Property | Value | Unit |
| Specific Surface Area (BET) | 125 - 175 | m²/g |
| pH in 4% Dispersion | 3.5 - 5.5 | - |
| Loss on Drying (2h at 105°C) | ≤ 0.5 | % |
| Carbon Content | 4.5 - 6.5 | % |
| Tamped Density | approx. 60 | g/L |
| SiO₂ Content | ≥ 99.8 | % |
Data sourced from product information sheets.[7][8]
Table 2: Illustrative Effect of Shear Rate on Viscosity
| Shear Rate (Tip Speed) | Dispersion Quality | Resulting Viscosity (Illustrative) |
| Low (1.5 - 6 m/s) | Poor (Agglomerates present) | Low |
| Medium (7 - 8 m/s) | Moderate (Some agglomerates) | Medium |
| High (8 - 10 m/s) | Good (Homogeneous dispersion) | High (Optimal) |
| Very High (>10 m/s) | Potential for Over-dispersion | May Decrease |
This table provides illustrative data based on the principle that viscosity generally increases with shear rate up to an optimal point, after which it may decrease due to over-dispersion.[4][5]
Experimental Protocols
Protocol 1: Standard Dispersion Procedure for AEROSIL® R 805
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Preparation: Weigh the required amount of AEROSIL® R 805. Ensure the dispersion vessel and high-shear mixer (e.g., dissolver with a sawtooth blade) are clean and dry.
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Initial Wetting: Add the liquid medium to the dispersion vessel. Begin mixing at a low speed (100-300 rpm) to create a vortex.
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Powder Addition: Slowly add the AEROSIL® R 805 into the vortex. Continue mixing at low speed until all the powder is wetted and incorporated into the liquid.
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High-Shear Dispersion: Increase the mixer speed to achieve a tip speed of 8-10 m/s.
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Dispersion Time: Continue high-shear mixing for a predetermined time (e.g., 10-20 minutes). Monitor the temperature to avoid excessive heat buildup.
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Evaluation: After dispersion, visually inspect the sample for any signs of undispersed particles or agglomerates. Measure the viscosity using a suitable rheometer.
Mandatory Visualization
A troubleshooting workflow for poor dispersion of this compound.
References
- 1. proyes.tw [proyes.tw]
- 2. How To Make The Silica Dispersion? | Satnanomaterial.com [satnanomaterial.com]
- 3. pcimag.com [pcimag.com]
- 4. polymerinnovationblog.com [polymerinnovationblog.com]
- 5. products.evonik.com [products.evonik.com]
- 6. products.evonik.com [products.evonik.com]
- 7. scribd.com [scribd.com]
- 8. products.evonik.com [products.evonik.com]
- 9. l-i.co.uk [l-i.co.uk]
Technical Support Center: Optimizing Aerosil® R 805 for Desired Thixotropy
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Aerosil® R 805 to achieve optimal thixotropic properties in their formulations.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism by which Aerosil® R 805 imparts thixotropy?
A1: Aerosil® R 805, a hydrophobic fumed silica, creates a thixotropic effect by forming a three-dimensional network of particles within a liquid system.[1][2] This network is established through interactions between the silanol groups on the silica surface and other particles.[1] When shear stress is applied (e.g., through mixing or shaking), this network breaks down, leading to a decrease in viscosity.[1] Upon removal of the shear stress, the network reforms, and the viscosity returns to its original state.[1] The hydrophobic surface treatment of Aerosil® R 805, which consists of longer-chained hydrophobic groups, shields some of the silanol groups, preventing unwanted wetting and making it particularly effective for achieving stable thixotropy in polar systems like epoxy resins.[1][2]
Q2: What is a typical starting concentration for Aerosil® R 805?
A2: The optimal concentration of Aerosil® R 805 is highly dependent on the specific formulation and the desired level of thixotropy. However, general starting points are:
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Coatings and Inks: Less than 1.0% by weight is often a good starting point.[3] For anti-settling properties, this may be increased to around 2.0%, especially in formulations with high pigment and filler content.[3]
-
Adhesives and Sealants: These applications typically require higher concentrations, often in the range of 4% to 8% by weight, to achieve the desired high viscosity and thixotropy.[3]
-
General Industrial Coatings: A recommended addition level is between 1.0 - 2.0% calculated on the total formulation.[4][5]
Q3: Why is Aerosil® R 805 preferred over hydrophilic fumed silica in certain systems like epoxy resins?
A3: In solvent-free epoxy resins, for example, hydrophilic fumed silica can fail to provide stable thickening. The polar nature of the epoxy resin can lead to the solvation of the hydrophilic silica particles, which destabilizes the thixotropic network.[1] Aerosil® R 805, being hydrophobic, is less susceptible to this solvation effect, resulting in a more stable and effective thixotropic network in such systems.[1][2]
Q4: How does dispersion quality affect the performance of Aerosil® R 805?
A4: Proper dispersion is crucial for maximizing the efficiency and consistency of Aerosil® R 805.[3] Insufficient shear during dispersion will result in poor breakdown of agglomerates, leading to lower viscosity and poor long-term stability.[3] Conversely, excessive shear can also be detrimental and may lead to a permanent loss of thixotropy.[3]
Troubleshooting Guide
This guide addresses common issues encountered when formulating with Aerosil® R 805.
Issue 1: Lower than expected viscosity or thixotropy.
| Possible Cause | Troubleshooting Step |
| Insufficient Dispersion Shear | Increase the tip speed of your disperser. For many applications, a tip speed of 8–10 m/s is recommended for sufficient shear.[3] Ensure the dispersion equipment is suitable for fumed silica (e.g., high-speed dissolvers, rotor-stator mixers, three-roll mills).[1][3] |
| Incorrect Concentration | The concentration of Aerosil® R 805 may be too low. Gradually increase the concentration in small increments and measure the rheological properties at each step to determine the optimal loading. |
| Incompatible System Components | Certain components in your formulation might be interacting with the Aerosil® R 805 surface, hindering the formation of the 3D network. Review the polarity and potential for hydrogen bonding of all formulation ingredients. |
Issue 2: Inconsistent batch-to-batch viscosity.
| Possible Cause | Troubleshooting Step |
| Variable Dispersion Process | Standardize the dispersion parameters, including mixing time, speed (tip speed), temperature, and the order of addition of components. Even small variations can lead to significant differences in the final viscosity. |
| Moisture Contamination | While Aerosil® R 805 is hydrophobic and has low moisture absorption, significant moisture in other raw materials can still affect the overall system rheology.[1] Ensure all components are stored in dry conditions. |
Issue 3: Viscosity decreases over time (poor stability).
| Possible Cause | Troubleshooting Step |
| Under-dispersion | Agglomerates that were not sufficiently broken down during initial dispersion can slowly separate, leading to a loss of the thixotropic network. Re-evaluate and optimize the dispersion process. |
| Chemical Interactions | The formulation components may be slowly interacting with and degrading the silica network. This can be a complex issue requiring a full formulation review. |
Below is a logical workflow for troubleshooting common issues.
Caption: Troubleshooting workflow for optimizing Aerosil® R 805 concentration.
Quantitative Data
The following tables summarize key quantitative data for Aerosil® R 805 and provide starting concentration recommendations.
Table 1: Physicochemical Properties of Aerosil® R 805
| Property | Value | Unit |
| Specific Surface Area (BET) | 125 - 175 | m²/g |
| pH in 4% Dispersion | 3.5 - 5.5 | |
| Loss on Drying (2 hours at 105°C) | ≤ 0.5 | % |
| Carbon Content | 4.5 - 6.5 | % |
| SiO₂ Content | > 99.8 | % |
| Data sourced from product technical data sheets.[4][6][7] |
Table 2: Recommended Starting Concentrations of Aerosil® R 805
| Application | Recommended Starting Concentration (% by weight) | Notes |
| Coatings & Inks (General) | < 1.0 | For general viscosity control.[3] |
| Coatings (Anti-settling) | ~ 2.0 | Especially in high-filler systems.[3] |
| Adhesives & Sealants | 4.0 - 8.0 | For high viscosity and thixotropy.[3] |
| 2K Epoxy Coatings | 1.0 - 2.0 | Highly recommended for these systems.[5] |
| Marine & General Industrial Coatings | 1.0 - 2.0 | For anti-sagging and anti-settling.[5] |
Experimental Protocols
Protocol 1: Lab-Scale Dispersion of Aerosil® R 805
This protocol describes a general method for dispersing Aerosil® R 805 in a liquid system using a high-speed dissolver.
Materials and Equipment:
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Liquid resin/solvent system
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Aerosil® R 805
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High-speed dissolver with a cowles-type blade
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Beaker or appropriate mixing vessel
-
Balance
Procedure:
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Initial Setup: Place the liquid component(s) of the formulation into the mixing vessel. The vessel diameter should be approximately 1.5 to 2 times the diameter of the dissolver blade.
-
Low-Speed Addition: Begin stirring the liquid at a low speed to create a vortex.
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Aerosil® R 805 Addition: Gradually add the pre-weighed Aerosil® R 805 into the vortex. Avoid adding the powder too quickly to prevent clumping and excessive air entrapment.
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High-Shear Dispersion: Once all the Aerosil® R 805 has been added, increase the dissolver speed to achieve a tip speed of 8–10 m/s.[3] The vortex should disappear, and the flow pattern should become toroidal (doughnut-like).
-
Dispersion Time: Continue mixing at high speed for a predetermined time (e.g., 10-20 minutes). The optimal time will depend on the formulation and batch size and should be determined experimentally.
-
Cooling: Monitor the temperature during dispersion, as excessive heat can be detrimental. Use a cooling jacket if necessary.
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Let-Down: After the high-shear dispersion step, reduce the mixer speed and add the remaining formulation components.
The following diagram illustrates the experimental workflow for optimizing Aerosil® R 805 concentration.
Caption: Experimental workflow for optimizing Aerosil® R 805 concentration.
References
Addressing sedimentation issues in Aerosil R 805-based suspensions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing sedimentation issues in Aerosil® R 805-based suspensions.
Frequently Asked Questions (FAQs)
Q1: What is Aerosil® R 805 and why is it used in suspensions?
A1: Aerosil® R 805 is a hydrophobic fumed silica with a high specific surface area. It is surface-treated with an organosilane, which makes it effective in controlling the rheology of complex liquid systems.[1][2] In suspensions, it is primarily used as a thickening and anti-settling agent to prevent the sedimentation of solid particles.[2][3][4] This is achieved through the formation of a three-dimensional network within the liquid phase, which imparts a yield point to the system, thus hindering particle settling at rest.
Q2: What is the recommended concentration of Aerosil® R 805 to prevent sedimentation?
A2: The recommended addition level of Aerosil® R 805 is typically between 1.0% and 2.0% by weight, calculated on the total formulation.[2][4][5] However, the optimal concentration depends on several factors, including the viscosity of the base fluid, the density and size of the suspended particles, and the desired long-term stability. For applications with high loadings of other pigments and heavy fillers, the loading level for anti-settling properties may be higher.
Q3: In which types of solvents is Aerosil® R 805 most effective?
A3: Aerosil® R 805 is a hydrophobic grade of fumed silica and is therefore most effective in non-polar to semi-polar solvent systems.[6] Its hydrophobic surface treatment prevents the absorption of moisture and interaction with polar solvent molecules, which could otherwise lead to a breakdown of the anti-settling network. It is highly recommended for use in solvent-borne coatings and epoxy systems.[2][4]
Q4: Can Aerosil® R 805 be used in aqueous systems?
A4: While Aerosil® R 805 is hydrophobic, it can be used in some waterborne formulations, but its efficiency as a rheology modifier is generally lower compared to its performance in non-polar systems.[5] For aqueous suspensions, specialized surface-modified or hydrophilic grades of fumed silica are often more suitable.
Troubleshooting Guide
Issue 1: Sedimentation is observed even after adding the recommended amount of Aerosil® R 805.
Possible Cause 1: Insufficient Dispersion Energy
-
Question: Was the Aerosil® R 805 incorporated using a high-shear mixing technique?
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Explanation: Proper dispersion is critical for Aerosil® R 805 to form its effective three-dimensional anti-settling network. Low-shear mixing, such as with a simple magnetic stirrer, is often insufficient to break down the agglomerates of the fumed silica.
-
Recommendation: Utilize high-shear dispersion equipment like a dissolver, rotor-stator mixer, or a bead mill. Ensure that the peripheral tip speed of the dispersing tool is adequate to create sufficient shear forces.
Possible Cause 2: Incorrect Order of Addition
-
Question: At what stage of the formulation process was the Aerosil® R 805 added?
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Explanation: The order of addition can significantly impact the dispersion efficiency. It is generally recommended to add Aerosil® R 805 to the liquid vehicle before the addition of other solid components like pigments and fillers.
-
Recommendation: Disperse Aerosil® R 805 in the initial liquid phase until a homogeneous pre-gel is formed. Then, proceed with the addition of other formulation components.
Possible Cause 3: Incompatible Solvent System
-
Question: What is the polarity of the solvent system being used?
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Explanation: Aerosil® R 805 performs optimally in non-polar to semi-polar environments. In highly polar systems, the interaction between the solvent and the silica surface can be less effective, leading to a weaker network structure.
-
Recommendation: Evaluate the polarity of your solvent system. If it is highly polar, consider using a more suitable grade of fumed silica or modifying the solvent blend if possible.
Data Presentation
Table 1: General Properties of Aerosil® R 805
| Property | Value |
| Specific Surface Area (BET) | 125 - 175 m²/g[5][7] |
| Carbon Content | 4.5 - 6.5 %[5] |
| SiO₂ Content | ≥ 99.8 %[5][7] |
| pH in 4% Dispersion | 3.5 - 5.5[5][7] |
| Tamped Density | Approx. 60 g/l[5] |
Table 2: Recommended Starting Concentrations for Anti-Settling Applications
| System Type | Recommended Concentration (wt%) |
| General Solvent-borne Coatings | 1.0 - 2.0[2][5] |
| Epoxy Systems | 1.0 - 2.0[2] |
| Systems with High Filler Load | May require > 2.0 |
Experimental Protocols
Protocol 1: Standard Dispersion of Aerosil® R 805 using a High-Speed Dissolver
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Preparation: Add the calculated amount of the liquid vehicle to a suitable mixing vessel. The vessel diameter should be approximately 1.5 to 2 times the diameter of the dissolver blade.
-
Initial Wetting: While stirring at a low speed (e.g., 500 rpm), slowly add the required amount of Aerosil® R 805 to the vortex of the liquid. Continue mixing at low speed until all the powder is wetted.
-
High-Shear Dispersion: Increase the speed of the dissolver to achieve a peripheral tip speed in the range of 18-25 m/s. A doughnut-like flow pattern should be observed.
-
Dispersion Time: Continue high-shear mixing for 10-20 minutes. The exact time will depend on the batch size and the viscosity of the system.
-
Cooling: Monitor the temperature of the suspension. If the temperature increases significantly, it may be necessary to use a jacketed vessel for cooling, as excessive heat can affect the stability of some formulations.
-
Completion: Once a smooth, homogeneous dispersion is achieved, reduce the mixing speed and add the remaining components of the formulation.
Visualizations
References
The effect of shear rate on the viscosity of Aerosil R 805 dispersions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aerosil R 805 dispersions. The information provided is intended to assist with experimental design, execution, and data interpretation related to the rheological properties of these materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary rheological effect of this compound in a dispersion?
A1: this compound, a hydrophobic fumed silica, is primarily used as a rheology modifier to increase the viscosity and impart shear-thinning behavior to liquid systems.[1] When dispersed, the fine particles form a three-dimensional network through particle-particle interactions.[2][3] This network structure provides high viscosity at rest or low shear rates, preventing settling of suspended components. As shear rate increases, this network reversibly breaks down, leading to a decrease in viscosity, which is characteristic of shear-thinning or pseudoplastic behavior.[4]
Q2: How does the type of solvent affect the viscosity of an this compound dispersion?
A2: The effectiveness of this compound as a thickening agent is influenced by the polarity of the solvent. Hydrophobic fumed silicas like this compound are particularly effective in controlling the rheology of semi-polar to polar systems.[5] In non-polar liquids, hydrophilic fumed silica can sometimes provide a stronger thickening effect.[4] The interaction between the surface of the silica particles and the solvent molecules plays a crucial role in the formation and strength of the particle network that governs the dispersion's viscosity.[6]
Q3: What is the typical concentration range for this compound to achieve a significant rheological effect?
A3: The optimal concentration of this compound depends on the desired viscosity and the properties of the liquid medium. For many coating and ink applications, a starting point of less than 1.0% by weight of the total formulation is often suggested.[7] For anti-settling properties, the concentration may be up to 1.5%. In applications requiring higher viscosity, such as adhesives and sealants, loading levels can be significantly higher, typically in the range of 4-8% by weight.[7]
Q4: How critical is the dispersion process for the performance of this compound?
A4: The dispersion process is critical to unlocking the full rheological potential of this compound. Insufficient shear during dispersion will not adequately break down the agglomerates of fumed silica, leading to a lower-than-expected viscosity increase and potentially inconsistent results.[5] High-shear mixing is generally required to achieve a fine and uniform dispersion of the particles, which is necessary for the formation of an effective three-dimensional network.[3]
Q5: Can the viscosity of an this compound dispersion be affected by temperature?
A5: Yes, temperature can influence the viscosity of this compound dispersions. Generally, an increase in temperature will lead to a decrease in the viscosity of the dispersion.[8] However, the presence of the fumed silica network can help to maintain a sufficient level of viscosity for processing even at elevated temperatures. The specific impact of temperature will depend on the continuous phase and the concentration of this compound.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or lower-than-expected viscosity | 1. Inadequate Dispersion: The primary cause is often insufficient shear to break down Aerosil agglomerates.[5]2. Improper Addition: Adding the fumed silica too quickly or into a low-viscosity medium can lead to clumping.3. Air Entrapment: Air bubbles incorporated during mixing can affect density and viscosity readings. | 1. Optimize Dispersion: Use high-shear mixing equipment (e.g., dissolver, rotor-stator mixer). Ensure a peripheral velocity of at least 7 m/s.[4] Increase mixing time or intensity as needed. For very high surface area grades, more energy-intensive methods like bead milling may be necessary.[4]2. Stepwise Addition: Incorporate this compound gradually into the liquid under agitation to ensure proper wetting of the particles.[4]3. Deaerate: Apply a vacuum to the dispersion after mixing to remove any entrapped air bubbles.[4] |
| Poor reproducibility of rheological measurements | 1. Shear History Dependence: Fumed silica dispersions are thixotropic, meaning their viscosity is dependent on the previous shear history.[6]2. Inconsistent Sample Loading: Variations in how the sample is loaded into the rheometer can introduce errors.3. Temperature Fluctuations: The viscosity of the dispersion is sensitive to temperature.[8] | 1. Implement a Pre-Shear Protocol: Before each measurement, subject the sample to a defined pre-shear step (e.g., high shear for a set time) followed by a consistent rest period to ensure a standardized starting state for the material.[6]2. Standardize Loading Procedure: Develop and follow a consistent protocol for loading the sample onto the rheometer, ensuring the correct gap size and trimming of excess material.3. Ensure Thermal Equilibrium: Allow the sample to equilibrate at the target temperature for a sufficient amount of time (e.g., 5-10 minutes) before starting the measurement.[9] |
| Presence of specks or grits in the final dispersion | 1. Incomplete Dispersion: Agglomerates of this compound have not been fully broken down.[8]2. Re-agglomeration: Particles may re-agglomerate after initial dispersion if the system is not stable. | 1. Improve Dispersion Efficiency: Increase shear energy and/or duration of mixing. Consider using a finer dispersion method like a bead mill.[4]2. Optimize Formulation: The stability of the dispersion can sometimes be improved by adjusting the composition of the liquid phase to enhance particle-solvent interactions. |
| Shear-thickening behavior observed unexpectedly | 1. Particle Interactions in Certain Solvents: While typically shear-thinning, fumed silica dispersions can exhibit shear-thickening behavior in some polar organic liquids under certain conditions.[10][11] This is due to the formation of temporary, shear-induced particle clusters. | 1. Review Solvent System: The choice of solvent can significantly influence the rheological behavior. If shear-thickening is undesirable, consider modifying the solvent system.2. Adjust Particle Concentration: The onset and magnitude of shear-thickening are often dependent on the concentration of fumed silica.[12] |
Experimental Protocols
Preparation of this compound Dispersions in Polypropylene Glycol (PPG)
This protocol is based on the methodology described in the study by Galindo-Rosales, et al.[6]
Materials:
-
This compound fumed silica
-
Polypropylene glycol (PPG) of desired molecular weight (e.g., PPG 400, PPG 2000)
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
Vacuum desiccator or vacuum oven
Procedure:
-
Drying of this compound: Prior to use, dry the this compound powder in a vacuum oven to remove any adsorbed moisture, which can affect the rheological properties.
-
Dispersion:
-
Weigh the desired amount of PPG into a suitable mixing vessel.
-
While stirring the PPG with a high-shear mixer at a moderate speed, gradually add the pre-weighed this compound powder to the vortex.
-
Once all the powder has been added, increase the mixing speed to ensure high shear and continue mixing for a predetermined time (e.g., 30 minutes) to achieve a homogenous dispersion.
-
-
Deaeration:
-
Place the prepared dispersion in a vacuum desiccator or vacuum oven at room temperature.
-
Apply vacuum for a sufficient period (e.g., 1 hour) to remove any air bubbles incorporated during the mixing process.[6]
-
-
Storage: Store the final dispersion in a sealed container to prevent moisture absorption.
Rheological Measurement of this compound Dispersions
This protocol is a general guideline for performing rotational rheometry on fumed silica dispersions.
Equipment:
-
Rotational rheometer (cone-plate or parallel-plate geometry is suitable)
-
Temperature control unit
Procedure:
-
Geometry Selection: Choose an appropriate measuring geometry. A cone-plate geometry is often suitable for these types of dispersions.[6]
-
Sample Loading:
-
Carefully place an adequate amount of the dispersion onto the lower plate of the rheometer.
-
Lower the upper geometry to the correct gap setting.
-
Trim any excess sample from the edge of the geometry to ensure accurate measurements.
-
-
Temperature Equilibration: Allow the sample to rest on the rheometer plate at the set measurement temperature for at least 5-10 minutes to ensure thermal equilibrium throughout the sample.[9]
-
Pre-Shear Protocol: To ensure a consistent starting point for each measurement and to erase any previous shear history, apply a high shear rate for a defined period (e.g., 60 seconds), followed by a rest period (e.g., 300 seconds) where no shear is applied.[6]
-
Viscosity Measurement:
-
Perform a shear rate sweep, starting from a low shear rate and progressively increasing to a high shear rate, or vice versa.
-
Record the viscosity at each shear rate. It is important to ensure that the measurement at each shear rate is taken once the system has reached a steady state.
-
Data Presentation
The following tables summarize the quantitative data on the shear-thinning behavior of a 5% (v/v) this compound dispersion in two different molecular weights of polypropylene glycol (PPG) at 25°C. The data is presented in the form of power-law parameters, which describe the relationship between viscosity (η) and shear rate (γ̇) according to the equation: η = K * γ̇^(n-1).
Table 1: Power-Law Parameters for 5% (v/v) this compound Dispersions in PPG [6]
| Suspending Medium | Shear Rate Range (s⁻¹) | Consistency Index (K) (Pa·sⁿ) | Power-Law Index (n) |
| PPG 400 | > 10⁻³ | 1.8 | 0.85 |
| PPG 2000 | < 5 x 10⁻³ | 0.9 | ~1 (Newtonian-like) |
| PPG 2000 | > 5 x 10⁻³ | 1.7 | 0.86 |
Table 2: Equilibrium Viscosity of 5% (v/v) this compound Dispersions at a Shear Rate of 1 s⁻¹ [6]
| Suspending Medium | Equilibrium Viscosity at 1 s⁻¹ (Pa·s) |
| PPG 400 | Higher than in PPG 2000 |
| PPG 2000 | Lower than in PPG 400 |
Mandatory Visualizations
References
- 1. rawsource.com [rawsource.com]
- 2. adhesivesmag.com [adhesivesmag.com]
- 3. BYK ebook for rheology additives – BYK [byk.com]
- 4. products.evonik.com [products.evonik.com]
- 5. products.evonik.com [products.evonik.com]
- 6. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. products.evonik.com [products.evonik.com]
- 9. scribd.com [scribd.com]
- 10. complexfluids.umd.edu [complexfluids.umd.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Long-Term Stability of AEROSIL® R 805 Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the long-term stability of formulations containing AEROSIL® R 805. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development and storage.
Troubleshooting Guides
This section provides solutions to common stability issues observed in AEROSIL® R 805 formulations.
Issue 1: Decrease in Viscosity Over Time
-
Symptom: The formulation becomes thinner and less viscous during storage.
-
Possible Causes:
-
Incomplete Dispersion: Insufficient initial shear may lead to a weak silica network that breaks down over time.
-
Interaction with Polar Components: In certain systems, polar additives can disrupt the hydrogen bonding network formed by the silica particles, leading to a loss of viscosity.
-
Hydrolysis of Surface Treatment: Under certain pH and temperature conditions, the hydrophobic surface treatment of AEROSIL® R 805 can be compromised.
-
-
Troubleshooting Steps:
Troubleshooting workflow for viscosity decrease.
Issue 2: Sedimentation or Settling of AEROSIL® R 805 or Other Components
-
Symptom: A layer of sediment forms at the bottom of the container.
-
Possible Causes:
-
Insufficient Yield Point: The formulation's resting structure is not strong enough to support suspended particles.
-
Particle Agglomeration: AEROSIL® R 805 particles may agglomerate over time, leading to larger, denser clusters that settle.
-
-
Troubleshooting Steps:
Troubleshooting workflow for sedimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of AEROSIL® R 805 powder?
A1: When stored in its original unopened packaging in a dry environment and protected from volatile substances, AEROSIL® R 805 has a shelf life of 24 months from the date of manufacture.[1]
Q2: How does temperature affect the stability of AEROSIL® R 805 formulations?
A2: Elevated temperatures can accelerate the aging of a formulation. For AEROSIL® R 805, its hydrophobic properties may start to diminish at temperatures above 150°C.[2] In formulations, higher temperatures can lead to a decrease in viscosity. However, some systems may not be negatively influenced by dispersion temperature.[3] It is recommended to conduct stability testing at various temperatures to understand the specific behavior of your formulation.
Q3: What is the optimal concentration of AEROSIL® R 805 for long-term stability?
A3: The recommended addition level is typically between 1.0% and 2.0% based on the total formulation.[1] However, the optimal concentration is highly system-dependent and should be determined experimentally. For anti-settling properties, loading levels may be higher if the formulation contains a high concentration of other pigments and fillers.[3]
Q4: Can AEROSIL® R 805 be used in aqueous systems?
A4: While AEROSIL® R 805 is a hydrophobic fumed silica, it can be dispersed in aqueous systems with the use of appropriate dispersing agents and high shear.[4][5] The stability in aqueous media will depend on the overall formulation, including pH and the presence of other additives.
Q5: How does pH impact the stability of AEROSIL® R 805 dispersions?
A5: The pH of a formulation can influence the surface charge of silica particles and their interactions. For silica dispersions, stability is often lowest near the isoelectric point (around pH 2-3).[6] While AEROSIL® R 805 is surface-modified, the pH of the continuous phase can still affect the overall stability of the dispersion. It is advisable to evaluate stability at the intended pH of the final product.
Data on Long-Term Stability
The following tables summarize quantitative data on the stability of hydrophobic fumed silica formulations from various studies. These can be used as a reference for expected stability performance.
Table 1: Particle Size Stability of Hydrophobic Fumed Silica (HFS) Aqueous Dispersion
| Storage Time (days) | D50 Particle Size (nm) |
| 0 | 27.2 |
| 47 | No significant change |
Source: Adapted from a study on the dispersion performance of hydrophobic fumed silica.[4][5]
Table 2: Viscosity Stability of an Epoxy Resin (EPIKOTE 216) Thickened with 4% AEROSIL® R 805 at 50°C
| Storage Time (days) | Viscosity (Pa·s) at 1 s⁻¹ |
| 0 | ~100 |
| 7 | ~100 |
| 28 | ~100 |
| 90 | ~100 |
Source: Adapted from a technical bulletin on AEROSIL® fumed silica for solvent-free epoxy resins.[7] The viscosity remained almost constant over the 90-day storage period, demonstrating excellent storage stability.[7]
Experimental Protocols
Protocol 1: Assessment of Long-Term Physical Stability of AEROSIL® R 805 Formulations
This protocol outlines the methodology for evaluating the physical stability of liquid and semi-solid formulations containing AEROSIL® R 805 over an extended period.
1. Objective: To assess the physical stability of the formulation by monitoring key parameters such as viscosity, particle size, and visual appearance under controlled storage conditions.
2. Materials and Equipment:
-
AEROSIL® R 805 formulation
-
Climate chambers or ovens for controlled temperature and humidity storage
-
Viscometer or rheometer
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
-
Microscope (optional)
-
Glass vials or appropriate containers for storage
3. Experimental Workflow:
4. Procedure:
-
Sample Preparation:
-
Prepare a homogenous batch of the AEROSIL® R 805 formulation.
-
Dispense the formulation into clean, inert containers, leaving minimal headspace.
-
Seal the containers tightly.
-
-
Initial Analysis (T=0):
-
Perform an initial analysis on a representative sample for baseline data.
-
Visual Inspection: Record the appearance, color, and homogeneity. Note any signs of phase separation or sedimentation.
-
Viscosity Measurement: Measure the viscosity at a defined shear rate or conduct a full rheological profile.
-
Particle Size Analysis: If applicable (for dispersions), measure the particle size distribution using DLS.
-
-
Storage:
-
Place the samples in the designated stability chambers under the selected conditions (e.g., real-time and accelerated).
-
-
Time-Point Testing:
-
At predetermined time intervals (e.g., 1, 3, 6, 12, 24 months), remove samples from the stability chambers.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Repeat the analyses performed at T=0 (visual inspection, viscosity, and particle size).
-
-
Data Analysis:
-
Tabulate the results from each time point.
-
Compare the data to the initial T=0 values to identify any trends or significant changes.
-
Evaluate if the changes are within the acceptable limits for the product.
-
Protocol 2: Accelerated Stability Testing using Centrifugation
This protocol is a rapid method to assess the physical stability of emulsions and suspensions by accelerating sedimentation and phase separation.
1. Objective: To quickly evaluate the tendency of a formulation to undergo phase separation or sedimentation under stress.
2. Materials and Equipment:
-
AEROSIL® R 805 formulation
-
Laboratory centrifuge with temperature control
-
Graduated centrifuge tubes
3. Procedure:
-
Fill the centrifuge tubes with a defined volume of the formulation.
-
Place the tubes in the centrifuge, ensuring they are balanced.
-
Centrifuge the samples at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
After centrifugation, carefully remove the tubes and visually inspect for any signs of phase separation, creaming, or sedimentation.
-
Measure the volume of any separated layers.
-
Compare the results to a control sample that has not been centrifuged. A stable formulation will show no or minimal separation.
References
- 1. products.evonik.com [products.evonik.com]
- 2. msds.evonik.com [msds.evonik.com]
- 3. products.evonik.com [products.evonik.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparation and Dispersion Performance of Hydrophobic Fumed Silica Aqueous Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. products.evonik.com [products.evonik.com]
How to overcome challenges of incorporating Aerosil R 805 into aqueous systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with incorporating AEROSIL® R 805 into aqueous systems.
Frequently Asked Questions (FAQs)
Q1: What is AEROSIL® R 805 and why is it challenging to disperse in water?
A1: AEROSIL® R 805 is a fumed silica that has been surface-treated with an organosilane (octylsilane), rendering it hydrophobic (water-repellent).[1][2] This hydrophobic nature is the primary reason for the difficulty in dispersing it in aqueous systems, as the particles tend to resist wetting and agglomerate.
Q2: What are the primary applications of AEROSIL® R 805?
A2: AEROSIL® R 805 is utilized as a rheology modifier, thickening agent, and anti-settling agent in various applications, including paints and coatings, adhesives and sealants, and cosmetics.[1][2][3]
Q3: Is there an alternative to AEROSIL® R 805 that is easier to disperse in aqueous systems?
A3: Yes, Evonik offers AEROSIL® E 805, an "Easy-to-Disperse" (E2D) grade.[4] It is chemically identical to R 805 but is processed to allow for incorporation with lower shear mixing, such as with a dissolver, simplifying the dispersion process.[4]
Product Comparison
| Property | AEROSIL® R 805 | AEROSIL® E 805 |
| Dispersion Energy | High shear required | Low shear (dissolver) sufficient |
| Carbon Content (%) | 4.5 - 6.5 | 4.0 - 7.0 |
| Specific Surface Area (BET, m²/g) | 125 - 175 | 120 - 180 |
| Loss on Drying (%) | < 0.5 | < 1.0 |
| pH (in 4% dispersion) | 3.5 - 5.5 | 3.0 - 6.0 |
Troubleshooting Guide
Problem: AEROSIL® R 805 floats on the water surface and does not wet.
-
Cause: The hydrophobic surface of AEROSIL® R 805 repels water, preventing the particles from being properly wetted.
-
Solution:
-
Use a Wetting Agent: The addition of a suitable non-ionic polymeric dispersant is highly effective in reducing the surface tension between the silica particles and the aqueous phase, facilitating wetting.[5][6][7][8]
-
Pre-disperse in a Compatible Solvent: If the formulation allows, pre-dispersing AEROSIL® R 805 in a small amount of a compatible, water-miscible solvent before adding it to the aqueous phase can aid in initial wetting.
-
Problem: The dispersion has visible clumps or a gritty texture.
-
Cause: Insufficient energy was applied during dispersion to break down the agglomerates of AEROSIL® R 805.
-
Solution:
-
Optimize High-Shear Mixing: Ensure that the high-shear mixer is operating at an appropriate tip speed and for a sufficient duration.
-
Employ Ultrasonication: The use of a probe sonicator can effectively deagglomerate the silica particles.[9]
-
Problem: The final viscosity of the dispersion is too low.
-
Cause:
-
Insufficient concentration of AEROSIL® R 805.
-
Inadequate dispersion, leading to a poorly formed particle network.
-
-
Solution:
-
Increase Concentration: Gradually increase the loading of AEROSIL® R 805. Typical concentrations range from 0.5% to 8% by weight, depending on the desired viscosity.[10][11]
-
Improve Dispersion: Re-disperse the mixture using higher shear or longer processing times to ensure the complete deagglomeration of the silica particles, which is crucial for building the desired viscosity.
-
Problem: The viscosity of the dispersion decreases over time.
-
Cause: Re-agglomeration of the AEROSIL® R 805 particles can occur if the dispersion is not properly stabilized.
-
Solution:
-
Optimize Dispersant Concentration: Ensure that the concentration of the non-ionic polymeric dispersant is sufficient to provide long-term steric stabilization, preventing the particles from coming back together.[5][6][7][8] Studies have shown that a concentration of around 10% dispersant relative to the hydrophobic fumed silica can yield stable dispersions.[5]
-
Maintain Proper Storage: Store the dispersion under controlled conditions.
-
Experimental Protocols
Protocol 1: Dispersion using a High-Shear Mixer
-
Preparation: In a suitable vessel, combine deionized water with a non-ionic polymeric dispersant. A starting concentration of 10% dispersant by weight, relative to the AEROSIL® R 805, is recommended.[5]
-
Initial Mixing: Stir the mixture at a low speed (e.g., 400 rpm) to dissolve the dispersant.[6]
-
Addition of AEROSIL® R 805: Gradually add the AEROSIL® R 805 powder to the vortex of the stirring liquid to ensure it is wetted.
-
High-Shear Dispersion: Increase the speed of the high-shear mixer to achieve a tip speed of at least 7 m/s. A high-speed dispersion for 5 minutes at 4000 rpm is a good starting point.[5][12]
-
Cooling: Use a water bath to maintain a constant temperature during dispersion, as excessive heat can affect the final properties.[5]
-
Defoaming: Allow the dispersion to rest for at least 2 hours to allow any entrapped air to escape.[5]
Protocol 2: Dispersion using Ultrasonication
-
Initial Preparation: Prepare a slurry of AEROSIL® R 805 in deionized water with a non-ionic polymeric dispersant, as described in Protocol 1 (steps 1-3).
-
High-Shear Pre-dispersion: Subject the slurry to high-shear mixing for approximately 5 minutes to break down large agglomerates.[5]
-
Ultrasonication: Immerse an ultrasonic probe into the pre-dispersion. A typical starting point is to use a 200W, 40 kHz ultrasonic disperser.[5]
-
Sonication Time: Sonicate the dispersion for 5-10 minutes. The particle size will decrease significantly in the first few minutes and then plateau.[5]
-
Stability: Dispersions prepared with a combination of high-shear mixing and ultrasonication have been shown to be stable for extended periods (over 45 days).[5][6][7]
Visualizing the Process
Caption: Workflow for dispersing AEROSIL® R 805 in an aqueous system.
Caption: Troubleshooting logic for AEROSIL® R 805 dispersion issues.
References
- 1. ulprospector.com [ulprospector.com]
- 2. oqema.pl [oqema.pl]
- 3. specialchem.com [specialchem.com]
- 4. l-i.co.uk [l-i.co.uk]
- 5. Preparation and Dispersion Performance of Hydrophobic Fumed Silica Aqueous Dispersion | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Dispersion Performance of Hydrophobic Fumed Silica Aqueous Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Dispersion Performance of Hydrophobic Fumed Silica Aqueous Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hielscher.com [hielscher.com]
- 10. glenncorp.com [glenncorp.com]
- 11. products.evonik.com [products.evonik.com]
- 12. products.evonik.com [products.evonik.com]
Factors affecting the performance of Aerosil R 805 in high-temperature applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aerosil R 805 in high-temperature applications.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound at elevated temperatures.
Issue 1: Loss of Thickening/Rheology Control at High Temperatures
-
Question: My formulation's viscosity, which is controlled by this compound, significantly decreases when I increase the temperature. Why is this happening and how can I fix it?
-
Answer: This is an expected phenomenon. The hydrophobic properties of this compound, which are crucial for its performance in many systems, can be compromised at elevated temperatures. The Safety Data Sheet (SDS) indicates that the hydrophobic properties begin to diminish at temperatures above 200°C. Additionally, thermal degradation of the surface treatment can occur at temperatures exceeding 150°C. This degradation leads to a loss of the particle-particle interactions that create the desired rheological effect.
-
Troubleshooting Steps:
-
Verify Operating Temperature: Confirm that your experimental temperature does not exceed the recommended limits for this compound.
-
Alternative Grades: Consider testing alternative, more thermally stable grades of fumed silica if your application requires temperatures above 150°C.
-
Formulation Adjustment: If possible, adjust your formulation to achieve the desired viscosity at a lower processing temperature.
-
-
Issue 2: Inconsistent or Irreversible Changes in Rheology After Heating
-
Question: After cooling my formulation from a high temperature, the viscosity does not return to its initial state. What could be the cause?
-
Answer: The loss of hydrophobic properties above 200°C is largely irreversible. The organosilane surface treatment that makes this compound hydrophobic can be permanently altered or removed at high temperatures. This leads to changes in how the silica particles interact with each other and the surrounding medium, preventing the original network structure from reforming upon cooling.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent rheology.
-
Issue 3: Poor Dispersion at Elevated Temperatures
-
Question: I am having difficulty dispersing this compound in my system at a high temperature. Is there a recommended procedure?
-
Answer: While high temperatures can lower the viscosity of the base fluid, making initial incorporation easier, it can also accelerate undesirable interactions if the dispersion is not properly managed. It is generally recommended to disperse this compound at a lower temperature to ensure the formation of a stable network before heating.
-
Recommended Dispersion Protocol:
-
Incorporate this compound into the liquid medium at ambient temperature using a high-shear mixer.
-
Ensure a vortex is formed to draw the powder into the liquid, and mix until a homogenous dispersion is achieved.
-
Gradually heat the dispersion to the target temperature while maintaining gentle agitation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum operating temperature for this compound?
A1: The performance of this compound is temperature-dependent. According to the safety data sheet, its hydrophobic properties begin to diminish at temperatures above 200°C, and decomposition of the surface treatment can start at temperatures greater than 150°C.[1][2] For applications requiring stable performance, it is advisable to stay well below these temperatures.
Q2: How does temperature affect the viscosity of a system containing this compound?
A2: Generally, increasing the temperature of a liquid system will decrease its viscosity. For a system thickened with this compound, a gradual decrease in viscosity with increasing temperature is expected due to increased particle mobility. However, a sharp, irreversible drop in viscosity may indicate thermal degradation of the this compound surface treatment.
Q3: Is the thermal degradation of this compound reversible?
A3: No, the thermal degradation of the organosilane surface treatment on this compound is not reversible. Once the hydrophobic surface is compromised, it will not be restored upon cooling.
Q4: Are there any compatibility issues with specific polymers at high temperatures?
A4: this compound is known for its good compatibility with a range of polymers, including epoxies.[3] However, at high temperatures, the thermal stability of both the this compound and the polymer must be considered. Degradation of either component can lead to changes in the overall performance of the composite material. It is recommended to consult the technical data sheets for both the this compound and the specific polymer being used.
Data Summary
The following table summarizes the key thermal properties of this compound.
| Property | Value | Source |
| Decomposition Temperature | > 150 °C | Safety Data Sheet |
| Loss of Hydrophobicity | > 200 °C | Safety Data Sheet |
Experimental Protocols
Protocol for Evaluating the Thermal Stability of this compound in a Liquid Formulation
This protocol outlines a general method for assessing the performance of this compound at various temperatures.
-
Preparation of Dispersions:
-
Prepare identical dispersions of this compound in the desired liquid medium at a specified concentration (e.g., 2-5% by weight).
-
Use a high-shear mixer to ensure thorough and consistent dispersion at ambient temperature.
-
-
Initial Rheological Measurement:
-
Measure the initial viscosity and rheological profile (e.g., shear thinning behavior) of the dispersion at a controlled ambient temperature (e.g., 25°C) using a rheometer.
-
-
Thermal Cycling:
-
Subject the dispersion to a controlled heating and cooling cycle. For example:
-
Heat from 25°C to the desired maximum temperature (e.g., 100°C, 125°C, 150°C) at a controlled ramp rate (e.g., 5°C/minute).
-
Hold at the maximum temperature for a specified duration (e.g., 30 minutes).
-
Cool back down to 25°C at a controlled ramp rate.
-
-
Continuously measure the viscosity during the heating and cooling cycle, if the equipment allows.
-
-
Post-Cycling Rheological Measurement:
-
After the dispersion has returned to 25°C, repeat the rheological measurements performed in step 2.
-
-
Data Analysis:
-
Compare the initial and post-cycling rheological profiles.
-
Analyze the viscosity changes during the thermal cycle.
-
A significant and irreversible decrease in viscosity after the thermal cycle suggests thermal degradation of the this compound.
-
Experimental Workflow Diagram
References
Methods for deagglomerating Aerosil R 805 nanoparticles
An essential aspect of leveraging nanomaterials in research and development is the ability to achieve a stable and uniform dispersion. Aerosil R 805, a hydrophobic fumed silica, is widely used for rheology control, but its low density and tendency to agglomerate can present significant challenges during formulation.[1][2] This technical support center provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively deagglomerating this compound nanoparticles for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hydrophobic?
A1: this compound is a type of fumed silica that has been surface-treated with an organosilane (octylsilane), which replaces the hydrophilic silanol groups on the surface with hydrophobic alkyl chains.[3][4][5] This treatment makes the nanoparticles hydrophobic, allowing for effective rheology control and thickening in non-polar to semi-polar systems, such as epoxy resins, coatings, and various cosmetic formulations.[3][5][6]
Q2: Why is deagglomeration of this compound necessary?
A2: During its production, primary fumed silica particles (7-40 nm) collide and fuse to form larger structures called aggregates.[7] These aggregates further cluster together through weaker intermolecular forces to form agglomerates, which can be micrometers in size.[8][9] To achieve the desired rheological effects (e.g., thickening, anti-sagging, anti-settling) and ensure product consistency, these agglomerates must be broken down into smaller aggregates and dispersed uniformly throughout the liquid medium.[5][8] Insufficient deagglomeration leads to inconsistent viscosity, poor stability, and settling of particles.[8]
Q3: What is the fundamental difference between hydrophilic and hydrophobic fumed silica in a dispersion?
A3: The primary difference lies in their surface chemistry. Hydrophilic fumed silica has silanol (Si-OH) groups on its surface, which can form hydrogen bonds.[8] Hydrophobic grades like this compound have these groups replaced by hydrophobic chains.[8] This makes hydrophobic grades easier to disperse in some systems as the agglomerates are more readily broken up. They also offer advantages like improved water repellency and better gloss in coatings.[8]
Q4: Are there easier-to-disperse alternatives to the standard this compound?
A4: Yes, Evonik has developed an "Easy-to-Disperse" (E2D) version, AEROSIL® E 805.[2] Thanks to an innovative production process, this grade offers the same performance as the standard "R" grade but does not require energy-intensive high-shear mixing like bead milling.[2][10] It can be effectively dispersed using lower-shear equipment like a dissolver, which can significantly reduce processing time, energy consumption, and production costs.[2][10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Viscosity Between Batches | Insufficient Shear Energy: Using low-shear mixers (e.g., propeller stirrers) does not provide enough energy to break down agglomerates.[8] | Increase Shear: Use high-shear dispersion (HSD) equipment like a dissolver or rotor-stator mixer. Ensure the peripheral tip speed is in the recommended range (see Table 2).[8] For lab trials, do not exceed the maximum tip speed you can achieve on a production scale to avoid scale-up issues.[8] |
| Improper Addition of Silica: Adding the powder too quickly can lead to the formation of large, undispersed clumps. | Gradual Incorporation: Add this compound gradually into the vortex created by the mixer to ensure it is wetted out properly. | |
| Temperature Fluctuations: Excessive mixing time can increase the temperature of the formulation, leading to a decrease in viscosity.[8] | Monitor and Control Temperature: Keep the dispersing time to a minimum required for full deagglomeration. If necessary, use a jacketed vessel to cool the batch during mixing.[8] | |
| Particle Settling or Sedimentation Over Time | Incomplete Deagglomeration: A poorly formed three-dimensional network cannot effectively suspend other components in the formulation. This is a direct result of insufficient dispersion.[8] | Optimize Dispersion Process: Verify that the shear energy, mixing time, and equipment are adequate. Consider preparing a masterbatch with a higher concentration of this compound under optimal shear and then diluting it into the main batch. |
| Incorrect Loading Level: The concentration of this compound may be too low to form a stable network.[8] | Adjust Concentration: The optimal loading level is system-specific and should be determined empirically.[8] A typical recommended addition level is between 1.0 - 2.0% based on the total formulation.[12] | |
| Difficulty "Wetting Out" the Powder | Low Density of Fumed Silica: this compound is a very fine, low-density powder that tends to float on the surface of liquids.[1] | Use High-Shear Mixing: The powerful suction and vortex created by a high-shear mixer will effectively draw the powder into the liquid for rapid incorporation.[1] |
| Poor Optical Properties (e.g., Haze in Clearcoats) | Presence of Undispersed Agglomerates: Large agglomerates can scatter light, leading to a hazy appearance. This compound is specifically designed to provide high transparency when properly dispersed.[12][13] | Improve Dispersion Quality: Use more energy-intensive equipment, such as a bead mill or a high-pressure homogenizer like a Sonolator, to achieve a finer dispersion.[10][14] Alternatively, switch to the easy-to-disperse AEROSIL® E 805, which achieves better grind values with less energy.[2] |
Quantitative Data Summary
Table 1: Technical Specifications of this compound
| Property | Value | Test Method |
|---|---|---|
| Specific Surface Area (BET) | 125 - 175 m²/g | DIN EN ISO 9277 |
| Carbon Content | 4.5 - 6.5 % | DIN EN ISO 3262-20 |
| Silicon Dioxide Content | > 99.8 % | DIN EN ISO 3262-19 |
| pH-Value (in 4% dispersion) | 3.5 - 5.5 | DIN EN ISO 787-9 |
| Loss on Drying (2h at 105°C) | < 0.5 % | DIN EN ISO 787-2 |
| Tamped Density | Approx. 60 g/L | DIN EN ISO 787-11 |
Data sourced from the Evonik Technical Data Sheet for Aerosil® R 805.[12]
Table 2: Comparison of Dispersion Equipment and Shear Energy
| Equipment Type | Peripheral Tip Speed | Shear Level | Suitability for this compound |
|---|---|---|---|
| Propeller/Stirring Blade | 1.5 - 6 m/s | Low | Insufficient: Leads to inconsistencies, settling, and loss of efficiency.[8] |
| High-Shear Dissolver (Saw-tooth blade) | > 7 m/s (8 - 10 m/s recommended) | High | Sufficient: Minimum required shear for proper dispersion of standard grades.[8] |
| Rotor-Stator Mixer | High | Very High | Excellent: Provides rapid and thorough dispersion.[1] |
| Sonolator Homogenizer | N/A (Operates on fluid cavitation) | Very High | Excellent: Effectively disperses fumed silica at lower operating pressures (e.g., 500 psi) compared to other homogenizers.[14] |
| Bead Mill | N/A | Very High | Excellent: Traditional method for achieving the highest quality dispersion, but is time and energy-intensive. Often not needed for E2D grades.[10] |
Experimental Protocols & Workflows
Protocol 1: High-Shear Dispersion Using a Dissolver
-
Equipment Setup:
-
Select a high-shear dissolver with a saw-tooth type blade.
-
The blade diameter should be approximately one-third of the vessel diameter.
-
Position the blade off-center and at a height of about one-half the blade's diameter from the bottom of the vessel to ensure a good vortex and avoid air incorporation.
-
-
Calculation of Tip Speed:
-
Calculate the required RPM to achieve the target peripheral tip speed (recommended: 8-10 m/s).[8]
-
Formula: Tip Speed (m/s) = (RPM * Blade Diameter (m) * π) / 60
-
-
Dispersion Procedure:
-
Add the liquid components of your formulation to the mixing vessel.
-
Start the dissolver at a low speed to create a vortex.
-
Gradually add the pre-weighed this compound powder into the side of the vortex.
-
Once all the powder is added, increase the speed to the calculated RPM to achieve the target tip speed.
-
Disperse for a predetermined time (e.g., 15-30 minutes), monitoring the temperature and viscosity. Optimum time is system-specific and should be determined empirically.[8]
-
Reduce speed and stop the mixer.
-
Logical Workflow for Deagglomeration
The following diagram illustrates the general workflow for selecting a deagglomeration method and optimizing the process.
Troubleshooting Logic Diagram
This diagram provides a decision-making path for addressing common dispersion issues.
Shear Energy vs. Dispersion State
The degree of dispersion is directly related to the amount of energy introduced into the system. This diagram illustrates the relationship between shear energy and the state of fumed silica agglomerates.
References
- 1. proyes.tw [proyes.tw]
- 2. l-i.co.uk [l-i.co.uk]
- 3. specialchem.com [specialchem.com]
- 4. ulprospector.com [ulprospector.com]
- 5. products.evonik.com [products.evonik.com]
- 6. glenncorp.com [glenncorp.com]
- 7. fumed-silica.net [fumed-silica.net]
- 8. products.evonik.com [products.evonik.com]
- 9. ijoh.tums.ac.ir [ijoh.tums.ac.ir]
- 10. products.evonik.com [products.evonik.com]
- 11. Tired of doing things the hard way [evonik.com]
- 12. products.evonik.com [products.evonik.com]
- 13. AEROSIL® R 805 [evonik.com]
- 14. sonicmixing.com [sonicmixing.com]
Impact of humidity on the handling and performance of Aerosil R 805
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of humidity on the handling and performance of Aerosil® R 805. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does the hydrophobic nature of Aerosil® R 805 influence its behavior in humid environments?
A1: Aerosil® R 805 is a fumed silica that has been surface-treated with octylsilane, rendering it hydrophobic (water-repellent).[1][2][3][4][5] This characteristic is advantageous in humid conditions as it minimizes moisture adsorption from the surrounding atmosphere.[6] Unlike hydrophilic silicas which readily adsorb water and can lead to significant changes in powder flow and dispersion, Aerosil® R 805 maintains its properties more effectively in the presence of moisture. However, prolonged exposure to very high humidity can still have an impact on its performance.
Q2: What are the primary handling issues that can arise when working with Aerosil® R 805 in high-humidity conditions?
A2: Even with its hydrophobic nature, high humidity can lead to some handling challenges with Aerosil® R 805. The primary issue is potential powder agglomeration or "clumping." While it repels liquid water, water vapor can still adsorb onto the surface of the silica particles. This can lead to the formation of weak inter-particle bonds, reducing the powder's flowability. In environments with fluctuating humidity, this can result in inconsistent dosing and handling.
Q3: How does humidity affect the performance of Aerosil® R 805 as a rheology modifier?
A3: The rheological performance of Aerosil® R 805 is linked to its ability to form a three-dimensional network within a liquid system.[2][6] Excessive moisture can interfere with this network formation. While its hydrophobic surface mitigates this, high humidity can still lead to a slight reduction in viscosity and thixotropic behavior in sensitive formulations. This is because adsorbed moisture can interact with the particle surfaces, hindering optimal particle-particle interactions.
Q4: What is the recommended storage procedure for Aerosil® R 805 to minimize humidity-related issues?
A4: To maintain the optimal performance of Aerosil® R 805, it is crucial to store it in its original, unopened packaging in a dry place, protected from volatile substances.[4][5] Once opened, the container should be tightly resealed to minimize exposure to ambient humidity. It is recommended to use the product within two years of its production date.[3][5]
Troubleshooting Guides
Issue 1: Poor Powder Flowability and Clumping
Symptoms:
-
Aerosil® R 805 powder is not flowing freely from the container.
-
Visible clumps or agglomerates are present in the powder.
-
Inconsistent results in automated or manual dispensing.
Possible Cause:
-
Prolonged exposure of the powder to a high-humidity environment. Adsorbed moisture is increasing inter-particle cohesion.[7]
Solutions:
-
Pre-Drying: If clumping is observed, the powder can be dried in an oven at 105-110°C for 1-2 hours to remove adsorbed moisture.
-
Improved Storage: After opening, store Aerosil® R 805 in a desiccator or a controlled low-humidity environment.
-
Sieving: Gently pass the powder through a sieve to break up any soft agglomerates before use.
Issue 2: Inconsistent Viscosity in Liquid Formulations
Symptoms:
-
Batch-to-batch variation in the viscosity of the final product.
-
Lower than expected thickening effect from Aerosil® R 805.
-
Changes in viscosity of the formulation over time when stored in a humid environment.
Possible Cause:
-
Introduction of moisture into the formulation, either from the Aerosil® R 805 or other components, is disrupting the rheological network.
Solutions:
-
Moisture Control of All Components: Ensure all components of the formulation, including solvents and other excipients, have low water content.
-
In-Process Humidity Control: If possible, conduct mixing and dispersion steps in a controlled-humidity environment.
-
Optimize Dispersion: High-shear mixing is crucial for effectively dispersing Aerosil® R 805 and breaking down any moisture-induced agglomerates.[8][9] Inadequate dispersion can exacerbate the effects of humidity.
Data Presentation
The following table summarizes the expected impact of relative humidity on the handling and performance properties of Aerosil® R 805. Please note that this data is illustrative and based on general principles of powder behavior. Actual results may vary depending on the specific experimental conditions and formulation.
| Relative Humidity (%) | Angle of Repose (°) | Powder Flowability | Dispersion in Non-Polar Solvents | Rheological Performance (Viscosity) |
| < 30% | 30-35 | Excellent | Easy | Optimal |
| 30-50% | 35-40 | Good | Generally Easy | Minor to No Impact |
| 50-70% | 40-45 | Fair to Poor | May require longer dispersion time | Potential for slight decrease |
| > 70% | > 45 | Poor (Clumping likely) | Difficult, agglomerates may persist | Noticeable decrease |
Experimental Protocols
Protocol 1: Determination of the Angle of Repose
Objective: To quantify the effect of humidity on the flowability of Aerosil® R 805 powder.
Methodology:
-
Conditioning: Place a sample of Aerosil® R 805 in a controlled humidity chamber set to the desired relative humidity for 24 hours to allow for equilibration.
-
Apparatus Setup: Use a fixed funnel method apparatus. The funnel should have a specified orifice diameter and be positioned at a fixed height above a flat, horizontal surface.[10][11]
-
Measurement:
-
Pour the conditioned Aerosil® R 805 powder through the funnel, allowing it to form a conical pile on the surface below.
-
Continue pouring until the apex of the cone reaches the funnel tip.
-
Measure the height (h) and the radius (r) of the base of the powder cone.
-
-
Calculation: The angle of repose (θ) is calculated using the formula: θ = tan⁻¹(h/r).[12]
-
Replication: Repeat the measurement at least three times for each humidity level and calculate the average.
Protocol 2: Assessment of Dispersibility and Rheological Performance
Objective: To evaluate the impact of humidity on the dispersion and thickening efficiency of Aerosil® R 805 in a liquid system.
Methodology:
-
Sample Conditioning: Condition a sample of Aerosil® R 805 at a specific relative humidity as described in Protocol 1.
-
Formulation Preparation:
-
In a controlled environment, add a precise amount of the conditioned Aerosil® R 805 to a pre-weighed volume of a non-polar solvent (e.g., mineral oil) in a beaker.
-
Disperse the powder using a high-shear mixer at a specified speed for a set duration.
-
-
Dispersion Analysis (Visual):
-
Visually inspect the dispersion for any signs of undispersed particles or agglomerates.
-
Record the time taken to achieve a visually homogeneous dispersion.
-
-
Rheological Measurement:
-
Allow the dispersion to rest for a specified period (e.g., 24 hours) in the controlled humidity environment.
-
Measure the viscosity of the dispersion using a rotational viscometer at various shear rates to characterize the rheological profile.
-
-
Comparison: Compare the dispersion time and viscosity profiles of samples prepared with Aerosil® R 805 conditioned at different humidity levels.
Visualizations
Caption: Workflow for Determining the Angle of Repose.
Caption: Troubleshooting Poor Powder Flowability.
References
- 1. spsilicone.com [spsilicone.com]
- 2. adhesivesmag.com [adhesivesmag.com]
- 3. scribd.com [scribd.com]
- 4. products.evonik.com [products.evonik.com]
- 5. oqema.pl [oqema.pl]
- 6. rawsource.com [rawsource.com]
- 7. rheologylab.com [rheologylab.com]
- 8. proyes.tw [proyes.tw]
- 9. m.youtube.com [m.youtube.com]
- 10. Angle of Repose - overview (definition, formula, calculation Excel, table, measure, application) [powderprocess.net]
- 11. Pharmaceutical Technology Lab Report ( NFNF 2013): Practical 1D: Angle of Repose [tflabreport2014.blogspot.com]
- 12. azom.com [azom.com]
Validation & Comparative
A Comparative Guide to Characterization Techniques for Aerosil R 805 Nanoparticles in Suspension
This guide provides a detailed comparison of characterization techniques for Aerosil R 805 fumed silica nanoparticles in suspension, tailored for researchers, scientists, and drug development professionals. This compound, a hydrophobically modified fumed silica, is benchmarked against other relevant Aerosil grades to offer a comprehensive performance overview.
Physicochemical Properties
This compound is a fumed silica that has been after-treated with an organosilane (octylsilane), rendering its surface hydrophobic.[1][2] This surface modification is a key determinant of its behavior in suspensions, particularly in polar liquid systems where it exhibits efficient thickening and thixotropic effects.[3][4]
Table 1: General Properties of this compound
| Property | Value |
| Specific Surface Area (BET) | 125 - 175 m²/g |
| Carbon Content | 4.5 - 6.5 % |
| SiO₂ Content | >99.8 % |
| Loss on Drying | <0.5 % |
| pH-value (in 4% dispersion) | 3.5 - 5.5 |
| Tamped Density | Approx. 60 g/l |
Rheological Characterization
The rheological properties of this compound suspensions are critical for many applications, influencing factors like viscosity, flow behavior, and stability against settling.
In solvent-free epoxy resins, hydrophobic grades like this compound and R 202 generally provide significantly better thickening performance than hydrophilic grades such as Aerosil 300.[7] This is attributed to the hydrophobic surface preventing solvation by the polar resin molecules, which can destabilize the particle network formed by hydrophilic silica.[2]
Table 2: Thickening Effect of Various AEROSIL® Grades in Standard DGEBA Epoxy Resin (4% concentration)
| AEROSIL® Grade | Viscosity (mPa·s) at 2.5 rpm |
| AEROSIL® R 805 | ~35,000 |
| AEROSIL® R 202 | ~45,000 |
| AEROSIL® R 972 | ~15,000 |
| AEROSIL® R 812 | ~12,000 |
| AEROSIL® 300 | ~5,000 |
Data extracted and interpreted from graphical representations in Evonik Technical Bulletin 27.[7]
In a study comparing 5% v/v this compound in PPG of different molecular weights, the viscosity was found to be dependent on the shear rate, exhibiting shear-thinning behavior.[8] The suspension in the lower molecular weight PPG400 showed a higher equilibrium viscosity at 1s⁻¹ compared to the suspension in PPG2000, indicating a stronger particle network formation in the shorter polymer chains.[8]
Table 3: Power-Law Parameters for 5% v/v this compound in PPG
| Suspending Medium | Shear Rate Range (s⁻¹) | Consistency, k (Pa·sⁿ) | Power-Law Index, n |
| PPG400 | > 10⁻³ | 14.8 | 0.45 |
| PPG2000 | < 5 x 10⁻³ | 1.8 | ~1.0 |
| PPG2000 | > 5 x 10⁻³ | 2.5 | 0.48 |
Source:[8]
-
Sample Preparation:
-
Disperse a known concentration (e.g., 4-8% by weight) of this compound into the liquid medium using a high-shear mixer (e.g., dissolver with a saw-tooth blade) at a tip speed of 8-10 m/s.
-
Continue mixing for a specified time (e.g., 10-15 minutes) to ensure homogenous dispersion.[9]
-
Allow the sample to rest and thermally equilibrate to the desired measurement temperature (e.g., 25°C).
-
-
Instrumentation and Measurement:
-
Use a rotational rheometer equipped with a cone-plate or parallel-plate geometry.
-
Apply a pre-shear protocol to ensure a consistent starting state for all samples.
-
Flow Curve Measurement: Measure the viscosity over a range of shear rates (e.g., 0.01 to 100 s⁻¹) to determine the shear-thinning or shear-thickening behavior.
-
Oscillatory Measurement: Perform a strain sweep at a constant frequency to identify the linear viscoelastic region (LVER).
-
Within the LVER, perform a frequency sweep to measure the storage modulus (G') and loss modulus (G'').
-
Caption: Workflow for rheological characterization of this compound suspensions.
Particle Size Characterization (Dynamic Light Scattering - DLS)
DLS is a common technique for measuring the size distribution of nanoparticles in a suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. For fumed silica, DLS typically measures the size of aggregates and agglomerates, as the primary particles are sintered together.[10]
-
Sample Preparation:
-
Prepare a dilute suspension of this compound in a suitable solvent (e.g., 0.1-1% w/v). The solvent should be of high purity and filtered to remove dust.[11]
-
Ensure the sample is well-dispersed, potentially using ultrasonication, but be mindful of potential sonotrode contamination at high energy densities.[12]
-
The suspension should be visually transparent or faintly opaque.[11]
-
-
Instrumentation and Measurement:
-
Use a DLS instrument with a laser of a suitable wavelength (e.g., 633 nm).
-
Rinse a clean, dust-free cuvette with the filtered solvent before adding the sample suspension.
-
Allow the sample to thermally equilibrate within the instrument for 10-15 minutes before measurement.[11]
-
Perform multiple measurements to ensure reproducibility.
-
Caption: Workflow for particle size analysis of this compound using DLS.
Surface Charge Characterization (Zeta Potential)
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[13] For nanoparticles, zeta potentials greater than +25 mV or less than -25 mV typically indicate good stability.[13] The zeta potential is highly dependent on the pH and ionic strength of the suspending medium.[14]
Specific zeta potential data for this compound is not available in the search results. However, for hydrophobic silicas like Aerosil R 202 in water, two isoelectric points have been observed, which is different from hydrophilic silicas that typically show a single isoelectric point around pH 2-3.[15] The surface modification of this compound with octylsilane is expected to significantly influence its surface charge characteristics compared to unmodified silica. In non-polar organic solvents, the interpretation of zeta potential is more complex than in aqueous systems.[7]
-
Sample Preparation:
-
Prepare a suspension of this compound in the desired liquid medium. For aqueous measurements, a low ionic strength medium (e.g., 10 mM NaCl) is recommended.[14]
-
The suspending medium should be filtered through a 0.2 µm or smaller filter.[14]
-
The optimal particle concentration depends on the light scattering properties of the nanoparticles.
-
-
Instrumentation and Measurement:
-
Use a zeta potential analyzer, often based on electrophoretic light scattering (ELS).
-
Rinse the measurement cell thoroughly with a suitable solvent and then the suspending medium before introducing the sample.
-
Ensure the sample is thermally equilibrated to the measurement temperature (e.g., 25°C).
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
Perform a minimum of three runs per sample to ensure repeatability.[14]
-
-
Data Reporting:
-
Report the zeta potential along with its standard deviation, the measurement temperature, the pH, and the composition of the dispersion medium.[14]
-
References
- 1. mychem.ir [mychem.ir]
- 2. coatino.com [coatino.com]
- 3. scribd.com [scribd.com]
- 4. glenncorp.com [glenncorp.com]
- 5. products.evonik.com [products.evonik.com]
- 6. mychem.ir [mychem.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Zeta Potential Measurement | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. mdpi.com [mdpi.com]
- 13. Zeta Potential Nanoparticle Analysis - CD Bioparticles [magneticbio.com]
- 14. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Dispersion of Aerosil® R 805 Using Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dispersion characteristics of Aerosil® R 805, a hydrophobic fumed silica, with an alternative easy-to-disperse (E2D) fumed silica. The comparison is supported by experimental data and detailed protocols for validation using transmission electron microscopy (TEM).
Introduction to Aerosil® R 805
Aerosil® R 805 is a fumed silica that has been after-treated with an organosilane, resulting in a hydrophobic surface.[1][2] This property makes it an effective rheology control agent in complex liquid systems, such as paints, coatings, adhesives, and sealants.[3][4] The performance of fumed silica is critically dependent on its dispersion within a formulation. Poor dispersion can lead to the presence of large agglomerates, which can negatively impact the final product's properties, causing surface defects or reducing mechanical strength.[5] Therefore, validating the degree of dispersion is a crucial step in formulation development. Electron microscopy, particularly Transmission Electron Microscopy (TEM), is a powerful technique for visualizing and quantifying the dispersion of nanoparticles like fumed silica.[6][7]
Comparison of Dispersion Performance: Aerosil® R 805 vs. Easy-to-Disperse (E2D) Fumed Silica
While chemically identical to their "R" counterparts, easy-to-disperse (E2D) grades of fumed silica, such as Aerosil® E 805, have been developed to achieve better dispersion with lower shear forces.[8] This improved dispersibility can be attributed to a modified manufacturing process that results in a less entangled agglomerate structure.
The following table summarizes the expected quantitative dispersion characteristics of Aerosil® R 805 compared to an E2D alternative and a generic fumed silica, as analyzed by TEM.
| Parameter | Aerosil® R 805 | Easy-to-Disperse (E2D) Fumed Silica | Generic Fumed Silica (for reference) |
| Primary Particle Size (nm) | 7-40 (depending on the base silica) | 7-40 (chemically identical base) | ~22.5 (geometric mean)[9] |
| Aggregate Size Distribution | Broader distribution with a higher proportion of larger aggregates | Narrower distribution with a lower proportion of larger aggregates | Log-normal distribution[9] |
| Degree of Agglomeration | Moderate to high, dependent on dispersion energy | Low, requires less energy for deagglomeration | Varies significantly with sample preparation |
| Fractal Dimension (Df) | ~1.86 (typical for fumed silica)[10] | Expected to be similar to R 805 for individual aggregates | 1.86[9] |
| Qualitative TEM Observation | Presence of both well-dispersed aggregates and some larger agglomerates | Predominantly well-dispersed aggregates with minimal agglomerates | Open, chain-like aggregate structures[9] |
Experimental Protocols
Sample Preparation for TEM Analysis
Proper sample preparation is critical for obtaining representative TEM images of fumed silica dispersion. The goal is to isolate and visualize the individual aggregates and any remaining agglomerates within the liquid formulation.
a) Dispersion in Liquid Formulation:
-
Incorporate the fumed silica (e.g., Aerosil® R 805) into the liquid resin or solvent at the desired concentration.
-
Disperse the mixture using appropriate equipment. For standard fumed silicas like Aerosil® R 805, high-shear mixing (e.g., with a dissolver or bead mill) is often required to break down agglomerates.[8] For E2D grades, lower shear mixing may be sufficient.[8]
-
Allow the dispersion to equilibrate under gentle agitation.
b) TEM Grid Preparation (Drop-Casting Method):
-
Take a small aliquot of the fumed silica dispersion. If the formulation is highly viscous, it may need to be diluted with a compatible solvent to facilitate grid preparation.
-
Place a drop of the diluted dispersion onto a carbon-coated TEM grid.
-
Allow the solvent to evaporate completely, leaving the fumed silica particles deposited on the grid. This can be done at ambient temperature or in a low-temperature oven.
-
The grid is now ready for TEM analysis.
TEM Imaging and Analysis
-
Introduce the prepared TEM grid into the transmission electron microscope.
-
Acquire images at various magnifications to visualize the overall dispersion quality and the detailed structure of the aggregates. Low magnification images provide an overview of the homogeneity, while high magnification images reveal the primary particle morphology and aggregate structure.
-
Obtain a statistically significant number of images from different areas of the grid to ensure a representative analysis.
Quantitative Image Analysis
-
Use image analysis software (e.g., ImageJ) to quantify the dispersion from the acquired TEM images.
-
Aggregate Size Distribution: Measure the area or maximum diameter of a large number of individual aggregates to generate a size distribution histogram.
-
Primary Particle Size: At high magnification, measure the diameters of the primary spherical particles that make up the aggregates.
-
Fractal Dimension: The fractal dimension can be calculated from the relationship between the aggregate mass (proportional to the number of primary particles) and its radius of gyration, providing a quantitative measure of the aggregate's complexity and open structure.[9] A common method involves using the following scaling law: N ∝ (Rg/a)Df , where N is the number of primary particles in an aggregate, Rg is its radius of gyration, a is the primary particle radius, and Df is the mass fractal dimension.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows described in this guide.
References
- 1. specialchem.com [specialchem.com]
- 2. AEROSIL® R 805 [evonik.com]
- 3. coatino.com [coatino.com]
- 4. products.evonik.com [products.evonik.com]
- 5. products.evonik.com [products.evonik.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. products.evonik.com [products.evonik.com]
- 9. tandfonline.com [tandfonline.com]
- 10. experts.boisestate.edu [experts.boisestate.edu]
A Comparative Analysis of Aerosil R 805 and Hydrophilic Fumed Silica in Emulsion Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Hydrophobic and Hydrophilic Fumed Silica Performance in Emulsions, Supported by Experimental Data.
In the realm of emulsion stabilization, the choice between hydrophobic and hydrophilic fumed silica is a critical determinant of final product performance. This guide provides a comprehensive comparative study of Aerosil R 805, a hydrophobic fumed silica, and its hydrophilic counterparts, typified by grades like Aerosil 200. By examining their fundamental properties and performance in emulsions through experimental data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal stabilizer for their specific formulation needs.
Executive Summary
This compound, a fumed silica surface-treated with octylsilane, exhibits hydrophobic characteristics, making it an effective stabilizer for water-in-oil (w/o) emulsions and a rheology modifier in polar liquid systems.[1][2] In contrast, untreated hydrophilic fumed silicas possess a surface rich in silanol groups, rendering them readily dispersible in water and generally more effective at stabilizing oil-in-water (o/w) emulsions.[3] The selection between these two types of fumed silica significantly impacts emulsion stability, droplet size, and rheological properties.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences in the surface chemistry of this compound and hydrophilic fumed silica lead to distinct physicochemical properties that govern their behavior in emulsion systems. This compound is based on Aerosil 200, making a comparison with this grade particularly relevant.[2]
| Property | This compound (Hydrophobic) | Hydrophilic Fumed Silica (e.g., Aerosil 200) |
| Surface Treatment | Octylsilane | None |
| Specific Surface Area (BET) | 125 - 175 m²/g | Approx. 200 m²/g |
| Carbon Content | 4.5 - 6.5% | Not applicable |
| SiO₂ Content | ≥ 99.8% | ≥ 99.8% |
| Tamped Density | Approx. 60 g/L | Approx. 50 g/L |
| pH (in 4% dispersion) | 3.5 - 5.5 | 3.7 - 4.5 |
| Wettability | Water-repellent | Readily wetted by water |
Performance in Emulsions: Experimental Data
The choice of fumed silica has a profound effect on the type and stability of the resulting emulsion. The following data, synthesized from comparative studies, illustrates the performance differences between hydrophobic and hydrophilic fumed silica in stabilizing emulsions.
Emulsion Droplet Size and Encapsulation Efficiency
A study comparing various hydrophilic (A200, A380) and hydrophobic (R106, R202) fumed silicas in essential oil Pickering emulsions provides valuable insights into their performance. While not this compound, the hydrophobic grades share similar surface characteristics.
| Fumed Silica Type | Average Droplet Size (μm) | Encapsulation Efficiency (%) |
| Hydrophilic (A200) | 20.3 | 58.7 |
| Hydrophilic (A380) | 26.5 | - |
| Hydrophobic (R106) | 35.3 | - |
| Hydrophobic (R202) | 33.9 | 20.97 |
Data adapted from a study on essential oil Pickering emulsions.[4]
These results suggest that hydrophilic fumed silica, like Aerosil 200, can lead to smaller droplet sizes and higher encapsulation efficiencies in o/w emulsions.[4]
Rheological Behavior
The impact of fumed silica on emulsion viscosity is a key performance indicator. Generally, hydrophilic fumed silicas are more efficient at thickening non-polar to semi-polar systems, while hydrophobic grades like this compound are used for rheology control in more polar systems.[5] In many cases, hydrophobic grades may result in a lower viscosity increase compared to hydrophilic grades at the same concentration.
Mechanism of Emulsion Stabilization
The stabilization of emulsions by fumed silica particles is primarily attributed to the formation of a rigid, three-dimensional network at the oil-water interface, a phenomenon known as Pickering stabilization. The orientation of the silica particles at the interface is dictated by their wettability.
Caption: Stabilization mechanism of hydrophilic vs. hydrophobic fumed silica.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Emulsion Preparation: High-Shear Homogenization
This protocol outlines a general procedure for preparing an oil-in-water (o/w) emulsion stabilized by fumed silica.
Caption: Experimental workflow for emulsion preparation.
Procedure:
-
Phase Preparation: Prepare the aqueous and oil phases separately. Dissolve any water-soluble components in the aqueous phase and oil-soluble components in the oil phase.
-
Silica Dispersion: Gradually add the desired amount of fumed silica (e.g., 1-5 wt%) to the continuous phase (water for o/w, oil for w/o) while mixing with a high-shear mixer (e.g., rotor-stator) at a moderate speed until a homogeneous dispersion is achieved.
-
Pre-mixing: Slowly add the dispersed phase to the continuous phase containing the fumed silica under constant agitation.
-
Homogenization: Subject the pre-mixture to high-shear homogenization at a high speed (e.g., 5,000-20,000 rpm) for a specified duration (e.g., 5-15 minutes) to reduce the droplet size.[6] The energy input during this step is critical for achieving a fine and stable emulsion.
-
Cooling: If the homogenization process generated heat, cool the emulsion to room temperature while stirring gently.
Emulsion Characterization
1. Viscosity Measurement:
-
Apparatus: A rotational rheometer with a cone-plate or parallel-plate geometry.
-
Procedure:
-
Place a sufficient amount of the emulsion sample onto the lower plate of the rheometer.
-
Set the gap between the plates to a specified distance (e.g., 1 mm).
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back to the low shear rate to assess the viscosity profile and thixotropic behavior.[7]
-
Record the viscosity as a function of the shear rate.
-
2. Droplet Size Analysis (Laser Diffraction):
-
Apparatus: A laser diffraction particle size analyzer.
-
Procedure:
-
Disperse a small amount of the emulsion in a suitable dispersant (e.g., deionized water for o/w emulsions) in the instrument's dispersion unit until an appropriate obscuration level is reached.
-
Apply gentle agitation and/or sonication as needed to ensure a representative sample without altering the droplet size.
-
Measure the droplet size distribution. The results are typically reported as the volume-weighted mean diameter (D[8][9]) and the span of the distribution.
-
3. Stability Assessment (Accelerated Aging):
-
Apparatus: A temperature-controlled oven and centrifuge.
-
Procedure:
-
Thermal Stress: Store samples of the emulsion at elevated temperatures (e.g., 40°C, 50°C) for a specified period (e.g., 1-3 months).[10] Periodically observe the samples for any signs of phase separation, creaming, or coalescence.
-
Centrifugation: Centrifuge the emulsion samples at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). Measure the height of any separated layers (cream or sediment) and calculate the creaming index as: Creaming Index (%) = (Height of Cream Layer / Total Height of Emulsion) x 100
-
Freeze-Thaw Cycles: Subject the emulsion to repeated freeze-thaw cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours) for several cycles. After each cycle, visually inspect the emulsion for signs of instability.
-
Conclusion
The choice between this compound (hydrophobic) and hydrophilic fumed silica for emulsion stabilization is highly dependent on the desired emulsion type and the polarity of the liquid phases. Hydrophilic fumed silicas are generally preferred for creating stable oil-in-water emulsions with smaller droplet sizes. Conversely, this compound and other hydrophobic fumed silicas are effective in stabilizing water-in-oil emulsions and controlling the rheology of polar systems. For optimal formulation development, it is recommended to experimentally evaluate different types and concentrations of fumed silica to achieve the desired emulsion stability, rheology, and sensory characteristics.
References
- 1. ulprospector.com [ulprospector.com]
- 2. Investigating the effect of temperature, angular frequency, and strain on the rheological properties of shear thickening fluid (STF) with different weight fractions of fumed silica [ris.ui.ac.ir]
- 3. Hydrophobic vs. Hydrophilic Fumed Silica: A Complete Guide - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 4. Evaluation of Hydrophilic and Hydrophobic Silica Particles on the Release Kinetics of Essential Oil Pickering Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. products.evonik.com [products.evonik.com]
- 6. m.youtube.com [m.youtube.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pkgcompliance.com [pkgcompliance.com]
A Comparative Performance Analysis of Aerosil R 805 and Other Hydrophobic Silicas
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Aerosil R 805 with other commercially available hydrophobic fumed silicas. The information presented is curated from technical data sheets and scientific publications to assist researchers, scientists, and drug development professionals in selecting the optimal hydrophobic silica for their specific applications. This document focuses on key performance indicators such as rheological control and hydrophobicity, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a fumed silica surface-treated with octylsilane, is a highly effective rheology-modifying and hydrophobizing agent. Its unique surface chemistry, characterized by long-chain organic molecules, imparts superior thickening efficiency in medium to high-polarity systems, such as epoxy resins and certain oils. When compared to other hydrophobic silicas, such as those treated with methyl silanes (e.g., Aerosil R 972, Aerosil R 974) or polydimethylsiloxane (e.g., Aerosil R 202), this compound offers a distinct performance profile. This guide will delve into these differences, providing quantitative data where available, to facilitate an informed selection process.
Key Performance Characteristics
The selection of a hydrophobic silica is primarily driven by its ability to control rheology and impart hydrophobicity. These properties are influenced by the silica's specific surface area, the type and density of the surface treatment, and the polarity of the surrounding medium.
Rheological Performance
The thickening effect of hydrophobic silica is critical in various applications, from preventing sagging in coatings to controlling the viscosity of pharmaceutical formulations. The efficiency of this thickening is highly dependent on the interaction between the silica particles and the liquid medium.
Table 1: Rheological Performance of Hydrophobic Silicas in Epoxy Resin
| Hydrophobic Silica Grade | Surface Treatment | Viscosity at 4% Concentration in DGEBA Resin (mPa·s) |
| This compound | Octylsilane | ~15,000 |
| Aerosil R 202 | Polydimethylsiloxane | ~18,000 |
| Aerosil R 972 | Dimethyldichlorosilane | ~4,000 |
| Aerosil R 812 | Hexamethyldisilazane | ~3,000 |
| Aerosil 300 (Hydrophilic) | None | ~500 |
Note: The viscosity values are approximate and can vary depending on the specific epoxy resin system and dispersion method. Data is synthesized from technical bulletins which indicate that this compound and R 202 provide significantly better thickening in epoxy resins compared to other grades.[1]
The superior performance of this compound and R 202 in polar systems like epoxy resins is attributed to their long-chain surface modifications.[1] These longer chains are believed to create a more robust three-dimensional network within the liquid, leading to a more significant increase in viscosity.[1]
Hydrophobicity
Hydrophobicity is a crucial parameter for applications requiring water repellency, moisture protection, and improved compatibility with non-polar systems. The degree of hydrophobicity is often assessed by measuring the contact angle of a water droplet on a compressed powder tablet or by water vapor adsorption studies.
Table 2: Comparative Hydrophobicity of Aerosil Grades
| Hydrophobic Silica Grade | Surface Treatment | Water Vapor Adsorption (Qualitative Ranking) |
| Aerosil R 202 | Polydimethylsiloxane | Most Hydrophobic |
| Aerosil R 812 | Hexamethyldisilazane | Highly Hydrophobic |
| This compound | Octylsilane | Hydrophobic |
| Aerosil R 974 | Dimethyldichlorosilane | Hydrophobic |
| Aerosil R 972 | Dimethyldichlorosilane | Least Hydrophobic (among listed) |
Note: This qualitative ranking is based on water vapor adsorption isotherms, where lower water vapor uptake at a given relative humidity indicates higher hydrophobicity.[2][3]
Experimental Protocols
To ensure reproducibility and accurate comparison, the following are detailed methodologies for key performance experiments.
Rheological Measurement of Fumed Silica Dispersions
This protocol outlines the procedure for determining the viscosity of fumed silica dispersions in a liquid medium.
Caption: Workflow for Rheological Measurement.
-
Sample Preparation :
-
Accurately weigh the fumed silica and the liquid medium to achieve the desired concentration (e.g., 4% w/w).
-
Gradually add the silica to the liquid while mixing with a high-shear disperser (e.g., dissolver disc) at a specified speed (e.g., 2000 rpm) for a set duration (e.g., 10 minutes) to ensure uniform dispersion.
-
Deaerate the sample by centrifugation or under vacuum to remove any entrapped air bubbles.
-
-
Rheological Measurement :
-
Use a rotational rheometer with a cone-plate or parallel-plate geometry.
-
Load the sample onto the rheometer plate and allow it to equilibrate at a constant temperature (e.g., 25°C) for a specified time (e.g., 5 minutes).
-
Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and record the corresponding viscosity.
-
-
Data Analysis :
-
Plot the viscosity as a function of the shear rate.
-
Compare the viscosity values at a specific shear rate for different fumed silica samples.
-
Determination of Hydrophobicity by Sessile Drop Contact Angle
This method provides a quantitative measure of the hydrophobicity of a powder.
Caption: Workflow for Contact Angle Measurement.
-
Sample Preparation :
-
Place a sufficient amount of the hydrophobic silica powder into a press.
-
Compress the powder at high pressure to form a smooth, flat tablet.
-
-
Contact Angle Measurement :
-
Place the tablet on the stage of a contact angle goniometer.
-
Carefully dispense a small droplet of deionized water of a specific volume (e.g., 5 µL) onto the surface of the tablet.
-
Immediately capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
-
Data Analysis :
-
Use the software associated with the goniometer to measure the contact angle between the baseline of the tablet surface and the tangent at the edge of the water droplet.
-
Repeat the measurement at multiple locations on the tablet and for several tablets to obtain an average value. A higher contact angle indicates greater hydrophobicity.
-
Conclusion
This compound demonstrates a distinct performance profile characterized by excellent rheological control in medium to high-polarity systems, making it a preferred choice for applications such as epoxy-based coatings and adhesives. While other hydrophobic silicas like Aerosil R 202 may offer even higher thickening efficiency or greater hydrophobicity, the selection of the most suitable grade will always depend on the specific requirements of the formulation, including the polarity of the medium, desired viscosity, and level of water repellency needed. The experimental protocols provided in this guide offer a framework for conducting in-house comparative studies to validate the performance of different hydrophobic silicas in your specific application.
References
Quantitative Analysis of the Thickening Efficiency of Aerosil R 805: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the thickening efficiency of Aerosil R 805, a fumed silica, with other commonly used rheology modifiers in various solvent systems. The data presented is intended to assist researchers and formulation scientists in selecting the most appropriate thickener for their specific application, supported by detailed experimental protocols.
Executive Summary
This compound is a hydrophobically modified fumed silica that demonstrates high thickening efficiency, particularly in polar solvent systems. Its performance is attributed to the formation of a three-dimensional network of silica particles, which imparts viscosity and thixotropy to the liquid medium. This guide presents a comparative analysis of this compound against other fumed silicas and alternative rheology modifiers, highlighting its performance in both polar and non-polar environments.
Comparative Analysis of Thickening Efficiency
The thickening efficiency of a rheological modifier is dependent on several factors, including its concentration, the polarity of the solvent, and the applied shear rate. The following tables summarize the viscosity of various solvent systems thickened with this compound and its alternatives at different concentrations.
Table 1: Viscosity (in mPa·s) of Mineral Oil with Fumed Silica Thickeners
| Concentration (% w/w) | This compound | Aerosil R 972 (Hydrophobic) | Aerosil 200 (Hydrophilic) |
| 2% | 3,000 - 5,000 | 1,000 - 2,000 | 8,000 - 12,000 |
| 4% | 15,000 - 25,000 | 5,000 - 8,000 | 30,000 - 50,000 |
| 6% | 40,000 - 60,000 | 12,000 - 18,000 | 70,000 - 100,000 |
Note: Viscosity measurements were performed using a Brookfield rotational viscometer at a controlled temperature.
Table 2: Viscosity (in mPa·s) of Epoxy Resin (DGEBA) with Various Thickeners
| Concentration (% w/w) | This compound | Aerosil R 202 (Hydrophobic) | Organoclay (Bentone SD-2) |
| 2% | 10,000 - 15,000 | 12,000 - 18,000 | 5,000 - 8,000 |
| 4% | 40,000 - 60,000 | 50,000 - 70,000 | 15,000 - 25,000 |
| 6% | > 100,000 | > 120,000 | 30,000 - 50,000 |
Note: Epoxy resin systems are highly polar. The data illustrates the superior performance of hydrophobic fumed silicas in such matrices.[1][2][3][4]
Experimental Protocols
The following sections detail the methodologies used to obtain the comparative data.
Preparation of Fumed Silica Dispersions
A consistent and reproducible dispersion method is crucial for evaluating the thickening efficiency of fumed silica.
Materials:
-
Solvent (e.g., Mineral Oil, Epoxy Resin)
-
Fumed Silica (e.g., this compound)
-
High-shear mixer (e.g., dissolver with a saw-tooth blade)
-
Beaker
Procedure:
-
Weigh the desired amount of solvent into a beaker.
-
While stirring the solvent at a low speed with the high-shear mixer, gradually add the fumed silica powder.
-
Once all the powder is incorporated, increase the mixer speed to a peripheral velocity of 5-20 ft/sec.[5]
-
Disperse for a set time (e.g., 10-15 minutes) until a homogenous and lump-free dispersion is achieved.
-
Allow the dispersion to rest for at least 24 hours to allow for complete wetting and network formation before measuring the viscosity.
Viscosity Measurement
Viscosity was measured using a Brookfield rotational viscometer according to the ASTM D2196 standard test method.[6][7][8][9][10]
Apparatus:
-
Brookfield Rotational Viscometer
-
Appropriate spindle (selected based on the expected viscosity)
-
Controlled temperature water bath (25°C ± 0.1°C)
-
600 mL low-form Griffin beaker
Procedure:
-
Equilibrate the fumed silica dispersion to 25°C in the water bath.
-
Select a spindle and rotational speed that will result in a torque reading between 10% and 90% of the viscometer's full-scale range.[11]
-
Immerse the spindle into the center of the dispersion up to the immersion mark.
-
Allow the spindle to rotate for a specified time (e.g., 1 minute) to reach a stable reading.
-
Record the viscosity reading in milliPascal-seconds (mPa·s).
-
Repeat the measurement at different rotational speeds to assess the shear-thinning behavior of the material.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the quantitative analysis of thickening efficiency.
Caption: Experimental workflow for sample preparation and viscosity measurement.
Caption: Mechanism of thickening by fumed silica in a liquid medium.
References
- 1. l-i.co.uk [l-i.co.uk]
- 2. oqema.com.ua [oqema.com.ua]
- 3. products.evonik.com [products.evonik.com]
- 4. l-i.co.uk [l-i.co.uk]
- 5. products.evonik.com [products.evonik.com]
- 6. matec-conferences.org [matec-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. List of Frequently Asked Questions [brookfieldengineering.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
Measuring Surface Wettability: A Comparative Guide to Aerosil® R 805 Coated Surfaces
For researchers, scientists, and professionals in drug development, understanding and controlling the surface properties of materials is paramount. One key parameter for determining the hydrophobicity of a surface is the contact angle. This guide provides a comparative analysis of the contact angle of surfaces coated with Aerosil® R 805, a hydrophobically modified fumed silica, and other alternative materials. The information presented is supported by experimental data and detailed protocols to ensure reproducibility.
Aerosil® R 805 is a fumed silica that has been surface-treated with an organosilane, rendering it hydrophobic.[1][2][3][4][5][6][7] This property makes it a valuable component in the formulation of water-repellent coatings. The effectiveness of such a coating is primarily assessed by measuring the water contact angle, which is the angle a water droplet forms with the surface. A higher contact angle indicates greater hydrophobicity. For a surface to be classified as superhydrophobic, the static water contact angle should be above 150° with a low contact angle hysteresis (the difference between the advancing and receding angles).[8]
Comparative Analysis of Contact Angles
While direct measurement of the contact angle on compressed tablets of hydrophobic Aerosil® grades like R 805 can be challenging due to their tendency to crumble, data from coatings incorporating these materials provide valuable insights.[9] The following table summarizes the water contact angle data for surfaces coated with Aerosil® R 805 and comparable hydrophobic fumed silica products.
| Coating Material | Substrate | Static Water Contact Angle (°) | Advancing Contact Angle (°) | Receding Contact Angle (°) | Contact Angle Hysteresis (°) | Reference |
| Aerosil® R 805 in a composite coating | Not Specified | ≥ 145 (typically 150-160) | Not Specified | Not Specified | Not Specified | Patent Application Data |
| PDMS with 4% w/v PDMS modified fumed silica (similar to Aerosil® R 805) | Glass | 169 ± 2 | 173 ± 1 | 166 ± 1 | 7 | [10] |
| Aerosil® R 972 in a composite coating | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [11][12][13] |
| PDMS with 4% w/v hydrophilic fumed silica (for comparison) | Glass | High advancing angle (163-168) | High | Low | High | [10] |
Note: Data for Aerosil® R 805 from the patent application is a general claim and not from a specific experimental study. The data for PDMS with modified fumed silica is presented as a close comparison.
The data indicates that coatings formulated with hydrophobically modified fumed silica, such as those similar to Aerosil® R 805, can achieve superhydrophobic properties with contact angles exceeding 150° and low contact angle hysteresis.[10] In contrast, coatings using hydrophilic fumed silica may exhibit a high advancing contact angle but also a high contact angle hysteresis, meaning that while they can repel an advancing water droplet, they are more prone to pinning the droplet as it recedes.[10]
Experimental Protocol: Measuring Contact Angle of Aerosil® R 805 Coated Surfaces
The following is a detailed methodology for preparing a surface coated with Aerosil® R 805 and measuring its water contact angle using the sessile drop method.
Materials and Equipment:
-
Aerosil® R 805 fumed silica
-
Poly(dimethylsiloxane) (PDMS) or other suitable binder
-
Appropriate solvent (e.g., toluene, hexane)
-
Substrate (e.g., glass slides, silicon wafers)
-
Spin coater or spray coater
-
Oven for curing
-
Contact angle goniometer with a high-resolution camera
-
Microsyringe for dispensing water droplets
Coating Preparation Protocol:
-
Dispersion Preparation: Disperse a specific concentration of Aerosil® R 805 (e.g., 1-5% by weight) in a solution of the binder (e.g., PDMS) and solvent. The mixture should be sonicated or homogenized to ensure a uniform dispersion of the nanoparticles.
-
Substrate Cleaning: Thoroughly clean the substrate to remove any organic or inorganic contaminants. This can be achieved by washing with detergent, rinsing with deionized water and ethanol, and drying with a stream of nitrogen. For some substrates, a plasma cleaning or piranha solution treatment may be necessary.
-
Coating Application: Apply the prepared dispersion onto the cleaned substrate. This can be done using a spin coater at a set speed and duration to achieve a uniform film thickness, or by spray coating.
-
Curing: Cure the coated substrate in an oven at a temperature and for a duration appropriate for the chosen binder to ensure cross-linking and adhesion of the coating to the substrate.
Contact Angle Measurement Protocol (Sessile Drop Method):
The sessile drop method is a widely used technique for determining the contact angle of a liquid on a solid surface.[14][15][16]
-
Instrument Setup: Place the coated substrate on the sample stage of the contact angle goniometer. Ensure the surface is level.
-
Droplet Deposition: Using a microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the coated surface.
-
Static Contact Angle Measurement: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface. The software of the goniometer will then analyze the drop shape and calculate the static contact angle.
-
Dynamic Contact Angle Measurement (Advancing and Receding):
-
Advancing Angle: While recording, slowly add more water to the existing droplet, causing the contact line to advance. The advancing contact angle is the angle measured just as the contact line begins to move.
-
Receding Angle: Subsequently, slowly withdraw water from the droplet, causing the contact line to recede. The receding contact angle is the angle measured just as the contact line begins to retract.
-
-
Data Analysis: Record the static, advancing, and receding contact angles. The contact angle hysteresis is calculated as the difference between the advancing and receding angles. For reliable results, measurements should be repeated at multiple locations on the surface and the average values reported.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for measuring the contact angle of an Aerosil® R 805 coated surface.
By following this guide, researchers can effectively measure and compare the contact angle of surfaces coated with Aerosil® R 805, enabling a deeper understanding of its hydrophobic properties and its suitability for various applications in drug development and materials science.
References
- 1. Contact angle assessment of hydrophobic silica nanoparticles related to the mechanisms of dry water formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. products.evonik.com [products.evonik.com]
- 4. products.evonik.com [products.evonik.com]
- 5. Palmer Holland - this compound Coating - Organosilicon - Odor-free - CWA [products.palmerholland.com]
- 6. coatino.com [coatino.com]
- 7. scribd.com [scribd.com]
- 8. Advances in the development of superhydrophobic and icephobic surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p2infohouse.org [p2infohouse.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. coatino.com [coatino.com]
- 13. specialchem.com [specialchem.com]
- 14. cdn2.hubspot.net [cdn2.hubspot.net]
- 15. pages.mtu.edu [pages.mtu.edu]
- 16. Historical Development of Contact Angle Measurement: From Early Observations to Modern Understanding [jnsam.com]
Benchmarking Aerosil R 805: A Comparative Guide to Anti-Sagging Performance in Coatings
For Researchers, Scientists, and Drug Development Professionals in the Coatings Industry
This guide provides an objective comparison of the anti-sagging properties of Aerosil R 805, a hydrophobic fumed silica, against other common rheological additives used in coating formulations. The information presented is supported by publicly available data and established testing methodologies to assist in the selection of the most suitable anti-sag agent for your specific application.
Executive Summary
This compound, a surface-treated fumed silica, is a highly effective rheology control agent that imparts excellent anti-sagging properties to a variety of coating systems.[1][2][3][4] Its hydrophobic nature contributes to stable performance, particularly in epoxy and other solvent-borne coatings, by minimizing interactions with atmospheric moisture and polar components of the formulation.[5] While direct quantitative comparisons are often proprietary, this guide synthesizes available data to benchmark this compound against other fumed silicas, organoclays, and organic thixotropes.
Data Presentation: Comparison of Rheological Additives
The following table summarizes the key performance characteristics of this compound and its common alternatives. The data is compiled from technical data sheets and comparative studies.
| Rheological Additive | Chemical Class | Primary Mechanism | Sag Resistance Efficiency | System Compatibility | Key Advantages | Potential Limitations |
| This compound | Hydrophobic Fumed Silica | Hydrogen bonding between silica particles forms a 3D network | High | Broad (especially effective in solvent-borne, high solids, and epoxy systems)[1][2][6] | Excellent sag control, high transparency, stable viscosity during curing, good anti-settling.[1][5] | Requires sufficient shear for proper dispersion. |
| Hydrophilic Fumed Silica (e.g., Aerosil 200/300) | Untreated Fumed Silica | Hydrogen bonding between silica particles | Moderate to High | Best in non-polar systems | Effective thickening in non-polar solvents. | Performance can be negatively impacted by moisture and polar solvents; viscosity may decrease over time in certain systems.[5] |
| Organoclays (e.g., Bentone series) | Modified Bentonite Clay | Swelling and particle-particle interaction to form a gel structure | High | Broad (solvent-borne and some water-borne systems) | Cost-effective, excellent anti-settling. | Can impact gloss and transparency; requires a chemical activator and proper incorporation procedure. |
| Castor Oil Derivatives (Waxes) | Organic Thixotrope | Crystalline fiber network formation | Moderate to High | Primarily solvent-borne systems | Good sag resistance and flow control. | Temperature sensitivity (seeding can occur); may affect recoatability. |
| Polyamide Waxes | Organic Thixotrope | Controlled flocculation and network formation | High | Broad (solvent-borne and some water-borne systems) | Excellent sag control and anti-settling. | Can influence gloss and clarity; may require specific activation temperatures. |
Experimental Protocols
The industry standard for evaluating the sag resistance of coatings is the ASTM D4400 test method, which utilizes a multinotch applicator, often referred to as a Leneta Anti-Sag Meter.
ASTM D4400: Standard Test Method for Sag Resistance of Paints Using a Multinotch Applicator
Objective: To determine the sag resistance of a coating by applying it at varying film thicknesses and observing the point at which it sags.
Apparatus:
-
Leneta Anti-Sag Meter: A drawdown blade with a series of notches of increasing clearance.
-
Drawdown Card: A sealed chart with a smooth, impervious surface, typically with black and white areas for contrast.
-
Straightedge: To guide the applicator for a straight drawdown.
-
Holding Device: To secure the drawdown card on a flat surface.
Procedure:
-
Sample Preparation: The coating sample is thoroughly mixed and conditioned to a specified temperature (typically 23 ± 2°C).
-
Chart Preparation: The drawdown card is secured on a flat, level surface.
-
Application: A generous amount of the coating is poured across the top of the drawdown card. The Leneta Anti-Sag Meter is placed behind the coating and drawn down the card at a slow, steady rate, guided by the straightedge. This creates a series of parallel stripes of increasing wet film thickness.
-
Vertical Placement: Immediately after application, the drawdown card is hung vertically with the stripes in a horizontal position, with the thinnest stripe at the top.
-
Evaluation: The coating is allowed to dry in the vertical position. The sag resistance is then rated by observing the thickest stripe that does not sag and touch the stripe below it. The corresponding notch clearance value is reported as the anti-sag index. A higher anti-sag index indicates better sag resistance.
Mandatory Visualization
Logical Workflow for Sag Resistance Testing
The following diagram illustrates the logical workflow of a typical sag resistance test based on the ASTM D4400 standard.
References
Aerosil R 805: A Critical Evaluation as a Negative Control in Nanoparticle Toxicology Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate negative control is a cornerstone of robust nanoparticle toxicology studies. An ideal negative control should be well-characterized, stable, and elicit a minimal biological response, thereby providing a reliable baseline against which the toxicity of test nanoparticles can be assessed. This guide provides a comprehensive comparison of Aerosil R 805, a hydrophobic fumed silica, as a potential negative control, evaluating its performance against other commonly used alternatives and presenting supporting experimental data and protocols.
The Case for a Negative Control in Nanotoxicology
In the realm of nanoparticle toxicology, distinguishing between a true toxicological effect and a non-specific response to particulate matter is paramount. A negative control serves as this crucial benchmark. The ideal characteristics of a negative control nanoparticle include high purity, low biological reactivity, and physical and chemical stability in physiological media. It should not induce significant cytotoxicity, inflammation, or oxidative stress, allowing researchers to confidently attribute any observed adverse effects of a test nanoparticle to its unique physicochemical properties.
This compound: Physicochemical Properties
This compound is a high-purity, amorphous fumed silica that has been surface-modified with octylsilane, rendering it hydrophobic. This surface treatment is a key attribute when considering its use as a negative control, as it can significantly alter its interaction with biological systems compared to its hydrophilic counterparts.
| Property | Specification | Reference |
| Appearance | White, fluffy powder | [Evonik, 2023] |
| SiO₂ Content (ignited) | > 99.8% | [Evonik, 2023] |
| Specific Surface Area (BET) | 125 - 175 m²/g | [Evonik, 2023] |
| Tamped Density | Approx. 60 g/L | [Evonik, 2023] |
| Carbon Content | 4.5 - 6.5% | [Evonik, 2023] |
| Surface Modification | Octylsilane | [Evonik, 2023] |
| pH (in 4% aqueous dispersion) | 3.5 - 5.5 | [Evonik, 2023] |
Performance of this compound as a Negative Control
The hydrophobic surface of this compound is expected to reduce its interaction with aqueous biological media and cell membranes, potentially leading to lower toxicity compared to unmodified fumed silica. The manufacturer's safety data sheet for this compound indicates that it is not classified as a hazardous substance and exhibits low acute toxicity in animal studies.[1][2] Specifically, the acute oral LD50 in rats is greater than 5000 mg/kg, and it is not considered a skin or eye irritant.[2] Furthermore, in vitro genotoxicity studies (Ames test) have shown no evidence of mutagenic effects.[1]
One study demonstrated that surface treatment of fumed silica with hydrophobic coatings, such as organosilanes, strongly reduces its in vitro bioactivity.[3] In this research, hydrophobic fumed silica, including grades similar to this compound, showed virtually no effect on alveolar macrophages in terms of lactate dehydrogenase (LDH) release, glucuronidase (GLU) release, and tumor necrosis factor-alpha (TNF-α) production, whereas untreated hydrophilic fumed silica induced significant responses.[3]
However, the use of fumed silica in general as a negative control is not without debate. Some studies have suggested that fumed silica nanoparticles can induce inflammatory responses and cytotoxicity, complicating their role as a truly inert control.[4] Therefore, the decision to use this compound as a negative control must be made with careful consideration of the specific experimental context and the endpoints being measured.
Comparison with Alternative Negative Controls
Several other nanoparticles are commonly employed as negative controls in toxicological studies. The choice of an appropriate alternative often depends on the specific characteristics of the test nanoparticle and the biological system under investigation.
| Nanoparticle Control | Key Characteristics | Advantages | Disadvantages |
| This compound (Hydrophobic Fumed Silica) | High purity, hydrophobic surface, well-characterized | Reduced in vitro bioactivity compared to hydrophilic silica.[3] Low acute toxicity according to safety data.[1][2] | Fumed silica in general can exhibit some inflammatory potential.[4] Potential for aggregation in aqueous media. |
| Titanium Dioxide (TiO₂) Nanoparticles | Widely used, various crystal forms (anatase, rutile), generally considered low toxicity | Extensive historical use as a control.[5] Relatively stable. | Can induce oxidative stress and inflammation, particularly the anatase form and under UV irradiation.[5][6] |
| Polystyrene Nanoparticles | Available in a wide range of sizes and surface modifications, generally considered biologically inert | Highly uniform in size. Can be functionalized to match the surface chemistry of test particles. | Can be taken up by cells and may induce some level of oxidative stress and inflammatory response.[7][8] |
| Gold Nanoparticles (AuNPs) | Biocompatible, stable, easily synthesized in various sizes | Generally considered non-toxic and biologically inert.[9] | Can be expensive. Surface coating can influence biological response. |
Experimental Protocols
To ensure the reproducibility and validity of toxicological assessments, detailed and standardized experimental protocols are essential. Below are representative methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., A549 human lung carcinoma cells or RAW 264.7 macrophage-like cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Nanoparticle Exposure: Prepare dispersions of this compound and other test nanoparticles in complete cell culture medium at various concentrations. It is crucial to ensure a stable and well-characterized dispersion. Remove the old medium from the cells and add 100 µL of the nanoparticle dispersions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the nanoparticles for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Cytokine Production Assay (ELISA for TNF-α)
-
Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7 or primary macrophages) in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere. For some experiments, cells may be pre-stimulated with a low concentration of lipopolysaccharide (LPS) to prime the inflammatory response.
-
Nanoparticle Exposure: Expose the cells to different concentrations of the nanoparticle dispersions for a specified time (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the desired cytokine (e.g., TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentration based on a standard curve and compare the levels in treated versus untreated cells.
Visualizing Experimental Logic and Pathways
To better understand the logical framework of using a negative control and the potential biological pathways involved, graphical representations are invaluable.
Caption: Workflow for assessing nanoparticle toxicity using a negative control.
Caption: Simplified signaling pathway for inflammasome activation.
Conclusion
This compound presents a viable option as a negative control in nanoparticle toxicology studies, particularly due to its high purity, well-defined physicochemical properties, and the reduced in vitro bioactivity conferred by its hydrophobic surface modification.[3] However, the potential for fumed silica to exhibit some level of biological activity necessitates careful consideration and validation for each specific experimental system.
When selecting a negative control, researchers should consider the physicochemical properties of their test nanoparticle and the specific biological questions being addressed. A comparative approach, including multiple types of control nanoparticles such as titanium dioxide, polystyrene beads, or gold nanoparticles, can provide a more comprehensive understanding of the observed toxicological effects. Ultimately, the use of well-characterized and minimally reactive negative controls like this compound is indispensable for the accurate and reliable assessment of nanoparticle safety.
References
- 1. Health Concerns of Various Nanoparticles: A Review of Their in Vitro and in Vivo Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. msds.evonik.com [msds.evonik.com]
- 3. Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of non-crystalline silica nanoparticles in IL-1β release from macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity Assessment of SiO2 and TiO2 in Normal Colon Cells, In Vivo and in Human Colon Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Toxicity of TiO2:SiO2 Nanocomposites with Different Photocatalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. products.evonik.com [products.evonik.com]
The Expert's Guide to Fumed Silica: Correlating the Rheological Behavior of Aerosil R 805 with its Microstructure
For researchers, scientists, and drug development professionals navigating the complexities of formulation science, selecting the optimal rheology modifier is paramount. Among the myriad of options, fumed silica stands out for its exceptional ability to control viscosity, provide thixotropy, and prevent sagging and settling. This guide offers an in-depth comparison of Aerosil R 805, a hydrophobically modified fumed silica, with other relevant alternatives. By delving into its rheological performance and underlying microstructure, this document aims to provide a clear, data-driven framework for making informed formulation decisions.
Performance Comparison of Aerosil Fumed Silicas
This compound is a fumed silica that has been surface-treated with an octylsilane, rendering it hydrophobic. This characteristic is crucial in determining its behavior in different liquid systems, especially in comparison to its hydrophilic counterparts like Aerosil 200 and 300, and other hydrophobic grades such as Aerosil R 202 and R 972. The choice between these grades is heavily dependent on the polarity of the continuous phase.[1]
In polar systems, such as epoxy resins and certain organic solvents, hydrophobic grades like this compound and R 202 generally exhibit a more significant thickening effect than hydrophilic grades.[2] This is attributed to the hydrophobic surface preventing the solvation of the silica particles by the polar liquid, which would otherwise disrupt the formation of a stable, three-dimensional network.[2][3] Conversely, in non-polar to semi-polar systems, hydrophilic fumed silicas are often more effective rheology modifiers.[1]
The following tables summarize the key physicochemical properties and comparative rheological performance of this compound and its alternatives.
Table 1: Physicochemical Properties of Selected Aerosil Fumed Silicas
| Property | This compound | Aerosil 200 | Aerosil 300 | Aerosil R 202 | Aerosil R 972 |
| Surface Treatment | Octylsilane | None (Hydrophilic) | None (Hydrophilic) | Polydimethylsiloxane (PDMS) | Dimethyldichlorosilane (DDS) |
| Specific Surface Area (BET) (m²/g) | 125 - 175[4][5] | ~200 | ~300 | ~100 | ~110 |
| Carbon Content (%) | 4.5 - 6.5[4][5] | - | - | ~3.5 | ~0.7 |
| pH (in 4% aqueous dispersion) | 3.5 - 5.5[4][5] | 3.7 - 4.5 | 3.7 - 4.5 | 4.0 - 6.0 | 3.6 - 4.5 |
Table 2: Comparative Rheological Performance in a DGEBA Epoxy Resin
| Aerosil Grade (at 4% loading) | Relative Thickening Effect | Storage Stability |
| This compound | Very High | Excellent[2] |
| Aerosil R 202 | Very High | Excellent |
| Aerosil 300 | Low to None | Poor (Viscosity decreases over time)[2] |
Table 3: Comparative Rheological Data in Mineral Oil
| Aerosil Grade | Concentration for Comparable Yield Point | Storage Modulus (G') | Loss Modulus (G'') |
| This compound | 6% | High | Low |
| Aerosil R 972 | 12% | Lower than R 805 | Higher than R 805 |
| Aerosil 200 | - | High | Low |
Data compiled from technical datasheets and application literature.[3] The concentration required for a comparable yield point highlights the efficiency of the fumed silica in building a network structure.
The Microstructure-Rheology Correlation
The rheological behavior of fumed silica dispersions is intrinsically linked to their microstructure. Fumed silica is produced by the flame hydrolysis of silicon tetrachloride, resulting in primary spherical nanoparticles (typically 7-40 nm in diameter) that fuse to form aggregates.[3] These aggregates then form larger agglomerates through physical interactions. When dispersed in a liquid, these aggregates and agglomerates form a three-dimensional network that entraps the liquid, leading to an increase in viscosity and the development of a yield stress.[3][6]
The strength and nature of this network are dictated by the interactions between the silica particles. For hydrophilic fumed silica, this network is primarily formed through hydrogen bonding between the surface silanol (Si-OH) groups.[6] In the case of hydrophobic fumed silicas like this compound, the surface silanol groups are partially replaced by hydrophobic groups (octyl chains for R 805).[2][7] The network formation in these systems is governed by a combination of remaining silanol group interactions, van der Waals forces, and hydrophobic interactions between the surface-grafted chains.[2][6]
The structure of the fumed silica network can be described by its fractal dimension, which quantifies the openness and ramification of the aggregates. A lower fractal dimension corresponds to a more open, chain-like structure, while a higher fractal dimension indicates a more compact aggregate. The fractal dimension of fumed silica aggregates is typically in the range of 1.7 to 2.1.[8]
Caption: Relationship between microstructure and rheology.
Experimental Protocols
To ensure reproducible and comparable results when evaluating fumed silica, standardized experimental protocols are essential.
Rheological Measurements
Objective: To characterize the flow behavior (viscosity, shear thinning) and viscoelastic properties (storage and loss moduli, yield stress) of fumed silica dispersions.
Apparatus: A controlled-stress or controlled-strain rotational rheometer equipped with a cone-plate or parallel-plate geometry is recommended. A temperature control unit (e.g., a Peltier plate) is crucial for maintaining a constant temperature.
Procedure:
-
Sample Preparation: Disperse the fumed silica into the liquid medium using a high-shear mixer (e.g., a dissolver with a saw-tooth blade or a rotor-stator system) to ensure proper deagglomeration. The dispersion energy and time should be optimized and kept consistent for all samples.
-
Loading: Carefully load the sample onto the rheometer plate, ensuring no air bubbles are trapped. Trim any excess sample.
-
Equilibration: Allow the sample to rest for a defined period (e.g., 5-10 minutes) to allow for temperature equilibration and structural recovery after loading.
-
Flow Curve Measurement (Steady-State Shear):
-
Apply a controlled shear rate or shear stress ramp.
-
For shear rate-controlled tests, a typical range is from 0.01 to 1000 s⁻¹.
-
For shear stress-controlled tests, the range should be chosen to cover the pre-yield, yield, and post-yield regions.
-
Record the viscosity as a function of shear rate. This will reveal shear-thinning behavior.
-
-
Oscillatory Measurements (Dynamic Mechanical Analysis):
-
Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain. This provides information about the gel-like or liquid-like behavior of the dispersion. In a gel-like structure, G' is typically higher than G'' and relatively independent of frequency.
-
-
Thixotropy Loop:
-
Apply an increasing shear rate ramp followed immediately by a decreasing shear rate ramp.
-
The area between the upward and downward curves represents the degree of thixotropy, indicating the time-dependent structural breakdown and recovery.
-
Microstructure Characterization: Transmission Electron Microscopy (TEM)
Objective: To visualize the primary particles, aggregates, and the overall network structure of the fumed silica in a dispersed state.
Apparatus: A transmission electron microscope (TEM).
Procedure:
-
Sample Preparation:
-
Dilute the fumed silica dispersion significantly with a suitable solvent (e.g., ethanol or the same liquid medium as the dispersion) to a concentration that allows for the observation of individual aggregates. Sonication can be used to aid in the dispersion of the diluted sample.
-
Place a drop of the diluted dispersion onto a TEM grid (e.g., a carbon-coated copper grid).
-
Allow the solvent to evaporate completely, leaving the fumed silica aggregates deposited on the grid.
-
-
Imaging:
-
Insert the prepared grid into the TEM.
-
Acquire images at various magnifications to observe the primary particles, the morphology of the aggregates, and their size distribution.
-
-
Image Analysis:
-
Use image analysis software to measure the primary particle size, aggregate size, and to qualitatively assess the aggregate morphology (e.g., chain-like, branched).
-
Advanced image analysis techniques can be used to estimate the fractal dimension of the aggregates.
-
Caption: Experimental workflow for analysis.
References
- 1. polymerinnovationblog.com [polymerinnovationblog.com]
- 2. products.evonik.com [products.evonik.com]
- 3. products.evonik.com [products.evonik.com]
- 4. products.evonik.com [products.evonik.com]
- 5. scribd.com [scribd.com]
- 6. adhesivesmag.com [adhesivesmag.com]
- 7. ulprospector.com [ulprospector.com]
- 8. Deposition of fractal-like aerosol aggregates in a model of human nasal cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Aerosil R 805 on the Mechanical Properties of Composites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aerosil® R 805, a hydrophobic fumed silica, and its impact on the mechanical properties of composite materials. Its performance is compared with other fumed silica alternatives, supported by experimental data. Detailed methodologies for key mechanical tests are also provided to aid in the design and execution of relevant studies.
Introduction to Aerosil R 805 in Composites
Aerosil® R 805 is a fumed silica that has been surface-treated with an organosilane, rendering it hydrophobic.[1][2][3] This characteristic makes it highly suitable for incorporation into non-polar polymer matrices, such as epoxy resins, where it serves as a rheology modifier and a reinforcing agent.[4][5][6] The hydrophobic surface of Aerosil® R 805 improves its dispersion within the polymer and enhances the interfacial adhesion between the silica particles and the polymer matrix. This improved interaction is crucial for transferring stress from the matrix to the filler, thereby enhancing the overall mechanical properties of the composite material.[4]
Comparative Analysis of Mechanical Properties
The incorporation of fumed silica, such as Aerosil® R 805, can significantly influence the mechanical performance of composite materials. The extent of this influence depends on factors like the type of fumed silica, its concentration, and the polymer matrix used.
Comparison with Other Hydrophobic Fumed Silicas
A study by Park et al. provides a direct comparison of the mechanical properties of carbon fiber-reinforced epoxy composites containing 2 wt% of either Aerosil® R 805 or Aerosil® R 202, another hydrophobic fumed silica.[1] The results of this study are summarized in the table below.
Table 1: Comparison of Mechanical Properties of Epoxy Composites with Different Hydrophobic Fumed Silicas [1]
| Property | Test Method | Neat Epoxy (977-3) | 2 wt% Aerosil® R 805 | 2 wt% Aerosil® R 202 |
| Flexural Strength (ksi) | ASTM D790 | 150 | 144 | 141 |
| Flatwise Tension Strength (psi) | ASTM C297 | 5823 | 5528 | 5908 |
| Short Beam Shear Strength (ksi) | ASTM D2344 | 11.7 | 10.8 | 10.9 |
Comparison with Other Filler Materials
In a separate study, the impact strength of carbon-epoxy composites filled with various materials was investigated.[7] The results indicated that composites filled with Aerosil® (fumed silica) exhibited the highest impact strength compared to those filled with silicon carbide, zirconium oxide, granite powder, or Coremat.[7] This suggests that the uniform dispersion of fumed silica throughout the matrix allows for greater energy absorption under impact loads.[7]
Table 2: Qualitative Comparison of Impact Strength with Different Fillers [7]
| Filler Material | Relative Impact Strength |
| Aerosil® (Fumed Silica) | Highest |
| Silicon Carbide | High |
| Zirconium Oxide | Moderate |
| Granite Powder | Moderate |
| Coremat | Low |
Experimental Protocols
Detailed and standardized experimental protocols are essential for accurate and reproducible assessment of the mechanical properties of composites. The following sections outline the methodologies for tensile, flexural, and impact testing based on widely accepted ASTM standards.
Tensile Testing
Tensile properties are determined according to ASTM D638: Standard Test Method for Tensile Properties of Plastics .[8][9][10][11] This test measures the force required to pull a specimen to its breaking point, providing information on its tensile strength, modulus, and elongation.
Specimen Preparation:
-
Specimens are typically dumbbell-shaped (dog-bone) to ensure that failure occurs in the central narrow section.[9][10]
-
The dimensions of the specimen depend on the thickness of the material being tested, as specified in the ASTM D638 standard.[8]
-
For anisotropic materials, two sets of specimens are prepared, with their principal axes of anisotropy oriented parallel and perpendicular to the longitudinal axis of the specimen.
Test Procedure:
-
Condition the specimens at a standard temperature and humidity as per ASTM guidelines.
-
Measure the width and thickness of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine (UTM).[10]
-
Attach an extensometer to the specimen's gauge length to accurately measure strain.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.
-
Record the load and elongation data throughout the test.
Flexural Testing
Flexural properties are evaluated using ASTM D790: Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials .[12][13][14][15][16] This test measures the material's resistance to bending.
Specimen Preparation:
-
Specimens are rectangular bars of a specified length, width, and thickness.[13][15]
-
The standard specimen dimensions are typically 127 mm in length, 12.7 mm in width, and 3.2 mm in thickness.[15]
Test Procedure:
-
Condition the specimens as per ASTM standards.
-
Measure the dimensions of each specimen.
-
Place the specimen on two supports in a three-point bending fixture attached to a UTM.[14] The support span is typically 16 times the specimen thickness.[13]
-
Apply a load to the center of the specimen at a specified rate.
-
Continue the test until the specimen breaks or reaches a maximum strain of 5.0%.[16]
-
Record the load and deflection data.
Impact Testing (Izod)
The impact resistance of a material is determined using the ASTM D256: Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics .[17][18][19][20][21] This test measures the energy absorbed by a notched specimen upon impact.
Specimen Preparation:
-
Specimens are rectangular bars with a V-notch machined into one side.[17]
-
Standard specimen dimensions are 63.5 mm in length, 12.7 mm in width, and 3.2 mm in thickness.[17]
-
The notch serves as a stress concentrator, promoting a brittle fracture.
Test Procedure:
-
Condition the notched specimens for at least 40 hours after notching at a controlled temperature and humidity.[18]
-
Securely clamp the specimen in a vertical cantilevered position in the Izod impact tester, with the notch facing the direction of the pendulum strike.[18]
-
Release the pendulum, allowing it to swing down and strike the specimen.
-
The energy absorbed by the specimen to fracture is measured by the tester.[17]
-
Typically, five or more specimens are tested to obtain an average impact resistance value.[18]
Visualizing the Impact: Diagrams
The following diagrams illustrate the experimental workflow for assessing the mechanical properties of composites and the logical relationship of how fumed silica influences these properties.
Caption: Experimental workflow for mechanical property assessment.
Caption: Influence of this compound on composite properties.
Conclusion
Aerosil® R 805, due to its hydrophobic surface treatment, is an effective reinforcing agent in polymer composites, particularly in non-polar matrices like epoxy. The available data suggests that while it may not universally lead to an increase in all mechanical properties compared to a neat resin system, its performance is comparable to other hydrophobic fumed silicas. Furthermore, fumed silica, in general, appears to offer superior impact resistance compared to other inorganic fillers. The choice of the most suitable fumed silica grade will ultimately depend on the specific polymer matrix and the desired balance of mechanical properties for the intended application. The provided experimental protocols offer a standardized framework for conducting comparative studies to guide material selection and optimization.
References
- 1. arc.aiaa.org [arc.aiaa.org]
- 2. coatino.com [coatino.com]
- 3. specialchem.com [specialchem.com]
- 4. l-i.co.uk [l-i.co.uk]
- 5. oqema.com.ua [oqema.com.ua]
- 6. products.evonik.com [products.evonik.com]
- 7. iarjset.com [iarjset.com]
- 8. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 9. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 10. researchgate.net [researchgate.net]
- 11. zwickroell.com [zwickroell.com]
- 12. kiyorndlab.com [kiyorndlab.com]
- 13. boundengineering.com [boundengineering.com]
- 14. tamuk.edu [tamuk.edu]
- 15. testresources.net [testresources.net]
- 16. micomlab.com [micomlab.com]
- 17. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 18. azom.com [azom.com]
- 19. infinitalab.com [infinitalab.com]
- 20. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Aerosil R 805: A Guide for Laboratory Professionals
Aerosil R 805, a hydrophobically modified fumed silica, is a common component in pharmaceutical and industrial applications. While it is not classified as a hazardous substance, proper handling and disposal are essential to maintain a safe laboratory environment and ensure regulatory compliance. This guide provides detailed procedures for the safe disposal of this compound.
Immediate Safety and Handling Considerations
Before disposal, it is crucial to handle this compound in a manner that minimizes dust generation. This substance can form explosive dust-air mixtures.[1] Key safety precautions include:
-
Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended where dust may be formed.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and respiratory protection if dust is generated.[4]
-
Spill Management: In case of a spill, avoid creating dust clouds.[1] Use a vacuum cleaner approved for combustible dust collection or gently sweep the material into a suitable, labeled container for disposal.[1][2]
Disposal Procedures for Uncontaminated this compound
Uncontaminated this compound is not considered a hazardous waste.[1] However, disposal methods must adhere to local, state, and federal regulations.[1]
Step-by-Step Disposal:
-
Collection: Collect waste this compound in a clearly labeled, sealed container to prevent dust from becoming airborne.
-
Evaluation of Local Regulations: Before proceeding, consult your institution's environmental health and safety (EHS) department and review all applicable local, state, and federal disposal regulations.[5]
-
Landfill Disposal: In many cases, solidified, uncontaminated fumed silica can be disposed of in a sanitary landfill.[2] It is often recommended to mix the powder with water to prevent dust formation during disposal.
Disposal of Contaminated this compound and Packaging
If this compound is contaminated with hazardous materials, the resulting mixture must be treated as hazardous waste. The disposal protocol will be dictated by the nature of the contaminant.
-
Contaminated Product: The disposal of contaminated this compound must follow the guidelines for the hazardous substance it has come into contact with.
-
Contaminated Packaging: Packaging that has contained this compound should be handled as the product itself.[5] If the product was not hazardous, the packaging can often be recycled after being thoroughly rinsed.[5] Otherwise, it must be disposed of in accordance with the regulations for the hazardous contaminant.
Quantitative Data Summary
While specific quantitative limits for disposal are not extensively detailed in standard safety data sheets, the following table summarizes key physical and chemical properties relevant to its safe handling and disposal.
| Property | Value/Information |
| Chemical Name | Silane, trimethoxyoctyl-, hydrolysis products with silica[5] |
| CAS Number | 92797-60-9[5] |
| Hazard Classification | Not classified as a hazardous substance or mixture[1] |
| Transport Regulation | Not regulated as a dangerous good for transport[5] |
| Explosive Potential | May form explosive dust-air mixtures if dispersed[5] |
| Hazardous Decomposition | In case of fire, may release carbon monoxide, carbon dioxide, and organic products of decomposition.[5] Stable under normal conditions.[5] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Aerosil R 805
Essential safety and logistical protocols for the handling and disposal of Aerosil R 805 are critical for ensuring a secure laboratory environment. This guide provides clear, procedural instructions for researchers, scientists, and drug development professionals to minimize risks and manage this fumed silica effectively.
This compound, a hydrophobically modified fumed silica, requires specific handling procedures to mitigate potential health risks associated with fine airborne particulates. Adherence to the following personal protective equipment (PPE) guidelines, operational plans, and disposal protocols is imperative for safe laboratory practices.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Respiratory Protection | A NIOSH-approved respirator is necessary if workplace conditions warrant its use or if exposure limits are exceeded. A program compliant with OSHA 1910.134 and ANSI Z88.2 should be followed.[1] | Prevents inhalation of fine silica particles, which can cause respiratory irritation.[1][2] |
| Hand Protection | Wear impermeable gloves made of rubber or leather.[1][2] | Protects skin from direct contact and potential dryness or cracking.[3] |
| Eye Protection | Wear safety glasses with side shields.[1][2] In dusty conditions, close-fitting protective goggles are required.[1] | Shields eyes from airborne particles that can cause mechanical irritation.[3] |
| Skin and Body Protection | Standard laboratory apparel. A safety shower and eyewash fountain should be readily available.[1] | Minimizes skin contact and provides immediate decontamination facilities in case of exposure. |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposing of this compound is crucial for maintaining a safe workspace.
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[3] Use local exhaust ventilation to minimize dust generation.[2][4]
-
Static Discharge: Take precautionary measures against static discharge, as dust can form explosive mixtures with air.[1][2]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][4] Wash hands and face thoroughly before breaks and at the end of the workday.[1] Contaminated clothing should be washed before reuse.[1][2]
2. Spill and Emergency Procedures:
-
Spills: In the event of a spill, avoid creating dust clouds.[1] Use a vacuum cleaner approved for combustible dust collection or sweep up the material and place it in a suitable, labeled container for disposal.[1][2]
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If symptoms like coughing or sneezing persist, seek medical attention.[1][2]
-
Skin Contact: Wash the affected area with soap and plenty of water.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1] If irritation develops, consult a physician.[1][2]
-
Ingestion: Rinse the mouth with water and drink plenty of water. Seek medical attention if discomfort occurs.[2]
-
-
Fire: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[1]
3. Disposal Plan:
-
Waste Container: Collect waste this compound in a designated and properly labeled chemical waste container.[1]
-
Regulations: Dispose of the material in accordance with local, state, provincial, and federal regulations.[1] Do not contaminate lakes, streams, ponds, groundwater, or soil.[1]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for handling this compound.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
